Grubbs Catalyst 1st Generation
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dichlororuthenium;styrene;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*16-18H,1-15H2;2-7H,1H2;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEOQDKBWLBRKR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H74Cl2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dissociative Heart of Olefin Metathesis: A Technical Guide to the Grubbs First-Generation Catalyst's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The advent of the first-generation Grubbs catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride ([RuCl2(PCy3)2(=CHPh)]), marked a pivotal moment in synthetic chemistry, providing a robust and functional group tolerant tool for olefin metathesis. Understanding the intricate details of its mechanism of action is paramount for optimizing existing synthetic routes and designing novel catalytic systems. This technical guide provides an in-depth exploration of the core mechanistic principles of this foundational catalyst, supported by quantitative kinetic data, detailed experimental protocols, and a clear visualization of the catalytic cycle.
Core Mechanism: A Dissociative Pathway
The catalytic cycle of the first-generation Grubbs catalyst is widely accepted to proceed through a dissociative mechanism.[1] This pathway is initiated by the dissociation of one of the two bulky tricyclohexylphosphine (B42057) (PCy3) ligands from the 16-electron, square pyramidal precatalyst. This initial step generates a highly reactive, 14-electron intermediate, which is the true catalytically active species.[1]
The subsequent steps follow the Chauvin mechanism, a well-established model for olefin metathesis. The vacant coordination site on the 14-electron intermediate is occupied by an incoming olefin substrate, forming a π-complex. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.[1][2] A retro [2+2] cycloaddition then cleaves the metallacyclobutane ring in a productive manner, releasing a new olefin product and forming a new ruthenium alkylidene complex, thus propagating the catalytic cycle.
While an associative pathway, involving the initial coordination of the olefin to the 16-electron complex to form an 18-electron intermediate, has been considered, kinetic studies have largely shown that this is not a significant contributor to the overall mechanism for the first-generation catalyst.
Quantitative Kinetic Data
The dissociative mechanism is supported by extensive kinetic studies. The rate-determining step for the initiation of the catalyst is the initial dissociation of the phosphine (B1218219) ligand. Below is a summary of key kinetic parameters determined for the Grubbs first-generation catalyst.
| Reaction/Process | Substrate | Solvent | Temperature (°C) | Rate Constant | Activation Parameters | Reference |
| Phosphine Dissociation (k1) | - | Toluene-d8 | 80 | 9.6 s⁻¹ | ΔH‡ = 23.6 ± 0.5 kcal/mol, ΔS‡ = 10.1 ± 1.5 eu | [3] |
| Phosphine Re-association (k-1) / Alkene Coordination (k2) Ratio | Ethyl vinyl ether | Toluene-d8 | 80 | k-1/k2 = 1.3 | - | [3] |
| Catalyst Transformation (k_obs) | - | CH2Cl2 | 25 | 7.48 x 10⁻⁵ s⁻¹ | - | [4] |
Experimental Protocols
The kinetic analysis of the Grubbs first-generation catalyst has been instrumental in elucidating its mechanism. The following are representative protocols for key experiments.
Determination of Phosphine Dissociation Rate by ¹H NMR Spectroscopy
Objective: To measure the rate of phosphine exchange, which serves as a proxy for the rate of phosphine dissociation (k1).
Methodology:
-
Sample Preparation: In a nitrogen-filled glovebox, a solution of the Grubbs first-generation catalyst (e.g., 10 mM) and a phosphine exchange agent (e.g., P(p-tolyl)3, 100 mM) in an appropriate deuterated solvent (e.g., toluene-d8) is prepared in an NMR tube.
-
NMR Analysis: The sample is placed in the NMR spectrometer pre-heated to a constant temperature (e.g., 80 °C).
-
Data Acquisition: A series of ¹H NMR spectra are acquired over time. The rate of disappearance of the benzylidene proton signal of the starting catalyst and the appearance of the corresponding signal for the new phosphine-exchanged complex are monitored.
-
Data Analysis: The rate constants are determined by fitting the concentration versus time data to a first-order kinetic model.
Initiation Kinetics using UV-Vis Spectroscopy
Objective: To determine the rate of initiation of the catalyst upon reaction with an olefin.
Methodology:
-
Instrumentation: A stopped-flow UV-Vis spectrophotometer is used to monitor the rapid initial reaction.
-
Reagent Preparation: Stock solutions of the Grubbs first-generation catalyst and a suitable olefin substrate (e.g., ethyl vinyl ether) are prepared in a dry, deoxygenated solvent (e.g., toluene) under an inert atmosphere. Ethyl vinyl ether is often used as it forms a stable Fischer carbene, preventing catalyst decomposition and simplifying the kinetics.
-
Kinetic Run: The two solutions are rapidly mixed in the stopped-flow apparatus. The change in absorbance at a wavelength corresponding to the starting ruthenium complex (e.g., ~320 nm) is monitored over time.
-
Data Analysis: The observed rate constant (k_obs) is obtained by fitting the absorbance versus time data to a single-exponential decay function. By performing the experiment at various olefin concentrations, the individual rate constants (k1 and the ratio k-1/k2) can be determined by fitting the data to the appropriate rate law for a dissociative mechanism.
Mandatory Visualizations
Catalytic Cycle of Grubbs First-Generation Catalyst
Catalytic cycle of the Grubbs first-generation catalyst.
Experimental Workflow for Kinetic Analysis
Workflow for kinetic analysis of the Grubbs catalyst.
References
The Dawn of a New Era in Synthesis: A Technical Guide to First-Generation Grubbs Catalysts
An In-depth Exploration of the History, Mechanism, and Application of the Olefin Metathesis Pioneers
For researchers, scientists, and professionals in drug development and materials science, the advent of well-defined olefin metathesis catalysts marked a paradigm shift in the art of chemical synthesis. Among these, the first-generation Grubbs catalysts emerged as revolutionary tools, offering unprecedented functional group tolerance and ease of use. This technical guide delves into the history, development, mechanism, and practical application of these pioneering catalysts, providing a comprehensive resource for understanding and utilizing these foundational organometallic complexes.
A Historical Perspective: The Path to a Stable and Tolerant Catalyst
The journey to the first-generation Grubbs catalyst was built upon decades of foundational research in olefin metathesis. While the phenomenon was observed in industrial processes in the 1950s, it was the mechanistic insights of Yves Chauvin in the 1970s, proposing a metal carbene and a metallacyclobutane intermediate, that laid the theoretical groundwork.[1] For their collective contributions to the development of olefin metathesis, Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin were awarded the Nobel Prize in Chemistry in 2005.[2]
The early metathesis catalysts, often based on tungsten and molybdenum, were highly active but suffered from extreme sensitivity to air, moisture, and various functional groups, limiting their synthetic utility. The quest for more robust catalysts led to the exploration of late transition metals. In the 1960s, ruthenium trichloride (B1173362) was found to catalyze olefin metathesis, albeit as an ill-defined system.[2] A significant breakthrough occurred in 1992 when Grubbs' group reported the first well-defined ruthenium catalyst, prepared from RuCl₂(PPh₃)₄ and diphenylcyclopropene.[2]
This pioneering work culminated in 1995 with the development of what is now known as the first-generation Grubbs catalyst , benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ((PCy₃)₂Cl₂Ru=CHPh).[3] This purple solid proved to be remarkably stable in the presence of air and tolerant to a wide array of functional groups, opening the door for the widespread application of olefin metathesis in complex organic synthesis.[2]
The development timeline below highlights the key milestones leading to this groundbreaking discovery.
Caption: A timeline of key developments leading to the first-generation Grubbs catalyst.
The Catalytic Heart: Mechanism of Olefin Metathesis
The catalytic cycle of the first-generation Grubbs catalyst proceeds via a dissociative mechanism, as elucidated by Chauvin. The cycle is initiated by the dissociation of one of the bulky tricyclohexylphosphine (B42057) (PCy₃) ligands to generate a highly reactive 14-electron intermediate. This species then coordinates with an olefin from the substrate.
The key steps of the catalytic cycle are as follows:
-
Initiation: Dissociation of a PCy₃ ligand to form the active catalyst.
-
[2+2] Cycloaddition: The olefin coordinates to the ruthenium center and undergoes a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate.
-
[2+2] Retro-Cycloaddition: The metallacyclobutane ring cleaves to release a new olefin and a new ruthenium carbene complex.
-
Propagation: The newly formed ruthenium carbene re-enters the catalytic cycle, reacting with another olefin moiety to continue the metathesis process.
The driving force for ring-closing metathesis (RCM) is often the entropically favorable release of a small, volatile olefin, such as ethylene.[4]
Caption: The dissociative catalytic cycle of the first-generation Grubbs catalyst.
Performance in Practice: A Quantitative Overview
The first-generation Grubbs catalyst has proven effective in a variety of olefin metathesis reactions, most notably Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM). Its performance is influenced by factors such as substrate sterics, electronic effects, and reaction conditions.
Ring-Closing Metathesis (RCM) Data
The RCM of dienes to form cyclic olefins is a cornerstone application of the first-generation Grubbs catalyst. It is particularly effective for the formation of 5- to 7-membered rings.
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | 4.8 | CH₂Cl₂ | Room Temp | 1 | >95 | [5] |
| N,N-diallyl-p-toluenesulfonamide | 5 | Benzene | Room Temp | 4 | 98 | [6] |
| 1,7-Octadiene | 2-4 | Benzene | Room Temp | - | 82 | [6] |
| Diallyl ether | 4 | Benzene | Room Temp | - | 93 | [6] |
Cross-Metathesis (CM) Data
Cross-metathesis involves the reaction between two different olefins. While selectivity can be a challenge due to competing homodimerization, the first-generation Grubbs catalyst can be effective, particularly when one olefin is used in excess or when there is a significant difference in the reactivity of the two olefins.
| Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | Ethylene (60 psig) | - | - | 25 | - | High selectivity | [7] |
| Allylbenzene | cis-1,4-Diacetoxy-2-butene | 5 | CH₂Cl₂ | Room Temp | 12 | 81 | [8] |
| Styrene | Methyl acrylate | 5 | CH₂Cl₂ | Room Temp | 12 | 75 | [8] |
Turnover Numbers (TON) and Turnover Frequencies (TOF)
The efficiency of a catalyst is often measured by its turnover number (TON), the number of substrate molecules converted per molecule of catalyst, and its turnover frequency (TOF), the TON per unit time. For the cross-metathesis of methyl oleate (B1233923) with ethylene, the first-generation Grubbs catalyst has shown the potential for high turnovers, although catalyst longevity can be a limitation in batch processes.[7] In some cases, first-generation catalysts have demonstrated higher TONs in RCM compared to their second-generation counterparts.[9]
Experimental Protocols
Synthesis of a First-Generation Grubbs Catalyst Analogue: (PCy₃)₂Cl₂Ru(=CH–CH=CMe₂)
This three-step procedure provides a reliable method for synthesizing a metathesis-active first-generation Grubbs catalyst analogue in a laboratory setting.
Step 1: Synthesis of [(COD)RuCl₂]ₓ
-
Combine RuCl₃·H₂O and 1,5-cyclooctadiene (B75094) (COD) in ethanol.
-
Reflux the mixture to yield the polymeric complex [(COD)RuCl₂]ₓ.
Step 2: Synthesis of Ru(H)(H₂)(Cl)(PCy₃)₂
-
React [(COD)RuCl₂]ₓ with tricyclohexylphosphine (PCy₃) in the presence of H₂ gas.
-
This step requires the use of Schlenk techniques due to the air-sensitivity of the resulting hydride complex. The product is formed in high yield (95%).[10]
Step 3: Synthesis of (PCy₃)₂Cl₂Ru(=CH–CH=CMe₂)
-
Dissolve the ruthenium hydride complex from Step 2 in methylene (B1212753) chloride.
-
React the solution with 3-chloro-3-methyl-1-butyne (B142711) at -30 °C.
-
The reaction is typically complete in under 10 minutes, affording the vinylcarbene complex in approximately 95% isolated yield.[10]
General Procedure for Ring-Closing Metathesis of Diethyl Diallylmalonate
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the first-generation Grubbs catalyst (e.g., 16 mg, 0.02 mmol) in dry, degassed dichloromethane (B109758) (10 mL).[5]
-
Add diethyl diallylmalonate (100 mg, 0.416 mmol) to the catalyst solution.[5]
-
Stir the reaction mixture at room temperature for 1 hour.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture and purify the product by flash column chromatography on silica (B1680970) gel to yield the cyclic product.
Representative Procedure for Cross-Metathesis
-
Under an inert atmosphere, dissolve the first-generation Grubbs catalyst (5 mol%) in dichloromethane to create a 20 mM solution.[11]
-
Add one equivalent of each olefin to the catalyst solution.[11]
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.[11]
-
Upon completion, quench the reaction and purify the product by column chromatography.[11]
Conclusion
The development of first-generation Grubbs catalysts was a watershed moment in organic synthesis. Their unprecedented stability and functional group tolerance democratized olefin metathesis, transforming it from a niche reaction into a powerful and widely used tool for the construction of complex molecules. While subsequent generations of catalysts have emerged with enhanced reactivity, the first-generation catalysts remain a cost-effective and highly effective option for a broad range of applications, particularly in academic and early-stage research settings. A thorough understanding of their history, mechanism, and practical application, as detailed in this guide, is essential for any scientist seeking to harness the full potential of olefin metathesis.
References
- 1. (PCy3)2Cl2Ru=CHPh Catalyzed Kharasch additions. Application in a formal olefin carbonylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross Metathesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rcr.colab.ws [rcr.colab.ws]
Electronic Properties of First-Generation Grubbs Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of the first-generation Grubbs catalyst, a cornerstone in the field of olefin metathesis. This document delves into the synthesis, catalytic mechanism, and detailed experimental and computational characterization of this pioneering organometallic complex. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams.
Introduction
The first-generation Grubbs catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(CHPh)]), has revolutionized synthetic organic chemistry by providing a highly functional group tolerant and efficient catalyst for olefin metathesis. Its unique electronic structure governs its reactivity and catalytic efficiency. Understanding these electronic properties is paramount for optimizing existing synthetic routes and designing novel catalytic systems. This guide explores the fundamental electronic characteristics of this catalyst through experimental and theoretical lenses.
Synthesis of Grubbs Catalyst (First Generation)
The synthesis of the first-generation Grubbs catalyst is a well-established procedure in organometallic chemistry. A common and effective method involves the reaction of a ruthenium(II) phosphine (B1218219) complex with a carbene source.
One-Pot Synthesis Protocol
A widely adopted one-pot synthesis was developed by the Grubbs group.
Reactants:
-
RuCl₂(PPh₃)₃ (Ruthenium(II) dichloro-tris(triphenylphosphine))
-
Phenyldiazomethane (PhCH=N₂)
Procedure:
-
A solution of RuCl₂(PPh₃)₃ in a suitable solvent (e.g., dichloromethane) is prepared under an inert atmosphere.
-
Phenyldiazomethane is added to the solution, leading to the formation of a ruthenium-carbene intermediate.
-
Tricyclohexylphosphine is then introduced to the reaction mixture. The more basic and sterically demanding PCy₃ ligands displace the triphenylphosphine (B44618) ligands to yield the final, more stable first-generation Grubbs catalyst.
-
The product is typically purified by column chromatography.
An alternative and safer approach avoids the use of the explosive phenyldiazomethane, employing instead a diazoalkane precursor or other carbene transfer reagents.
The Olefin Metathesis Catalytic Cycle
The catalytic cycle of olefin metathesis mediated by the first-generation Grubbs catalyst is a well-studied process that proceeds through a series of distinct intermediates. The currently accepted mechanism is the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps.
The initiation of the catalyst involves the dissociation of one of the bulky tricyclohexylphosphine (PCy₃) ligands to generate a highly reactive 14-electron intermediate. This intermediate then coordinates with an olefin substrate to enter the catalytic cycle.
Experimental Characterization of Electronic Properties
Several experimental techniques are employed to probe the electronic structure and properties of the first-generation Grubbs catalyst.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The first-generation Grubbs catalyst exhibits characteristic absorption bands in the visible and ultraviolet regions.
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the catalyst (e.g., 0.10 mM) is prepared in a UV-grade solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon).
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-800 nm).
-
Kinetic Studies: For monitoring reaction kinetics, spectra are recorded at regular time intervals.
| Parameter | Value | Reference |
| λmax 1 | 334 nm | |
| Molar Absorptivity (ε) at λmax 1 | 8750 M-1cm-1 | |
| λmax 2 (weak) | 514 nm | |
| Observed Catalyst Transformation Rate Constant (kobs) | 7.48 x 10-5 s-1 (in CH₂Cl₂ at 25°C) |
The strong absorbance at 334 nm is attributed to a metal-to-ligand charge transfer (MLCT) from the ruthenium center to the benzylidene ligand. The weaker band at longer wavelengths is also considered to be an MLCT transition.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of the catalyst, providing information about the accessibility of different oxidation states of the ruthenium center.
Experimental Protocol:
-
Instrumentation: A potentiostat with a three-electrode setup (working, reference, and counter electrodes).
-
Electrochemical Cell: A standard three-electrode cell. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Electrolyte Solution: A solution of the catalyst (e.g., 0.8 mM) in a dry, degassed solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, [N(nBu)₄][PF₆]).
-
Measurement: The potential is swept linearly from an initial to a final potential and then back at a specific scan rate (e.g., 20 to 2000 mV/s).
| Parameter | Value (vs. Fc/Fc+) | Reference |
| Oxidation Potential (Epa) | Varies with scan rate | |
| Reduction Potential (Epc) | Varies with scan rate |
Studies have shown a one-electron Ru(II)/Ru(III) oxidation process for Grubbs-type catalysts. The reversibility of this process is dependent on the scan rate and the specific ligands on the ruthenium center.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the catalyst.
Experimental Protocol:
-
Instrumentation: An XPS instrument equipped with a monochromatic X-ray source (e.g., Al Kα).
-
Sample Preparation: A thin film of the catalyst is deposited on a conductive substrate (e.g., silicon wafer or gold foil) or a powdered sample is pressed into a pellet. The sample is introduced into an ultra-high vacuum (UHV) chamber.
-
Measurement: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured by an electron energy analyzer. The binding energy is then calculated, which is characteristic of the element and its chemical environment.
-
Data Analysis: The resulting spectrum is a plot of the number of detected electrons versus their binding energy. High-resolution scans of the Ru 3d, Cl 2p, and P 2p regions provide detailed information about the electronic environment of these atoms.
Computational Insights into Electronic Properties
Density Functional Theory (DFT) and other computational methods have been instrumental in elucidating the electronic structure and reaction mechanisms of the Grubbs catalyst.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity of the catalyst. The energy and composition of these orbitals determine the catalyst's ability to interact with olefin substrates. DFT calculations can provide valuable information on the HOMO-LUMO gap, which is related to the kinetic stability of the complex.
While specific HOMO-LUMO energy values for the first-generation Grubbs catalyst were not found in the provided search results, DFT studies on similar ruthenium carbene complexes indicate that the HOMO is typically centered on the Ru-C bond and the d-orbitals of the ruthenium atom, while the LUMO is often a π* orbital of the carbene ligand.
Bond Dissociation Energies and Activation Energies
Computational studies have been crucial in quantifying the energetics of the catalytic cycle.
| Parameter | Calculated Value (kcal/mol) | Reference |
| Phosphine (PCy₃) Bond Dissociation Energy | ~23-28 | |
| Activation Energy for Ruthenacyclobutane Formation | Varies with substrate |
The dissociation of a phosphine ligand is the rate-determining step for catalyst initiation, and its energy barrier has been a focus of many computational studies. The activation energy for the formation of the ruthenacyclobutane intermediate is also a critical parameter that influences the overall catalytic turnover frequency.
Logical Relationships and Workflows
The investigation of the electronic properties of the Grubbs catalyst involves a synergistic interplay between experimental and computational approaches.
Conclusion
The electronic properties of the first-generation Grubbs catalyst are a result of a delicate balance of steric and electronic factors. The electron-rich ruthenium center, the nature of the phosphine and carbene ligands, and the dynamic process of ligand dissociation all contribute to its remarkable catalytic activity in olefin metathesis. A thorough understanding of these properties, achieved through a combination of advanced experimental techniques and computational modeling, is essential for the continued development of more efficient and selective catalysts for a wide range of applications in chemical synthesis and drug development.
In-Depth Structural Characterization of [RuCl₂(PCy₃)₂(=CHPh)]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of the ruthenium complex dichloro[bis(tricyclohexylphosphine)]benzylideneruthenium(II), commonly known as Grubbs' first-generation catalyst. This landmark organometallic compound has been pivotal in the advancement of olefin metathesis, a powerful carbon-carbon double bond forming reaction with wide-ranging applications in organic synthesis and materials science.
Core Structural Features
The molecular structure of [RuCl₂(PCy₃)₂(=CHPh)] has been definitively established by single-crystal X-ray diffraction. The complex adopts a distorted square pyramidal geometry in the solid state. This geometry is a key factor influencing its reactivity and catalytic activity.
Crystallographic Data
The following table summarizes the key crystallographic parameters for [RuCl₂(PCy₃)₂(=CHPh)]. This data provides the fundamental basis for understanding the three-dimensional arrangement of the atoms within the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₄₃H₇₂Cl₂P₂Ru |
| Formula Weight | 822.96 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.827(3) |
| b (Å) | 20.730(4) |
| c (Å) | 15.518(3) |
| β (°) | 111.93(3) |
| Volume (ų) | 4426.9(14) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.233 |
Selected Bond Distances and Angles
The precise arrangement of the ligands around the central ruthenium atom is detailed in the following table of selected bond lengths and angles. These parameters are critical for computational modeling and for understanding the steric and electronic properties of the catalyst.
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths | ||||
| Ru | C1 | 1.848(3) | ||
| Ru | P1 | 2.431(1) | ||
| Ru | P2 | 2.404(1) | ||
| Ru | Cl1 | 2.383(1) | ||
| Ru | Cl2 | 2.373(1) | ||
| Bond Angles | ||||
| P1 | Ru | P2 | 162.7(1) | |
| Cl1 | Ru | Cl2 | 163.8(1) | |
| C1 | Ru | P1 | 98.7(1) | |
| C1 | Ru | P2 | 98.6(1) | |
| C1 | Ru | Cl1 | 98.1(1) | |
| C1 | Ru | Cl2 | 98.1(1) |
Experimental Protocols
The structural characterization of [RuCl₂(PCy₃)₂(=CHPh)] relies on a combination of spectroscopic and crystallographic techniques. The detailed experimental protocols for the key methods are outlined below.
Single-Crystal X-ray Diffraction
The determination of the solid-state molecular structure of the catalyst is achieved through single-crystal X-ray diffraction analysis.
1. Crystal Growth:
-
Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex.
-
A common solvent system is a mixture of dichloromethane (B109758) and pentane (B18724). The complex is dissolved in a minimal amount of dichloromethane, and pentane is layered on top. Diffusion of the pentane into the dichloromethane solution over several days at room temperature or below yields well-formed single crystals.
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations and potential crystal degradation.
-
A diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD area detector is commonly used.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of the complex in solution and for studying its dynamic behavior.
1. Sample Preparation:
-
A small amount of the complex (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CD₂Cl₂, C₆D₆) in an NMR tube.
-
The solution is prepared under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the air-sensitive complex.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum provides information about the protons in the molecule.
-
The characteristic benzylidene proton signal appears as a downfield singlet.
-
The protons of the tricyclohexylphosphine (B42057) ligands give rise to a complex series of multiplets in the aliphatic region.
3. ³¹P{¹H} NMR Spectroscopy:
-
The proton-decoupled ³¹P NMR spectrum is crucial for characterizing the phosphine (B1218219) ligands.
-
For [RuCl₂(PCy₃)₂(=CHPh)], a single sharp resonance is observed, indicating that the two phosphine ligands are chemically equivalent in solution on the NMR timescale.
Visualizations
Experimental Workflow for Structural Characterization
The following diagram illustrates the logical flow of the experimental procedures employed in the structural characterization of [RuCl₂(PCy₃)₂(=CHPh)].
Signaling Pathway of Olefin Metathesis Initiation
The initiation of the catalytic cycle for olefin metathesis by Grubbs' first-generation catalyst involves the dissociation of a phosphine ligand to generate a more reactive 14-electron intermediate. This process is depicted in the following signaling pathway diagram.
Synthesis of First-Generation Grubbs Catalyst: A Technical Guide
Introduction
The first-generation Grubbs catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(=CHPh)]), is a pivotal organometallic compound that has revolutionized the field of olefin metathesis. Its discovery by Robert H. Grubbs, for which he was a co-recipient of the 2005 Nobel Prize in Chemistry, provided a more stable and functional group tolerant alternative to earlier metathesis catalysts. This guide provides an in-depth overview of the primary synthetic routes to this landmark catalyst, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway. It is intended for researchers and professionals in chemistry and drug development who require a practical understanding of the preparation of this essential catalytic tool.
Synthetic Pathways
There are two primary, well-documented methods for the synthesis of the first-generation Grubbs catalyst. The first is a multi-step synthesis commencing from ruthenium(III) chloride hydrate (B1144303) (RuCl₃·nH₂O), which proceeds through key intermediates. The second is a more direct one-pot synthesis starting from dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃).
Multi-Step Synthesis from RuCl₃·nH₂O
This route offers a cost-effective approach utilizing a common ruthenium precursor. The synthesis involves three main steps:
-
Formation of the Ruthenium-Arene Dimer, [RuCl₂(p-cymene)]₂: Ruthenium(III) chloride is reacted with a substituted cyclohexadiene, typically α-phellandrene, in an alcohol solvent to form the dimeric ruthenium(II) arene complex.
-
Synthesis of the Ruthenium(0) Complex, Ru(p-cymene)(COD): The dimer is then reacted with 1,5-cyclooctadiene (B75094) (COD) in the presence of a weak base to yield a ruthenium(0) complex.
-
Formation of the Grubbs Catalyst: The final step involves the reaction of the Ru(0) complex with tricyclohexylphosphine (B42057) (PCy₃) and a benzylidene precursor, such as dichlorophenylmethane (PhCHCl₂), in a hydrocarbon solvent.
The overall transformation is depicted below:
One-Pot Synthesis from RuCl₂(PPh₃)₃
A more convergent approach involves a one-pot reaction starting from the readily available RuCl₂(PPh₃)₃.[1] This method circumvents the isolation of intermediates, offering a potentially more efficient, albeit sometimes lower yielding, pathway. The synthesis involves the sequential addition of phenyldiazomethane (B1605601) and tricyclohexylphosphine to a solution of RuCl₂(PPh₃)₃.
Quantitative Data Summary
The following table summarizes the quantitative data for the multi-step synthesis of the first-generation Grubbs catalyst, with data extracted from various reported procedures.[2]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | RuCl₃·nH₂O | α-Phellandrene | Ethanol (B145695) | Reflux | 3 - 6 | 64 - 88 |
| 2 | [RuCl₂(p-cymene)]₂ | 1,5-Cyclooctadiene, Na₂CO₃ | Ethanol | Reflux | 2 | ~73 |
| 3 | Ru(p-cymene)(COD) | PCy₃, PhCHCl₂ | Heptane | Room Temp. | 60 | 67 |
| 3 | Ru(p-cymene)(COD) | PCy₃, PhCHCl₂ | Benzene | Room Temp. | 40 | 70 |
| 3 | Ru(p-cymene)(COD) | PCy₃, PhCHCl₂ | Toluene | 50 | 18 | 75 |
| 3 | Ru(p-cymene)(COD) | PCy₃, PhCHCl₂ | Pentane (B18724) | 10 | 100 | 46 |
Experimental Protocols
Multi-Step Synthesis from RuCl₃·nH₂O
Materials and Equipment:
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)
-
α-Phellandrene
-
Ethanol (absolute)
-
1,5-Cyclooctadiene (COD)
-
Sodium carbonate (Na₂CO₃)
-
Tricyclohexylphosphine (PCy₃)
-
Dichlorophenylmethane (PhCHCl₂)
-
Hydrocarbon solvent (e.g., heptane, benzene, or toluene)
-
Standard Schlenk line apparatus
-
Round-bottom flasks, condensers, and magnetic stir bars
-
Inert atmosphere (Nitrogen or Argon)
Step 1: Synthesis of [RuCl₂(p-cymene)]₂ [2][3]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add RuCl₃·nH₂O (e.g., 2.0 g) and ethanol (e.g., 80 mL).
-
Stir the mixture to dissolve the ruthenium salt.
-
Add α-phellandrene (e.g., 9.2 mL).
-
Heat the mixture to reflux and maintain for 3-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.
-
Cool the concentrated solution in a freezer overnight to precipitate the product.
-
Isolate the red-brown solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of Ru(p-cymene)(COD) [2]
-
In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ from Step 1, 1,5-cyclooctadiene (COD), and anhydrous sodium carbonate in ethanol.
-
Reflux the mixture for approximately 2 hours.
-
After cooling to room temperature, remove the solvent under vacuum.
-
Extract the residue with a hydrocarbon solvent (e.g., pentane or hexane) and filter to remove inorganic salts.
-
Concentrate the filtrate and cool to induce crystallization.
-
Isolate the crystals by filtration and dry under vacuum.
Step 3: Synthesis of [RuCl₂(PCy₃)₂(=CHPh)] [2]
-
Under an inert atmosphere, dissolve the Ru(p-cymene)(COD) complex from Step 2 in a dry hydrocarbon solvent (e.g., heptane).
-
Add a solution of tricyclohexylphosphine (PCy₃) in the same solvent.
-
Add dichlorophenylmethane (PhCHCl₂).
-
Stir the reaction mixture at the desired temperature (ranging from 10°C to 80°C) for the specified time (10-100 hours), monitoring the reaction progress by an appropriate method (e.g., TLC or NMR).
-
Upon completion, concentrate the reaction mixture.
-
Induce precipitation or crystallization of the purple solid product, for example, by the addition of a less-polar solvent like pentane or by cooling.
-
Isolate the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
One-Pot Synthesis from RuCl₂(PPh₃)₃
While a detailed, unified protocol is less commonly cited, the general procedure involves the following steps:[1]
-
Dissolve RuCl₂(PPh₃)₃ in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a freshly prepared solution of phenyldiazomethane at low temperature (e.g., -78°C).
-
After a short stirring period, add a solution of tricyclohexylphosphine.
-
Allow the reaction to warm to room temperature and stir for a defined period.
-
The product is typically purified by precipitation from a non-polar solvent (e.g., methanol (B129727) or pentane) followed by washing and drying.
Conclusion
The synthesis of the first-generation Grubbs catalyst can be accomplished through well-established multi-step or one-pot procedures. The choice of method may depend on the availability of starting materials, desired scale, and purification capabilities. The multi-step synthesis from RuCl₃·nH₂O is often favored for its cost-effectiveness and the ability to isolate and characterize intermediates, ensuring the quality of the final product. The one-pot synthesis offers a more direct route but may require more careful control of reaction conditions. Both pathways provide access to a catalyst that remains a cornerstone of modern organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science.
References
An In-depth Technical Guide to the Stability and Handling of First-Generation Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
The first-generation Grubbs catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride ([RuCl2(PCy3)2(=CHPh)]), is a landmark catalyst in the field of olefin metathesis. Its relative tolerance to air and a wide range of functional groups revolutionized the application of this powerful carbon-carbon double bond forming reaction in organic synthesis and materials science. This guide provides a comprehensive overview of the stability and handling of this pivotal catalyst, including quantitative data, detailed experimental protocols, and visualizations of key processes.
Stability Profile
While considered more robust than many other olefin metathesis catalysts, the stability of the first-generation Grubbs catalyst is a critical factor in its successful application. Its decomposition is influenced by several factors, including exposure to air and moisture, temperature, solvent, and the presence of certain functional groups or impurities.
Air and Moisture Sensitivity
In its solid, crystalline form, the first-generation Grubbs catalyst is a purple solid that can be handled in the air for brief periods without significant decomposition.[1] However, for long-term storage, it is imperative to keep it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
In solution, the catalyst is significantly more susceptible to deactivation by oxygen and moisture.[2] Exposure to air can lead to oxidation and the formation of inactive ruthenium species.[3] The presence of water, even at low concentrations (ppm level), can cause a dramatic decrease in catalytic activity and yield.[4] For instance, in the ring-closing metathesis (RCM) of a diene in toluene (B28343), the addition of just 0.01% (100 ppm) of water can lead to a roughly 60% drop in yield.[4] At higher water concentrations (0.1-1% v/v), the reaction can be almost completely inhibited.[4]
Thermal Stability
The first-generation Grubbs catalyst exhibits moderate thermal stability. While reactions are often conducted at room temperature or slightly elevated temperatures (e.g., 40 °C), prolonged exposure to higher temperatures can lead to decomposition.[5] The melting point of the solid catalyst is reported to be 153 °C, at which point it decomposes.[6] In solution, thermal decomposition can lead to the formation of ruthenium-hydride species, which can promote undesired side reactions such as olefin isomerization.[5]
Solvent Compatibility and Decomposition Kinetics
The choice of solvent can significantly impact the stability and activity of the first-generation Grubbs catalyst. The catalyst's transformation, which includes dissociation of a phosphine (B1218219) ligand to form the active 14-electron species, dimerization, and decomposition, is solvent-dependent.[7] Halogenated solvents like dichloromethane (B109758) (CH2Cl2) and toluene are commonly used. Protic solvents such as primary alcohols can react with the catalyst, especially at elevated temperatures, to form inactive ruthenium hydride species.[3]
| Solvent | Temperature (°C) | Observed Transformation Rate Constant (k_obs) (s⁻¹) | Notes |
| Dichloromethane (CH2Cl2) | 25 | 7.48 x 10⁻⁵ | This value represents the overall catalyst transformation, including active species formation, dimerization, and decomposition.[7] |
| Toluene | 53 | 1.52 x 10⁻⁵ (thermal decomposition) | Observed rate constant for thermal decomposition under inert conditions.[2] |
Table 1: Quantitative Data on the Stability of First-Generation Grubbs Catalyst
Functional Group Tolerance
A significant advantage of the first-generation Grubbs catalyst is its tolerance towards a variety of functional groups. However, certain functionalities can inhibit or deactivate the catalyst. Strongly coordinating groups, such as amines and thiols, can bind to the ruthenium center and impede catalysis. While alcohols, aldehydes, ketones, and esters are generally well-tolerated, primary alcohols can lead to catalyst decomposition at elevated temperatures.[3][8]
| Functional Group | Compatibility | Notes and Representative Yields |
| Alcohols | Tolerated (with caution) | Primary and secondary allylic alcohols are suitable substrates for cross-metathesis.[9] However, primary alcohols can promote decomposition at higher temperatures.[3] |
| Aldehydes & Ketones | Tolerated | Generally well-tolerated in various metathesis reactions. |
| Esters | Tolerated | Primary allylic esters are compatible substrates.[9] |
| Amides | Tolerated | Generally compatible, though some electron-rich amides may show reduced reactivity due to chelation with the ruthenium center. |
| Ethers | Tolerated | Primary allylic ethers are suitable substrates.[9] |
| Halides | Tolerated | Primary allylic halides are compatible.[9] |
| Amines | Problematic | Can coordinate to the ruthenium center and inhibit catalysis. Protection of the amine or conversion to an ammonium (B1175870) salt is often necessary. |
| Thiols | Problematic | Strong coordination to the ruthenium center leads to catalyst deactivation. |
| Styrenes | Tolerated | Suitable substrates for cross-metathesis.[9] |
| Vinyl Boronates | Tolerated | Compatible with cross-metathesis reactions.[9] |
Table 2: Functional Group Compatibility of First-Generation Grubbs Catalyst
Experimental Protocols
Proper handling and adherence to established protocols are crucial for achieving optimal results with the first-generation Grubbs catalyst. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and thoroughly degassed prior to use.
General Handling and Storage Workflow
Caption: Workflow for handling and storing the first-generation Grubbs catalyst.
Protocol for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
Materials:
-
First-Generation Grubbs Catalyst
-
Diethyl diallylmalonate
-
Anhydrous, degassed dichloromethane (CH2Cl2)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware (Schlenk flask, syringe)
-
Magnetic stirrer
Procedure:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
To a dry 25 mL Schlenk flask containing a magnetic stir bar, add diethyl diallylmalonate (100 mg, 0.416 mmol) under an inert atmosphere.[10]
-
Add anhydrous, degassed CH2Cl2 (4.2 mL) to the flask to achieve a substrate concentration of approximately 0.1 M.
-
In a separate vial, weigh the first-generation Grubbs catalyst (17.1 mg, 0.0208 mmol, 5 mol%) under an inert atmosphere.
-
Dissolve the catalyst in a minimal amount of anhydrous, degassed CH2Cl2 and draw the solution into a syringe.
-
Add the catalyst solution to the stirred solution of the diene via the syringe.
-
Stir the reaction mixture at room temperature under a positive pressure of inert gas for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield diethyl cyclopent-3-ene-1,1-dicarboxylate.
Protocol for Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (B1670491) (DCPD)
Materials:
-
First-Generation Grubbs Catalyst
-
Dicyclopentadiene (endo/exo mixture)
-
Anhydrous, degassed solvent (e.g., toluene or CH2Cl2)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
-
Magnetic stirrer
Procedure:
-
Prepare the reaction vessel and solvent as described in the RCM protocol.
-
In a Schlenk flask under an inert atmosphere, dissolve dicyclopentadiene in the chosen solvent. The monomer to catalyst ratio will determine the degree of polymerization. For example, for a target degree of polymerization of 100, use a 100:1 molar ratio of DCPD to catalyst.
-
In a separate vial, prepare a stock solution of the first-generation Grubbs catalyst in the same anhydrous, degassed solvent.
-
Initiate the polymerization by rapidly injecting the catalyst solution into the vigorously stirred monomer solution.
-
The polymerization is typically exothermic and may proceed rapidly, leading to a significant increase in viscosity.
-
Allow the reaction to stir for a designated time (e.g., 1-4 hours) to ensure complete conversion.
-
Terminate the polymerization by adding an excess of a chain transfer agent, such as ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Reaction Mechanism and Pathways
The generally accepted mechanism for olefin metathesis catalyzed by the Grubbs catalyst is the Chauvin mechanism. This involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene and the olefin substrate.
The Chauvin Mechanism
Caption: A simplified representation of the Chauvin mechanism for olefin metathesis.
The catalytic cycle begins with the coordination of an olefin to the 14-electron active catalyst species (formed by the dissociation of a phosphine ligand), followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to either regenerate the starting materials or, by cleaving different bonds, produce a new olefin and a new metal carbene, thus propagating the metathesis reaction.
Catalyst Decomposition Pathway
Caption: Factors leading to the decomposition of the first-generation Grubbs catalyst.
Conclusion
The first-generation Grubbs catalyst remains a valuable tool in organic synthesis due to its versatility and relative ease of use. A thorough understanding of its stability profile and adherence to proper handling techniques are paramount for achieving high yields and reproducible results. By controlling exposure to air and moisture, selecting appropriate solvents and reaction temperatures, and being mindful of substrate functional group compatibility, researchers can effectively harness the power of this remarkable catalyst for a wide range of olefin metathesis transformations.
References
- 1. Thermally Stable, Latent Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. React App [pmc.umicore.com]
- 9. scilit.com [scilit.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Enduring Workhorse: A Technical Guide to the Functional Group Tolerance of Grubbs Catalyst 1st Generation
For Researchers, Scientists, and Drug Development Professionals
The advent of the first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, marked a paradigm shift in the field of olefin metathesis. Its remarkable stability and broad functional group tolerance compared to its predecessors opened up new avenues for the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. This in-depth technical guide provides a comprehensive overview of the functional group compatibility of this pioneering catalyst, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in leveraging its full potential.
Core Strengths and Limitations: A Quantitative Overview
The first-generation Grubbs catalyst exhibits remarkable tolerance towards a wide array of functional groups, a key attribute that has cemented its status as a valuable synthetic tool.[1][2] However, its activity can be attenuated or completely inhibited by certain functionalities, particularly those capable of strong coordination to the ruthenium center. The following tables summarize the catalyst's performance in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions with substrates bearing various functional groups.
Table 1: Functional Group Tolerance in Ring-Closing Metathesis (RCM)
| Functional Group | Substrate Example | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Observations & Citation |
| Ether | Diallyl ether | 5 | CH₂Cl₂ | 4 | >95 | Generally well-tolerated.[3] |
| Ester | Diethyl diallylmalonate | 2.5-5 | CH₂Cl₂ | 1-2 | 92-98 | High yields are consistently achieved.[3][4] |
| Ketone | Allyl(2-allyl-3-oxobutyl)silane | 5 | CH₂Cl₂ | 12 | 85 | Generally compatible, though chelation can sometimes slow the reaction.[5] |
| Alcohol (Secondary) | Diallylmethanol | 5 | CH₂Cl₂ | 12 | 90 | Secondary alcohols are well-tolerated.[6] |
| Alcohol (Primary) | (Z)-N-(4-hydroxybut-2-enyl)-N-tosylprop-2-en-1-amine | 5 | CH₂Cl₂ | 12 | 75 | Can lead to catalyst decomposition to form inactive ruthenium hydride species, especially at elevated temperatures.[7] |
| Amide (Tertiary) | N,N-Diallyl-4-methylbenzenesulfonamide | 4 | CH₂Cl₂ | 2 | 97 | Tertiary amides are generally well-tolerated.[3] |
| Amide (Secondary) | N-allyl-N-tosylacrylamide | - | - | - | Low | Prone to catalyst deactivation.[8] |
| Halogen (Cl, Br) | 4,4-dichloro-1,6-heptadiene | 5 | CH₂Cl₂ | 24 | 81 | Generally well-tolerated.[5] |
| Amine (Primary) | Diallylamine | - | - | - | Decomposition | Strong coordination leads to rapid catalyst decomposition.[9] |
Table 2: Functional Group Tolerance in Cross-Metathesis (CM)
| Functional Group | Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Observations & Citation |
| Ester | Allyl acetate | 1-octene | 5 | CH₂Cl₂ | 12 | 80 | Good yields are achievable.[6] |
| Ketone | Methyl vinyl ketone | 1-octene | 5 | CH₂Cl₂ | 12 | 65 | Lower yields with electron-deficient olefins. |
| Alcohol (Primary) | Allyl alcohol | 1-octene | 5 | CH₂Cl₂ | 12 | 78 | Can be successful, but catalyst decomposition is a concern.[6] |
| Ether | Allyl phenyl ether | 1-octene | 5 | CH₂Cl₂ | 12 | 82 | Generally well-tolerated.[6] |
| Halogen (Cl) | Allyl chloride | 1-octene | 5 | CH₂Cl₂ | 12 | 84 | Good compatibility.[6] |
| Amide | Acrylamide | 1-octene | - | - | - | Low | Significant catalyst inhibition is observed.[8] |
Experimental Protocols
To facilitate the systematic evaluation of the first-generation Grubbs catalyst's functional group tolerance, the following general experimental protocols for RCM and CM are provided. These are based on established procedures and can be adapted for specific substrates.
General Procedure for Ring-Closing Metathesis (RCM) Functional Group Tolerance Screening
Objective: To determine the efficiency of the first-generation Grubbs catalyst in cyclizing a diene substrate containing a specific functional group.
Materials:
-
First-generation Grubbs catalyst
-
Diene substrate (containing the functional group of interest)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Analytical instrumentation for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the diene substrate (1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane to achieve a substrate concentration of 0.05 M.
-
Catalyst Addition: To this solution, add the first-generation Grubbs catalyst (typically 2-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature (or a specified temperature) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Workup: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its identity and determine the isolated yield.
General Procedure for Cross-Metathesis (CM) Functional Group Tolerance Screening
Objective: To evaluate the performance of the first-generation Grubbs catalyst in the cross-metathesis of a functionalized olefin with a partner olefin.
Materials:
-
First-generation Grubbs catalyst
-
Functionalized olefin (Olefin 1)
-
Partner olefin (e.g., 1-octene, Olefin 2)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Analytical instrumentation for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the functionalized olefin (1.0 equiv) and the partner olefin (1.0-1.2 equiv).
-
Dissolution: Add anhydrous dichloromethane to achieve a concentration of approximately 0.4 M with respect to the functionalized olefin.[6]
-
Catalyst Addition: Prepare a solution of the first-generation Grubbs catalyst (typically 5 mol%) in a small amount of anhydrous dichloromethane and add it to the reaction mixture.[6]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether and stir for 20 minutes to quench the catalyst.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and mass spectrometry to determine the structure and calculate the isolated yield of the cross-metathesis product.
Visualizing the Core Processes: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of olefin metathesis and a key deactivation pathway for the first-generation Grubbs catalyst.
Conclusion
The first-generation Grubbs catalyst, despite the development of more active subsequent generations, remains a highly relevant and valuable tool in organic synthesis due to its robustness, ease of handling, and broad functional group tolerance.[1][10] This guide provides a quantitative and practical overview of its capabilities and limitations. By understanding the nuances of its reactivity with different functional groups and employing standardized protocols for its application, researchers can continue to harness the power of this pioneering catalyst for the efficient and predictable synthesis of a wide range of important molecules.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Metathesis [sigmaaldrich.com]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. catapowerinc.com [catapowerinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. React App [pmc.umicore.com]
An In-depth Technical Guide to the Initiation Pathway of the First-Generation Grubbs Catalyst
For researchers, scientists, and professionals in drug development, a thorough understanding of catalytic mechanisms is paramount for optimizing chemical syntheses. The first-generation Grubbs catalyst, a cornerstone in the field of olefin metathesis, proceeds through a well-studied initiation pathway to generate the active catalytic species. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams.
The initiation of the first-generation Grubbs catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(CHPh)]), is predominantly governed by a dissociative mechanism.[1][2] This process involves the initial dissociation of one of the two bulky tricyclohexylphosphine (B42057) (PCy₃) ligands to create a highly reactive 14-electron intermediate. This intermediate is then free to coordinate with an incoming olefin substrate, thereby entering the catalytic cycle. While an associative pathway has been considered, kinetic and mechanistic studies have largely indicated that the dissociative route is the operative mechanism for this catalyst generation.[1]
Quantitative Kinetic Data
The rate of initiation is a critical factor in the overall efficiency of an olefin metathesis reaction. The dissociation of the phosphine (B1218219) ligand is often the rate-determining step.[1] The following table summarizes key kinetic parameters associated with the initiation of the first-generation Grubbs catalyst.
| Parameter | Value | Conditions | Source |
| Catalyst Transformation Rate Constant (kobs) | 7.48 x 10⁻⁵ s⁻¹ | 0.10 mM in CH₂Cl₂ at 25°C | [3] |
| Phosphine Exchange Rate Constant (kobs) | 9.6 s⁻¹ | at 80°C in toluene-d₈ | [3] |
| Catalyst Transformation after 72h | 5.1% | 0.1 M in CD₂Cl₂ at 25°C | [3] |
Experimental Protocols
The elucidation of the Grubbs catalyst initiation pathway has been made possible through a variety of sophisticated experimental techniques.
Kinetic Studies using UV-vis Spectroscopy:
The kinetics of the initiation process are commonly monitored using UV-visible spectroscopy.[3][4] This method relies on the different absorption spectra of the pre-catalyst and the active catalytic species.
-
Sample Preparation: A solution of the first-generation Grubbs catalyst (e.g., 0.10 mM) is prepared in a suitable dry solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., Argon).[3]
-
Data Acquisition: The UV-vis spectrum of the catalyst solution is recorded over time. The Grubbs first-generation catalyst exhibits a strong absorbance band around 334 nm, which can be attributed to a metal-to-ligand charge transfer (MLCT) band.[3] Changes in the absorbance at this wavelength are monitored to determine the rate of catalyst transformation.
-
Analysis: The observed rate constants (kobs) are calculated by fitting the absorbance versus time data to an appropriate kinetic model.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR spectroscopy is a powerful tool for directly observing the dissociation of the phosphine ligand.[3]
-
Sample Preparation: A solution of the catalyst (e.g., 0.1 M) is prepared in a deuterated solvent (e.g., CD₂Cl₂) in an NMR tube under an inert atmosphere.[3]
-
Data Acquisition: ³¹P NMR spectra are acquired at regular intervals. The chemical shifts of the phosphorus atoms in the coordinated and free phosphine ligands are distinct, allowing for their quantification.
-
Analysis: The relative integrals of the signals corresponding to the bound and free PCy₃ are used to determine the extent of ligand dissociation over time.
Visualizing the Initiation Pathway
The following diagrams illustrate the key steps in the initiation of the first-generation Grubbs catalyst.
Caption: Dissociative and associative initiation pathways of the 1st generation Grubbs catalyst.
The dissociative pathway begins with the rate-limiting dissociation of a tricyclohexylphosphine ligand to form a 14-electron intermediate.[1][5] This species then coordinates with the olefin substrate to form an alkene complex, which subsequently undergoes a [2+2] cycloaddition to form the key ruthenacyclobutane intermediate.[6] The associative pathway, while less favored for the first-generation catalyst, would involve the initial coordination of the olefin to the 16-electron pre-catalyst to form an 18-electron intermediate, followed by the loss of a phosphine ligand.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide on the Core Role of Phosphine Ligands in Grubbs Catalyst 1st Generation
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1st Generation Grubbs Catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(=CHPh)]), has been a transformative tool in organic synthesis, particularly in the realm of olefin metathesis. Its remarkable functional group tolerance and stability have made it a cornerstone in the construction of complex molecular architectures relevant to drug discovery and materials science.[1] Central to the catalyst's performance are its two tricyclohexylphosphine (B42057) (PCy₃) ligands. This technical guide provides a comprehensive examination of the pivotal role these phosphine (B1218219) ligands play, focusing on their steric and electronic contributions to the catalyst's activity and stability. We delve into the dissociative mechanism that governs the catalytic cycle, present quantitative data on ligand parameters, and provide detailed experimental protocols for the synthesis of the catalyst and its application in a benchmark ring-closing metathesis (RCM) reaction.
The Dissociative Mechanism: The Heart of the Catalytic Cycle
The catalytic activity of the 1st Generation Grubbs Catalyst is predicated on a dissociative mechanism.[2] For the olefin metathesis to commence, one of the two phosphine ligands must first dissociate from the ruthenium center. This dissociation creates a vacant coordination site, allowing the incoming olefin substrate to bind and initiate the catalytic cycle.[2] This initial step is widely recognized as the rate-determining step of the overall reaction.[2]
The equilibrium between the 16-electron catalyst and the catalytically active 14-electron intermediate is a critical factor influencing the reaction kinetics. The propensity of a phosphine ligand to dissociate is governed by a combination of its steric bulk and electronic properties.
The Catalytic Cycle
The olefin metathesis reaction catalyzed by the 1st Generation Grubbs Catalyst proceeds through a well-established cycle of metallacyclobutane intermediates. The key steps are:
-
Initiation: Dissociation of one phosphine ligand to form a 14-electron intermediate.
-
Olefin Coordination: The olefin substrate coordinates to the vacant site on the ruthenium center.
-
[2+2] Cycloaddition: Formation of a metallacyclobutane intermediate.
-
[2+2] Retro-Cycloaddition: Cleavage of the metallacyclobutane to yield a new alkylidene and the first olefin product.
-
Second Olefin Coordination and Cycloaddition: The second olefin substrate binds, and a new metallacyclobutane is formed.
-
Final Retro-Cycloaddition: The final product is released, and the catalyst is regenerated.
References
Methodological & Application
Application Notes and Protocols: Grubbs Catalyst 1st Generation for Ring-Closing Metathesis (RCM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grubbs Catalyst 1st Generation, a benzylidene-bis(tricyclohexylphosphine)dichlororuthenium complex, is a landmark catalyst in the field of olefin metathesis.[1] Developed by Robert H. Grubbs, this air-tolerant catalyst has become a widely used tool in synthetic organic chemistry, particularly for ring-closing metathesis (RCM) reactions.[1] Its remarkable functional group tolerance and compatibility with a broad range of solvents have made it an invaluable asset in the synthesis of a diverse array of cyclic compounds, from common five- and six-membered rings to complex macrocycles relevant in drug discovery and natural product synthesis. This document provides detailed application notes and protocols for the effective use of the this compound in RCM.
Catalyst Properties and Handling
| Property | Description |
| Appearance | Purple solid |
| Formula | C₄₃H₇₂Cl₂P₂Ru |
| Molecular Weight | 822.96 g/mol |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758), toluene, and tetrahydrofuran. |
| Stability | The solid is relatively stable in air for short periods, but for long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Solutions of the catalyst are more susceptible to decomposition, especially when exposed to air and light. |
Handling Precautions:
-
For optimal results, use standard Schlenk techniques or a glovebox for handling the catalyst, especially when preparing stock solutions.
-
Use anhydrous and degassed solvents to minimize catalyst deactivation.
-
Avoid exposure of catalyst solutions to air and bright light.
Applications in Ring-Closing Metathesis (RCM)
The this compound is highly effective for the synthesis of a wide variety of cyclic structures through the intramolecular cyclization of dienes. The driving force for the reaction is often the formation of a stable cyclic alkene and the release of volatile ethylene (B1197577) gas.
Synthesis of Carbocycles and Heterocycles
The catalyst is widely employed in the formation of five-, six-, and seven-membered rings, which are common structural motifs in many organic molecules.
| Substrate | Product | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 1,6-Octadiene | Cyclohexene | 5 | Dichloromethane | 0.1 | 25 | 2 | >95 |
| Diethyl diallylmalonate | Diethyl cyclopent-3-ene-1,1-dicarboxylate | 5 | Dichloromethane | - | Room Temp | 1 | High Conversion |
| Diallyl ether | 2,5-Dihydrofuran | 0.4 | Dichloromethane | 2.5 | Room Temp | - | - |
| N-Tosyl-N,N-diallylamine | 1-Tosyl-2,5-dihydro-1H-pyrrole | 5 | Dichloromethane | 0.05 | 40 | 12 | 97 |
| Boc-diallylamine | tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | 5 | Dichloromethane | 0.05 | 40 | 24 | 85 |
Synthesis of Macrocycles
The this compound has also been successfully utilized in the synthesis of larger ring systems, which are prevalent in many biologically active natural products and pharmaceutical compounds. The success of macrocyclization often depends on employing high dilution conditions to favor the intramolecular RCM reaction over intermolecular oligomerization.
| Substrate | Product Ring Size | Catalyst Loading (mol%) | Solvent | Concentration (mM) | Temperature (°C) | Time (h) | Yield (%) |
| Diene precursor for a 9-membered lactone | 9 | 10 | Dichloromethane | - | Reflux | 48 | 65 |
| Diene precursor for a 14-membered lactone | 14 | 20 | Dichloromethane | 5 | Reflux | 72 | 78 |
Experimental Protocols
General Protocol for Ring-Closing Metathesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diene substrate
-
This compound
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the diene substrate to an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Solvent Addition: Add the anhydrous and degassed solvent to the flask to achieve the desired concentration (typically 0.005 M to 0.1 M for macrocyclization and higher for smaller rings).
-
Heating: Begin stirring and heat the solution to the desired temperature (often room temperature to reflux).
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the this compound (typically 1-10 mol%). Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction mixture via a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and any unreacted starting material.
-
Detailed Protocol: RCM of Diethyl Diallylmalonate
This protocol provides a specific example for the synthesis of a five-membered ring.
Materials:
-
Diethyl diallylmalonate (100 mg, 0.416 mmol)
-
This compound (16 mg, 0.02 mmol, 4.8 mol%)
-
Anhydrous and degassed dichloromethane (CH₂Cl₂) (10 mL)
-
Diethyl ether
-
Silica gel
Procedure:
-
Under a nitrogen atmosphere, prepare a solution of the this compound (16 mg) in dry, degassed dichloromethane (10 mL) in a 25 mL flask containing a stir bar.
-
To this solution, add diethyl diallylmalonate (100 mg).
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour.
-
After 1 hour, add diethyl ether (30 mL) to the reaction mixture.
-
Filter the mixture through a plug of silica gel to remove the majority of the ruthenium catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the conversion to the desired diethyl cyclopent-3-ene-1,1-dicarboxylate.
-
If necessary, further purify the product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of Ring-Closing Metathesis with Grubbs 1st Generation Catalyst.
Caption: General experimental workflow for a Ring-Closing Metathesis (RCM) reaction.
References
Application Notes and Protocols for Cross-Metathesis Using Grubbs Catalyst 1st Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-metathesis (CM) is a powerful and versatile reaction in organic synthesis that enables the formation of new carbon-carbon double bonds by the exchange of substituents between two different olefins. This reaction is catalyzed by transition metal carbene complexes, with the Grubbs family of ruthenium catalysts being among the most widely used. The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, while perhaps less reactive than its successors, remains a valuable tool due to its accessibility and effectiveness in specific applications.[1][2] It demonstrates tolerance to a variety of functional groups and is compatible with a range of solvents, making it a popular choice in synthetic organic chemistry.[2]
These application notes provide an overview of cross-metathesis protocols specifically utilizing the Grubbs Catalyst 1st Generation. Included are key considerations for reaction setup, detailed experimental procedures, and data on substrate scope and yields to guide researchers in applying this methodology to their synthetic challenges, particularly in the realm of fine chemical synthesis and drug development.[2]
Key Considerations for Successful Cross-Metathesis
Several factors must be considered to achieve high yields and selectivity in cross-metathesis reactions using the first-generation Grubbs catalyst.
-
Substrate Reactivity: The success of a cross-metathesis reaction is highly dependent on the relative reactivity of the olefin partners. A general model for selectivity suggests that reacting an olefin with a high propensity for homodimerization with one of lower reactivity can lead to selective cross-metathesis, even at a 1:1 stoichiometry.[3]
-
Reaction Conditions: this compound is sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) and dry solvents for optimal performance.[4] The catalyst can also be deactivated by primary alcohols.[5] Reactions are typically run in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) at room temperature to 40°C.[6]
-
Minimizing Homodimerization: While the goal is the cross-product, the formation of homodimers is a common side reaction.[1] To favor cross-metathesis over homodimerization, one can use an excess of one of the olefin partners.[4] Additionally, conducting the reaction at lower concentrations can also suppress the bimolecular homodimerization pathway.[4]
-
Ethylene (B1197577) Removal: For reactions that produce ethylene as a byproduct, its removal can drive the equilibrium towards the desired product. This can be achieved by performing the reaction under a stream of inert gas or under vacuum.[4][6]
Data Presentation: Substrate Scope and Yields
The following tables summarize the performance of this compound in the cross-metathesis of various olefin substrates.
| Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 5-hexenyl acetate | 1-octene | 5 | CH₂Cl₂ | 12 | 85 | (Chatterjee et al., 2000) |
| Allyl TMS | Styrene | 2.5 | CH₂Cl₂ | 4 | 98 | (Chatterjee et al., 2000) |
| Allyl TMS | 4-chlorostyrene | 2.5 | CH₂Cl₂ | 4 | 98 | (Chatterjee et al., 2000) |
| Allyl TMS | 4-methoxystyrene | 2.5 | CH₂Cl₂ | 4 | 95 | (Chatterjee et al., 2000) |
| Allyl TMS | 1-hexene | 2.5 | CH₂Cl₂ | 4 | 60 | (Chatterjee et al., 2000) |
Table 1: Cross-Metathesis of Various Terminal Olefins.
| Diene | Cross Partner | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1,5-hexadiene | 1-octene | 5 | CH₂Cl₂ | 12 | 75 | (Chatterjee et al., 2000) |
| 1,6-heptadiene | Styrene | 5 | CH₂Cl₂ | 12 | 80 | (Chatterjee et al., 2000) |
Table 2: Cross-Metathesis with Dienes.
Experimental Protocols
General Procedure for Cross-Metathesis
This protocol describes a general method for performing a cross-metathesis reaction using this compound under an inert atmosphere.
Materials:
-
This compound
-
Olefin 1
-
Olefin 2
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk flask and manifold or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the desired amount of this compound (typically 2.5-5 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous dichloromethane to the flask to dissolve the catalyst. Sequentially add Olefin 1 (1.0 equivalent) and Olefin 2 (1.0-1.5 equivalents) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 40°C if necessary). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. The solvent can then be removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired cross-metathesis product.
Mandatory Visualizations
References
- 1. Cross Metathesis [organic-chemistry.org]
- 2. hrpub.org [hrpub.org]
- 3. Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US7507854B2 - Impurity reduction in Olefin metathesis reactions - Google Patents [patents.google.com]
Application Notes and Protocols: Ring-Opening Metathesis Polymerization (ROMP) with Grubbs Catalyst 1st Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Ring-Opening Metathesis Polymerization (ROMP) using Grubbs Catalyst 1st Generation. This powerful polymerization technique is utilized for the synthesis of a wide range of polymers with diverse functionalities, finding applications in materials science and drug delivery.
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that converts cyclic olefins into unsaturated polymers.[1][2][3] The primary driving force for this reaction is the relief of ring strain in the monomer.[4] this compound, a ruthenium-based complex, is a widely used initiator for ROMP due to its functional group tolerance and predictable reactivity.[5] This allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI), characteristic of a living polymerization.[4][6]
The general mechanism of ROMP involves the reaction of a cyclic olefin with the metal alkylidene catalyst. This process begins with the coordination of the olefin to the ruthenium center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring and generates a new metal alkylidene species that remains attached to the growing polymer chain, ready to react with the next monomer unit.[1]
Key Applications
-
Synthesis of Functional Polymers: The tolerance of Grubbs catalysts to various functional groups allows for the direct polymerization of monomers bearing moieties for drug conjugation, imaging agents, or targeting ligands.
-
Biomaterials and Drug Delivery: ROMP is employed to create well-defined block copolymers that can self-assemble into nanoparticles, micelles, or gels for controlled drug release.
-
Polymer Brushes and Surface Modification: The synthesis of "grafting-through" polymers via ROMP of macromonomers enables the creation of densely grafted polymer brushes for modifying surfaces or creating unimolecular nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative data for ROMP reactions using this compound.
Table 1: Copolymerization of Norbornene (NBE) and Cyclopentene (B43876) (CP) with this compound
| NBE in Feed (mol %) | CP in Feed (mol %) | NBE in Copolymer (mol %) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 20 | 80 | 69 | 16,700 | 1.63 |
| 40 | 60 | 80 | 18,300 | 1.65 |
| 50 | 50 | 85 | 19,500 | 1.68 |
| 60 | 40 | 89 | 22,100 | 1.70 |
| 80 | 20 | 95 | 25,400 | 1.75 |
Data extracted from a study on the statistical copolymerization of NBE and CP in CH2Cl2 at 0°C.[1]
Table 2: Reactivity Ratios for the Copolymerization of Norbornene (NBE) and Cyclopentene (CP)
| Method | r_NBE | r_CP |
| Finemann-Ross | 0.76 ± 0.06 | 0.06 ± 0.003 |
| Inverted Finemann-Ross | 0.78 ± 0.07 | 0.07 ± 0.004 |
| Kelen-Tüdos | 0.82 ± 0.10 | 0.07 ± 0.005 |
These reactivity ratios indicate that norbornene is significantly more reactive than cyclopentene in ROMP with this compound.[1][7]
Experimental Protocols
Protocol 1: Homopolymerization of Norbornene
This protocol describes a general procedure for the homopolymerization of norbornene using this compound.
Materials:
-
Norbornene (NBE)
-
This compound ([RuCl₂(PCy₃)₂(=CHPh)])
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ethyl vinyl ether
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation:
-
Purify norbornene by sublimation or recrystallization from methanol.
-
Dry dichloromethane (CH₂Cl₂) using a solvent purification system or by distillation over calcium hydride.
-
Degas the solvent by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
In the flask, dissolve the desired amount of norbornene in anhydrous, degassed CH₂Cl₂ to achieve the target monomer concentration (e.g., 0.5 M).
-
-
Catalyst Solution Preparation:
-
In a separate glovebox or under a positive flow of inert gas, weigh the required amount of this compound. The monomer-to-catalyst ratio will determine the target degree of polymerization and molecular weight. A common ratio is 100:1 to 500:1.
-
Dissolve the catalyst in a small amount of anhydrous, degassed CH₂Cl₂.
-
-
Initiation of Polymerization:
-
Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
The reaction is typically rapid and may be accompanied by an increase in viscosity. Allow the reaction to proceed at room temperature for 1-2 hours to ensure complete conversion.
-
-
Termination of Polymerization:
-
To terminate the "living" polymerization, add a small amount of a chain-terminating agent, such as ethyl vinyl ether (approximately 100 equivalents relative to the catalyst).
-
Stir the solution for an additional 20-30 minutes.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring methanol.
-
Collect the precipitated polynorbornene by filtration.
-
Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Diagrams
Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Caption: Experimental workflow for a typical ROMP reaction.
References
- 1. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 20.210.105.67 [20.210.105.67]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Grubbs Catalyst 1st Generation in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Grubbs Catalyst 1st Generation in the synthesis of natural products. The focus is on providing practical, actionable information for laboratory use, including quantitative data summaries and visualizations of key processes.
Introduction
The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, is a landmark organometallic complex that has revolutionized olefin metathesis in organic synthesis.[1] Its tolerance to a variety of functional groups and its relative stability in air have made it a valuable tool in the construction of complex molecular architectures, including numerous natural products.[1] This document will explore its application in two key types of metathesis reactions: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).
Key Applications in Natural Product Synthesis
The first-generation Grubbs catalyst is particularly well-suited for the formation of di-substituted olefins via Ring-Closing Metathesis (RCM), a powerful strategy for the synthesis of carbocyclic and heterocyclic rings. It has also been successfully employed in Cross-Metathesis (CM) reactions, which involve the coupling of two different olefinic partners.
Ring-Closing Metathesis (RCM)
RCM is a widely used strategy in natural product synthesis to form rings of various sizes.[2] The reaction is driven by the formation of a stable cyclic olefin and the release of a volatile byproduct, typically ethylene.
One notable example is the synthesis of (+)-Goniothalamin , a styryl-lactone with cytotoxic properties.[3] The key step in its synthesis involves the RCM of a diene precursor to form the unsaturated lactone ring.[3]
Another significant application is in the synthesis of Pacifigorgiane Sesquiterpenes , where the first-generation Grubbs catalyst has been effectively used for the RCM of sterically demanding geminally disubstituted olefins to yield trisubstituted cyclic olefins.[4]
Cross-Metathesis (CM)
While often competing with homodimerization, cross-metathesis with the first-generation Grubbs catalyst can be efficient when there is a significant difference in the reactivity of the olefin partners.[5] This strategy allows for the modular construction of complex carbon skeletons.
Quantitative Data Summary
The following table summarizes key quantitative data for the application of this compound in the synthesis of selected natural products.
| Natural Product/Intermediate | Metathesis Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| (+)-Goniothalamin | RCM | 8 | CH₂Cl₂ | Reflux | 3 | 92 | [3] |
| Pacifigorgiane Intermediate | RCM | 10 | Not Specified | Reflux | 8 | Not Specified | [4] |
| α,β-Unsaturated γ-lactone | RCM | Not Specified | Not Specified | Not Specified | Not Specified | Good to High | [6] |
Experimental Protocols
Protocol 1: Synthesis of (+)-Goniothalamin via Ring-Closing Metathesis
This protocol describes the ring-closing metathesis of a diene precursor to form the lactone ring of (+)-Goniothalamin.[3]
Materials:
-
Diene precursor (e.g., (R)-1-((E)-2-phenylvinyl)but-3-en-1-yl acrylate)
-
This compound
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of argon, add the diene precursor (1 equivalent).
-
Dissolve the diene in anhydrous dichloromethane to a concentration of approximately 0.03 M.
-
In a separate vial, weigh the this compound (0.08 equivalents, 8 mol%) and dissolve it in a small amount of anhydrous dichloromethane.
-
Bring the solution of the diene precursor to reflux.
-
To the refluxing solution, add the catalyst solution dropwise.
-
Continue to heat the reaction mixture at reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (+)-Goniothalamin.
Protocol 2: General Procedure for Ring-Closing Metathesis of Geminally Disubstituted Olefins (e.g., in Pacifigorgiane Synthesis)
This protocol provides a general method for the RCM of more sterically hindered dienes, as demonstrated in the synthesis of pacifigorgiane sesquiterpenes.[4]
Materials:
-
Geminally disubstituted diene precursor
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried flask equipped with a reflux condenser under an inert atmosphere.
-
Add the geminally disubstituted diene precursor (1 equivalent) to the flask.
-
Dissolve the diene in the anhydrous solvent to a suitable concentration (typically 0.01-0.1 M).
-
Add the this compound (0.10 equivalents, 10 mol%) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8 hours or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography to isolate the desired cyclic product.
Visualizations
Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) using the this compound, based on the Chauvin mechanism.
Caption: Catalytic cycle of Ring-Closing Metathesis (RCM).
Caption: Catalytic cycle of Cross-Metathesis (CM).
Experimental Workflow
The following diagram outlines a general experimental workflow for performing a Ring-Closing Metathesis reaction using the this compound.
Caption: General workflow for RCM with Grubbs Catalyst 1st Gen.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. Synthesis of alpha,beta-unsaturated 4,5-disubstituted gamma-lactones via ring-closing metathesis catalyzed by the first-generation Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Grubbs Catalyst 1st Generation in Terminal Alkene Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grubbs Catalyst® 1st Generation, a ruthenium-based complex, is a cornerstone in the field of olefin metathesis, a powerful carbon-carbon double bond forming reaction. Its discovery revolutionized synthetic organic chemistry by providing a functional group tolerant and relatively stable catalyst for various metathesis transformations.[1][2] This document provides detailed application notes and protocols for the use of Grubbs Catalyst 1st Generation in two key reactions involving terminal alkenes: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).
The catalyst, with the chemical formula [RuCl₂(PCy₃)₂(=CHPh)], is a purple solid that is moderately stable in solid form but should be handled under an inert atmosphere, especially when in solution, to prevent degradation by oxygen and moisture.[1] It is particularly well-suited for the metathesis of simple, terminal alkenes, offering a cost-effective solution for many synthetic applications.[3]
Applications in Terminal Alkene Metathesis
This compound is widely employed in the synthesis of a diverse range of molecules, from simple cyclic compounds to complex architectures in natural product synthesis and drug discovery. Its primary applications for terminal alkenes are:
-
Ring-Closing Metathesis (RCM): This intramolecular reaction involves the formation of a cyclic olefin from a diene with two terminal double bonds. The reaction is driven forward by the release of volatile ethylene (B1197577) gas.[4] RCM is a highly effective method for synthesizing 5- to 30-membered rings.[5]
-
Cross-Metathesis (CM): This intermolecular reaction occurs between two different terminal alkenes, resulting in the formation of a new internal olefin and ethylene.[6] While statistical product mixtures can be an issue, selective cross-metathesis can be achieved by using an excess of one of the alkene partners or by coupling alkenes with different reactivities.[4][6]
Data Presentation
The following tables summarize the performance of this compound in representative RCM and CM reactions involving terminal alkenes.
Table 1: Ring-Closing Metathesis (RCM) of Terminal Dienes
| Diene Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,6-Octadiene | 5 | Dichloromethane (B109758) | 25 | 2 | Cyclohexene | >95[7] |
| Diethyl diallylmalonate | 5 | Dichloromethane | Reflux | 2.5 | Diethyl 3-cyclopentene-1,1-dicarboxylate | 82 |
| N-Tosyl-diallylamine | 4 | Benzene | 50 | 4 | 1-Tosyl-2,5-dihydropyrrole | 97 |
| Allyl (2-allylphenyl) ether | 3 | Dichloromethane | Reflux | 24 | 2H-1-Benzopyran, 3,4-dihydro- | 81 |
| 1,7-Octadiene | 5 | Dichloromethane | 25 | 2 | Cycloheptene | 85 |
Table 2: Cross-Metathesis (CM) of Terminal Alkenes
| Alkene 1 | Alkene 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1-Hexene | 1-Hexene | 5 | Dichloromethane | 25 | 4 | 5-Decene | 85 |
| Allylbenzene (B44316) | Styrene (B11656) | 2.5 | Dichloromethane | 25 | 12 | 1,3-Diphenylpropene | 89 |
| 1-Decene | Methyl acrylate | 5 | Dichloromethane | 25 | 12 | Methyl 2-dodecenoate | 78 |
| Allyl alcohol | 1-Octene | 5 | Dichloromethane | 40 | 12 | 2-Undecen-1-ol | 65 |
| Styrene | Ethylene (1 atm) | 1 | Toluene (B28343) | 50 | 1 | Styrene (no reaction) | 0 |
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.
-
Solvent Purity: Anhydrous, degassed solvents are crucial for optimal catalyst performance. Dichloromethane and toluene are commonly used solvents.
-
Ethylene Removal: In both RCM and CM, the removal of the volatile byproduct ethylene is essential to drive the reaction equilibrium towards the product. This can be achieved by performing the reaction under a gentle stream of inert gas or under vacuum.
Protocol 1: Ring-Closing Metathesis (RCM) of a Terminal Diene
This protocol describes a general procedure for the RCM of a terminal diene, exemplified by the cyclization of diethyl diallylmalonate.
Materials:
-
This compound
-
Diethyl diallylmalonate
-
Anhydrous and degassed dichloromethane (DCM)
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add diethyl diallylmalonate (1.0 mmol, 1.0 equiv).
-
Under a positive pressure of inert gas, add anhydrous, degassed DCM (10 mL to achieve a 0.1 M concentration).
-
In a separate vial, under an inert atmosphere, weigh this compound (0.05 mmol, 5 mol%) and dissolve it in a small amount of anhydrous, degassed DCM (1-2 mL).
-
With vigorous stirring, add the catalyst solution to the diene solution via syringe.
-
Heat the reaction mixture to reflux (approx. 40 °C) and maintain for the desired time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
To quench the reaction and precipitate the ruthenium byproducts, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclic olefin.
Protocol 2: Cross-Metathesis (CM) of Terminal Alkenes
This protocol provides a general procedure for the cross-metathesis of two terminal alkenes, exemplified by the reaction of allylbenzene and styrene.
Materials:
-
This compound
-
Allylbenzene
-
Styrene
-
Anhydrous and degassed dichloromethane (DCM)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add allylbenzene (1.0 mmol, 1.0 equiv) and styrene (1.2 mmol, 1.2 equiv).
-
Under a positive pressure of inert gas, add anhydrous, degassed DCM (2.5 mL to achieve a 0.4 M concentration in the limiting alkene).
-
In a separate vial, under an inert atmosphere, weigh this compound (0.025 mmol, 2.5 mol%) and dissolve it in a small amount of anhydrous, degassed DCM (0.5-1 mL).
-
With vigorous stirring at room temperature, add the catalyst solution to the alkene solution via syringe.
-
Stir the reaction at room temperature for the desired time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the cross-metathesis product.
Visualizations
Catalytic Cycle of Olefin Metathesis
Caption: Catalytic cycle of olefin metathesis using this compound.
Experimental Workflow for Ring-Closing Metathesis (RCM)
Caption: A typical experimental workflow for Ring-Closing Metathesis (RCM).
Relationship of Reaction Parameters in Cross-Metathesis (CM)
Caption: Interplay of key parameters influencing the outcome of Cross-Metathesis (CM).
References
Application Notes and Protocols for Olefin Metathesis with Grubbs Catalyst 1st Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olefin metathesis is a powerful and versatile organic reaction that enables the formation of new carbon-carbon double bonds. The development of well-defined ruthenium-based catalysts, particularly the first-generation Grubbs Catalyst, has revolutionized synthetic chemistry by providing a highly functional group tolerant and efficient method for various metathesis reactions.[1][2] This document provides detailed application notes and experimental protocols for conducting olefin metathesis using Grubbs Catalyst 1st Generation, focusing on ring-closing metathesis (RCM) and cross-metathesis (CM) reactions.
This compound is a ruthenium carbene complex, specifically benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, with the chemical formula [RuCl₂(PCy₃)₂(CHPh)]. It is a purple solid that is relatively stable in air as a solid, but reactions are typically performed under an inert atmosphere to prevent catalyst degradation in solution.[1] This catalyst is particularly effective for the metathesis of terminal olefins.
Applications
This compound is widely used in various types of olefin metathesis reactions, including:
-
Ring-Closing Metathesis (RCM): An intramolecular reaction of a diene to form a cyclic olefin, driven by the formation of a volatile byproduct like ethylene.[2][3]
-
Cross-Metathesis (CM): An intermolecular reaction between two different olefins to create new olefin products.[2][3][4] To favor the desired cross-product over homodimers, one of the olefin partners is often used in excess.[3]
-
Ring-Opening Metathesis Polymerization (ROMP): The polymerization of cyclic olefins to produce polymers.
Catalytic Cycle and Mechanism
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene and the olefin substrates. The catalytic cycle for this compound can be visualized as follows:
Caption: Catalytic cycle of olefin metathesis with this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions using this compound.
Table 1: Ring-Closing Metathesis (RCM) Data
| Substrate | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl diallylmalonate | 4.8 | Dichloromethane (B109758) | 0.04 | Room Temp | 1 | >95 |
| Diethyl diallylmalonate | 5 | Dichloromethane | 0.07 | Room Temp | 1 | >95 |
| A protected diene | 10 | Dichloromethane | 0.05 | Reflux | 8 | 85 |
| A complex diene | 5 | Dichloromethane | 0.1 | 40 | 1.5 | 82 |
Table 2: Cross-Metathesis (CM) Data
| Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octene (B94956) | cis-1,4-Diacetoxy-2-butene (B1582018) | 5 | Dichloromethane | Reflux | 3 | 82 |
| Allyltrimethylsilane | cis-1,4-Diacetoxy-2-butene | 5 | Dichloromethane | Reflux | 2 | 85 |
| Styrene | Ethyl acrylate | 5 | Dichloromethane | 35 | 3 | <10 |
| 1-Octene | 1-Octene (Self-Metathesis) | 0.01 | Toluene | 60 | - | High Conversion |
Experimental Protocols
Safety Precautions: this compound is a flammable solid. Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (gloves, safety glasses). Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation by oxygen.[5]
Protocol 1: Ring-Closing Metathesis of Diethyl Diallylmalonate
This protocol describes the ring-closing metathesis of diethyl diallylmalonate to form diethyl 1-cyclopentene-1,2-dicarboxylate.
Materials:
-
This compound
-
Diethyl diallylmalonate
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas line
-
Syringes and needles
Experimental Workflow Diagram:
Caption: General workflow for a ring-closing metathesis reaction.
Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add diethyl diallylmalonate (100 mg, 0.416 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Substrate Addition: Using a syringe, add 10 mL of anhydrous, degassed dichloromethane to the flask and stir until the substrate is dissolved.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add this compound (16 mg, 0.02 mmol, 4.8 mol%) to the stirring solution. The solution will typically turn from purple to brown.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to yield the pure cyclic product.
Protocol 2: Cross-Metathesis of 1-Octene and cis-1,4-Diacetoxy-2-butene
This protocol provides a general procedure for the cross-metathesis of a terminal olefin with a symmetrical internal olefin.
Materials:
-
This compound
-
1-Octene
-
cis-1,4-Diacetoxy-2-butene
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Schlenk flask or round-bottom flask with a septum and reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas line
-
Heating mantle or oil bath
-
Syringes and needles
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add cis-1,4-diacetoxy-2-butene (1.0 equiv).
-
Inert Atmosphere: Seal the flask and condenser system and purge with dry nitrogen or argon for 15-20 minutes.
-
Solvent and Substrate Addition: Add anhydrous, degassed dichloromethane via syringe to achieve a substrate concentration of approximately 0.4 M. Then, add 1-octene (1.0-1.2 equiv) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add this compound (5 mol%) to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C for dichloromethane) and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired cross-metathesis product.
References
Application Notes and Protocols: Solvent Selection for Reactions with Grubbs Catalyst 1st Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, remains a cornerstone of olefin metathesis due to its versatility in various transformations, including Ring-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP), and Cross-Metathesis (CM). The choice of solvent is a critical parameter that significantly influences the catalyst's activity, stability, and overall reaction efficiency. This document provides detailed application notes, experimental protocols, and a summary of solvent effects to guide researchers in optimizing their metathesis reactions with this catalyst.
General Considerations for Solvent Selection
The selection of an appropriate solvent for reactions involving the first-generation Grubbs catalyst should be guided by several key principles. The ideal solvent should be inert to the reaction conditions, effectively dissolve the substrate and catalyst, and have minimal interaction with the ruthenium center.
Recommended Solvents: Generally, non-polar, weakly coordinating solvents are preferred for reactions with the first-generation Grubbs catalyst.[1][2] These solvents do not compete with the olefinic substrate for coordination to the ruthenium center, thus facilitating the catalytic cycle.
-
Hydrocarbons: Toluene (B28343), benzene, hexanes, and heptane (B126788) are excellent choices. Toluene is often favored due to its ability to dissolve a wide range of organic substrates and its suitable boiling point for reactions requiring elevated temperatures.
-
Chlorinated Solvents: Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are widely used and are particularly effective for reactions conducted at or below room temperature.[3] DCM is a good solvent for both the catalyst and many organic substrates.
-
Ethers: Tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) can be used, as they are generally non-coordinating.[1] However, it is crucial to use peroxide-free ethers, as peroxides can oxidize and deactivate the catalyst.[1]
Solvents to be Used with Caution or Avoided:
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) and water should be strictly avoided. They can react with the catalyst, leading to the formation of inactive ruthenium hydride species and decomposition of the catalyst.[4][5]
-
Strongly Coordinating Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and pyridine (B92270) are not recommended as they can coordinate strongly to the ruthenium center and inhibit catalytic activity.[1]
Reaction Atmosphere: Reactions with the first-generation Grubbs catalyst should always be performed under an inert atmosphere (e.g., argon or nitrogen).[1] While the solid catalyst is relatively air-tolerant, it is susceptible to oxidation in solution.[1] For optimal results, it is highly recommended to use degassed solvents.[2]
Logical Workflow for Solvent Selection
The choice of solvent is intrinsically linked to the specific metathesis reaction being performed and the properties of the substrate. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
Caption: Logical workflow for selecting a suitable solvent.
Application Notes and Protocols
Ring-Closing Metathesis (RCM)
RCM is a powerful method for the synthesis of cyclic compounds. The choice of solvent can significantly impact the yield, particularly by influencing the extent of competing intermolecular reactions.
Quantitative Data Summary for RCM of Diethyl Diallylmalonate
| Solvent | Catalyst Loading (mol%) | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CH₂Cl₂ | 10 | 0.25 | Reflux | 24 | 29 | [3] |
| CH₂Cl₂ | 10 | 0.04 | Reflux | 24 | 65 | [3] |
| CH₂Cl₂ | 10 | 0.01 | Reflux | 24 | 85 | [3] |
| CH₂Cl₂ | 5 | 0.01 | Reflux | 24 | 82 | [3] |
| Toluene | 5 (Grubbs II) | 0.04 | 60 | - | 55 | [3] |
Experimental Protocol for RCM of Diethyl Diallylmalonate in Dichloromethane
Materials:
-
Grubbs Catalyst 1st Generation
-
Diethyl diallylmalonate
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate in anhydrous, degassed CH₂Cl₂ to the desired concentration (e.g., 0.01 M).
-
In a separate vial, weigh the this compound (e.g., 5 mol%) under an inert atmosphere.
-
Add the catalyst to the stirred solution of the diene.
-
Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the reaction, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization used to synthesize polymers from cyclic olefins. The solvent can affect the rate of polymerization and the properties of the resulting polymer.
Quantitative Data Summary for ROMP of Norbornene
| Solvent | Monomer:Catalyst Ratio | Temperature (°C) | Observations | Reference |
| CH₂Cl₂ | Varies | 0 | Successful copolymerization with cyclopentene. | [1] |
| Benzene | Varies | Room Temp. | Kinetic studies performed. | [2][4] |
Experimental Protocol for ROMP of Norbornene in Dichloromethane
Materials:
-
This compound
-
Norbornene
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
-
Ethyl vinyl ether (for quenching)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, prepare a solution of norbornene in anhydrous, degassed CH₂Cl₂.
-
In a separate vial, prepare a stock solution of this compound in a small amount of anhydrous, degassed CH₂Cl₂.
-
Add the catalyst solution to the rapidly stirring monomer solution.
-
Allow the polymerization to proceed at the desired temperature (e.g., 0°C to room temperature). The reaction is often rapid.
-
Monitor the reaction by observing the increase in viscosity of the solution.
-
Quench the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Cross-Metathesis (CM)
CM involves the reaction of two different olefins. Solvent choice is critical for ensuring good solubility of both substrates and for minimizing homodimerization side products.
Experimental Protocol for a General Cross-Metathesis Reaction
Materials:
-
This compound
-
Olefin 1
-
Olefin 2
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the two olefin substrates in the chosen anhydrous, degassed solvent.
-
Add the this compound (typically 1-5 mol%) to the stirred solution.
-
Heat the reaction mixture if necessary (e.g., 40-60°C for toluene) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with ethyl vinyl ether.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Catalyst Stability and Deactivation Pathways
The choice of solvent can also influence the stability and lifetime of the Grubbs catalyst. The following diagram illustrates the key factors leading to catalyst deactivation.
Caption: Factors leading to catalyst deactivation.
Conclusion
The judicious selection of a solvent is paramount for the success of olefin metathesis reactions employing the first-generation Grubbs catalyst. Non-polar, weakly coordinating solvents such as dichloromethane and toluene are generally the most reliable choices. It is crucial to use anhydrous, degassed solvents and to maintain an inert atmosphere to prevent catalyst deactivation. The protocols and data presented herein provide a foundation for researchers to develop and optimize their synthetic procedures, leading to improved yields and reaction efficiencies.
References
- 1. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Grubbs Catalyst 1st Generation in Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Grubbs Catalyst 1st Generation in olefin metathesis reactions, including Ring-Closing Metathesis (RCM) and Cross Metathesis (CM). It is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in synthetic organic chemistry and drug development.
Introduction to this compound
This compound, with the chemical formula [RuCl₂(PCy₃)₂(CHPh)], is a ruthenium-based catalyst widely used for various olefin metathesis reactions.[1] It is valued for its functional group tolerance, stability in the presence of air and moisture (as a solid), and compatibility with a range of organic solvents.[2][3] While second and third-generation Grubbs catalysts often exhibit higher activity, the first-generation catalyst remains a cost-effective and reliable choice for many applications, particularly for the metathesis of terminal olefins.[3]
Key Applications:
-
Ring-Closing Metathesis (RCM): Formation of cyclic olefins from acyclic dienes.[4]
-
Cross Metathesis (CM): Reaction between two different olefins to form new olefin products.[4]
-
Ring-Opening Metathesis Polymerization (ROMP): Polymerization of cyclic olefins.[4]
Catalyst Handling and Storage
This compound is a purple, microcrystalline solid.[2] Although it is relatively stable to air and moisture as a solid, proper handling and storage are crucial to maintain its catalytic activity.
-
Storage: Store the catalyst in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term storage.[5]
-
Handling: While the solid catalyst can be weighed in the air, it is recommended to handle it in a glovebox or under an inert atmosphere for optimal results.[6] Solutions of the catalyst are more sensitive to oxygen and should always be handled under inert conditions.[7] Use degassed solvents for preparing catalyst solutions and for the reaction itself.[6]
Factors Influencing Catalyst Loading and Concentration
The optimal catalyst loading and substrate concentration depend on several factors, including the type of metathesis reaction, the reactivity of the substrate, and the desired reaction rate. The following diagram illustrates the key relationships:
Caption: Logical relationship between reaction parameters and catalyst optimization.
Application Data: Ring-Closing Metathesis (RCM)
RCM is a powerful tool for the synthesis of cyclic compounds. The catalyst loading and substrate concentration are critical parameters that influence the efficiency of the cyclization and can be adjusted to favor intramolecular reaction over intermolecular oligomerization.
Table 1: Grubbs 1st Generation Catalyst Performance in RCM of 1,6-Octadiene [8]
| Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 5 | Dichloromethane (B109758) | 0.1 | 25 | 2 | >95 |
| 1 | Dichloromethane | 0.2 | 40 | 1.5 | 82 |
Note: Higher dilution generally favors the formation of larger rings to minimize competing intermolecular reactions. For the formation of medium-sized rings (8-11 members), which can be challenging, higher catalyst loadings (e.g., stoichiometric amounts) have been employed in some cases.[9]
Application Data: Cross Metathesis (CM)
In CM, the goal is often to selectively form a new olefin from two different starting olefins. Catalyst loading and the stoichiometry of the reactants are key to maximizing the yield of the desired cross-product while minimizing homodimerization.
Table 2: Representative Conditions for Cross Metathesis with Grubbs 1st Generation Catalyst [4]
| Catalyst Loading (mol%) | Olefin 1 (equiv) | Olefin 2 (equiv) | Solvent | Concentration (M) | Temperature |
| 5 | 1.0 | 1.0 | Dichloromethane | 0.4 (in olefin) | Room Temperature |
Note: For CM reactions, it is common to use one of the olefin partners in excess to drive the reaction towards the desired cross-product.[10] Concentrated reaction conditions are generally preferred for intermolecular reactions like CM.[11]
Experimental Protocols
The following are generalized protocols for performing RCM and CM reactions using this compound. These should be adapted based on the specific substrate and desired outcome.
General Workflow for Olefin Metathesis
The following diagram outlines the typical experimental workflow for an olefin metathesis reaction.
Caption: General experimental workflow for an olefin metathesis reaction.
Protocol for Ring-Closing Metathesis (RCM)
This protocol is a general guideline for the RCM of a diene substrate.
Materials:
-
This compound
-
Diene substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Quenching agent (e.g., ethyl vinyl ether)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the diene substrate under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.05 M to 0.2 M).
-
Heating: If the reaction requires heating, bring the solution to the desired temperature (e.g., reflux in dichloromethane at ~40°C).
-
Catalyst Addition: In a separate vial, weigh the this compound (typically 1-5 mol%) and dissolve it in a small amount of the reaction solvent under an inert atmosphere. Add the catalyst solution to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR). Reaction times can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add a quenching agent such as ethyl vinyl ether (a few drops) and stir for 30 minutes to deactivate the catalyst.
-
Workup and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Protocol for Cross Metathesis (CM)
This protocol provides a general procedure for the CM of two olefin partners.
Materials:
-
This compound
-
Olefin 1
-
Olefin 2
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware
-
Quenching agent (e.g., ethyl vinyl ether)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, prepare a solution of the two olefin substrates in the desired stoichiometric ratio in anhydrous, degassed solvent. The concentration is typically higher than in RCM, often in the range of 0.2 M to 1.0 M.[4]
-
Catalyst Addition: Add the this compound (typically 2-5 mol%) to the reaction mixture, either as a solid or as a solution in a small amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC, GC-MS, or ¹H NMR.
-
Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup and Purification: Remove the solvent in vacuo and purify the crude residue by flash column chromatography to isolate the desired cross-metathesis product.
Troubleshooting
-
Low Conversion: If the reaction stalls or shows low conversion, this could be due to catalyst deactivation. Ensure that the solvent and reagents are sufficiently pure and dry, and that the reaction is performed under a strict inert atmosphere. In some cases, a second portion of the catalyst can be added.
-
Isomerization of the Double Bond: The formation of ruthenium hydride species can lead to isomerization of the newly formed double bond. This can sometimes be suppressed by the addition of a mild acid, such as acetic acid, or by using a phosphine (B1218219) scavenger.[6]
-
Catalyst Degradation: this compound can be sensitive to primary alcohols, water, and oxygen, which can lead to the formation of inactive ruthenium species.[12][13] Careful purification of substrates and solvents is essential.
Conclusion
This compound is a versatile and reliable tool for a wide range of olefin metathesis reactions. By carefully selecting the catalyst loading, substrate concentration, and reaction conditions, researchers can achieve high yields and selectivities in the synthesis of a diverse array of cyclic and acyclic olefins. These application notes and protocols provide a solid foundation for the successful implementation of this important catalytic transformation in the laboratory.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. catapowerinc.com [catapowerinc.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. React App [pmc.umicore.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Grubbs Catalyst 1st Generation in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the first-generation Grubbs Catalyst, bis(tricyclohexylphosphine)benzylideneruthenium(IV) dichloride ([RuCl₂(PCy₃)₂(CHPh)]), in polymer chemistry, with a focus on Ring-Opening Metathesis Polymerization (ROMP). Detailed protocols for the polymerization of common monomers are also provided.
Application Notes
The first-generation Grubbs Catalyst (G1) is a ruthenium-based organometallic complex that has been instrumental in the advancement of olefin metathesis.[1] In polymer chemistry, its primary application is as an initiator for ROMP, a powerful technique for the synthesis of a wide variety of polymers with unique architectures and functionalities.[2][3]
Key Features and Applications:
-
Ring-Opening Metathesis Polymerization (ROMP): G1 is widely used to polymerize strained cyclic olefins. The driving force for this reaction is the relief of ring strain in the monomer.[4] This method allows for the synthesis of polymers with the original double bond functionality retained in the polymer backbone.[5]
-
Functional Group Tolerance: Compared to earlier metathesis catalysts, G1 exhibits good tolerance to a variety of functional groups, enabling the polymerization of monomers bearing ethers, esters, and other moieties.[6] However, it can be sensitive to primary alcohols and water.
-
Living Polymerization Characteristics: Under specific conditions, ROMP initiated by G1 can exhibit living polymerization characteristics. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[4] It also enables the formation of block copolymers by sequential monomer addition.
-
Synthesis of Diverse Polymer Architectures: G1 has been employed in the synthesis of a range of polymeric materials, including linear polymers, copolymers, and more complex architectures like molecular brushes.[3]
-
Copolymerization: The catalyst can be used to create statistical copolymers by polymerizing a mixture of two or more monomers. The reactivity ratios of the monomers will dictate their incorporation into the polymer chain.[2]
Comparison with Other Generations:
While second and third-generation Grubbs catalysts generally offer higher activity and broader functional group tolerance, the first-generation catalyst remains a cost-effective and suitable choice for many applications, particularly for the polymerization of terminal alkenes and less sterically demanding cyclic olefins.[6] In some specific cases of cascade polymerization, the smaller steric hindrance of the G1 ligands has been shown to lead to superior activity and selectivity.
Data Presentation
The following tables summarize quantitative data from representative polymerization reactions using Grubbs Catalyst 1st Generation.
Table 1: Copolymerization of Norbornene (NBE) and Cyclopentene (CP) [2]
| Sample (NBE/CP molar feed ratio) | NBE in Copolymer (mol%) | CP in Copolymer (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 20/80 | 49 | 51 | 637,500 | 1.6 |
| 40/60 | 57 | 43 | 615,800 | 1.8 |
| 50/50 | 63 | 37 | 101,100 | 1.7 |
| 60/40 | 67 | 33 | 161,500 | 1.9 |
| 80/20 | 72 | 28 | 127,100 | 1.8 |
Reaction Conditions: Solvent: CH₂Cl₂; Temperature: 0 °C.[2]
Table 2: Polymerization of Dicyclopentadiene (B1670491) (DCPD) [7][8]
| Monomer/Catalyst Ratio (mol/mol) | Temperature (°C) | Time | Resulting Polymer |
| ~8000:1 | 35 | minutes | Cross-linked Poly(DCPD) |
| 250:1 | 15 | - | Poly(DCPD) |
| 500:1 | 15 | - | Poly(DCPD) |
| 1000:1 | 15 | - | Poly(DCPD) |
Note: The polymerization of DCPD is highly exothermic and can be very rapid, leading to a cross-linked thermoset polymer. Reaction conditions can be tuned to control the polymerization rate and material properties.[7][8]
Experimental Protocols
Protocol 1: Ring-Opening Metathesis Polymerization of Norbornene
This protocol describes a general procedure for the homopolymerization of norbornene using this compound.
Materials:
-
This compound
-
Norbornene (NBE)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas supply (for inert atmosphere)
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Monomer and Solvent Preparation: Purify norbornene by sublimation or recrystallization. Dry dichloromethane over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Catalyst Solution Preparation: In the Schlenk flask, dissolve the desired amount of this compound in a portion of the anhydrous dichloromethane. The monomer-to-catalyst ratio can be varied to target different molecular weights (e.g., 200:1 to 1000:1).
-
Monomer Addition: In a separate flask under an inert atmosphere, prepare a solution of norbornene in anhydrous dichloromethane.
-
Initiation of Polymerization: Using a syringe, rapidly add the norbornene solution to the stirring catalyst solution. The reaction mixture may warm up, and a noticeable increase in viscosity should be observed as the polymerization proceeds.
-
Polymerization: Allow the reaction to stir at room temperature. The reaction time can vary from minutes to several hours depending on the desired conversion and molecular weight.
-
Termination: To quench the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.
-
Polymer Precipitation and Purification: Pour the viscous polymer solution into a large excess of rapidly stirring methanol. The polynorbornene will precipitate as a white solid.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Ring-Opening Metathesis Polymerization of Dicyclopentadiene (DCPD)
This protocol outlines the bulk polymerization of dicyclopentadiene, which typically yields a cross-linked thermoset material. Caution should be exercised as this reaction is highly exothermic.
Materials:
-
This compound
-
Dicyclopentadiene (DCPD), endo-isomer
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (e.g., a vial or mold)
-
Magnetic stirrer and stir bar (optional, for initial mixing)
Procedure:
-
Monomer Preparation: Use freshly distilled or inhibitor-free dicyclopentadiene for best results.
-
Catalyst Loading: In a clean, dry reaction vessel under an inert atmosphere, place the desired amount of this compound. The monomer-to-catalyst ratio will significantly affect the polymerization rate (e.g., 8000:1 for slower, more controlled polymerization).[9]
-
Monomer Addition: Add the liquid dicyclopentadiene to the reaction vessel containing the catalyst.
-
Mixing: Briefly stir or agitate the mixture to ensure the catalyst is well-dispersated in the monomer.
-
Polymerization/Curing: The polymerization will initiate, often with a noticeable exotherm. The reaction can proceed at room temperature or be gently heated to accelerate curing. The mixture will solidify into a hard, cross-linked polymer.
-
Post-Curing (Optional): For optimal mechanical properties, the resulting polymer can be post-cured at an elevated temperature.
Mandatory Visualization
Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Caption: General Experimental Workflow for ROMP.
References
- 1. researchgate.net [researchgate.net]
- 2. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 5. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20.210.105.67 [20.210.105.67]
- 7. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datapdf.com [datapdf.com]
Application Notes and Protocols for Macrocycle Synthesis Using Grubbs Catalyst 1st Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of macrocycles via ring-closing metathesis (RCM) utilizing the Grubbs Catalyst 1st Generation. This catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(=CHPh)]), remains a valuable tool for the synthesis of macrocyclic structures, particularly for less sterically demanding substrates.[1]
Introduction
Macrocycles are a significant class of molecules in drug discovery and materials science, offering unique conformational properties.[2] Ring-closing metathesis (RCM) has emerged as a powerful synthetic strategy for the formation of these large rings. The this compound, developed by Robert H. Grubbs, is an air-tolerant and functional group-compatible catalyst that effectively mediates the formation of carbon-carbon double bonds in a cyclic framework.[3] While second-generation catalysts often exhibit higher activity, the first-generation catalyst is a cost-effective and efficient option for many macrocyclization reactions, especially with terminal alkenes.
Catalytic Cycle and Mechanism
The catalytic cycle of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The Grubbs catalyst initiates the reaction by reacting with a terminal alkene of the diene substrate to form a new ruthenium alkylidene and a volatile alkene byproduct (e.g., ethylene (B1197577) when starting from a diene). This new alkylidene then reacts intramolecularly with the second terminal alkene to form a metallacyclobutane intermediate, which subsequently undergoes cycloreversion to release the macrocyclic product and regenerate a ruthenium alkylidene species that continues the catalytic cycle.
Caption: Catalytic cycle of ring-closing metathesis.
General Experimental Workflow
A typical experimental workflow for the synthesis of macrocycles using this compound involves the slow addition of the catalyst to a dilute solution of the diene substrate. High dilution is crucial to favor the intramolecular RCM over intermolecular polymerization.
Caption: General workflow for macrocyclization.
Application Data
The following tables summarize quantitative data for the synthesis of various macrocycles using this compound.
Table 1: Synthesis of Macrolactones
| Substrate | Ring Size | Catalyst Loading (mol%) | Concentration (M) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| (±)-1-(Thiophen-2-yl)undec-10-enyl undec-10-enoate (B1210307) | 16 | 6.9 | 0.01 | Toluene (B28343) | 110 | 24 | 65 | 66:34 |
| Di-O-allyl bisphenol A diacetate | 14 | 5 | 0.01 | CH₂Cl₂ | 45 | 12 | 85 | N/A |
| Di-O-allyl bisphenol F diacetate | 14 | 5 | 0.01 | CH₂Cl₂ | 45 | 12 | 82 | N/A |
Table 2: Synthesis of Carbocycles
| Substrate | Ring Size | Catalyst Loading (mol%) | Concentration (M) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Allyl-1-vinyl-cyclohexane | 8 | 5 | 0.05 | CH₂Cl₂ | 25 | 4 | 92 |
| Diethyl diallylmalonate | 7 | 5 | 0.1 | CH₂Cl₂ | 25 | 2 | 95 |
| 6-allyl-6-methyl-3-(prop-1-en-2-yl)cyclohex-2-en-1-one | 8 | 10 | 0.005 | CH₂Cl₂ | 45 | 8 | 90 |
Table 3: Synthesis of Macrocyclic Peptides and Lactams
| Substrate | Ring Size | Catalyst Loading (mol%) | Concentration (M) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Di-N-allyl-dipeptide | 10 | 10-20 | 0.002 | CH₂Cl₂ | 25-40 | 12-24 | 50-70 |
| N,N'-diallylsebacamide | 14 | 5 | 0.01 | Toluene | 80 | 12 | 78 |
| Unsaturated di-amide derived from oleic acid | 18 | 4 | 0.01 | Toluene | 110 | 16 | 75 |
Experimental Protocols
Protocol 1: Synthesis of a 16-Membered Thienylmacrolactone
This protocol describes the synthesis of (±)-16-(Thiophen-2-yl)-oxacyclohexadec-11-en-2-one.
Materials:
-
(±)-1-(Thiophen-2-yl)undec-10-enyl undec-10-enoate
-
This compound
-
Anhydrous Toluene
-
Syringe pumps
-
Standard Schlenk line glassware
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an argon atmosphere, place 250 mL of anhydrous toluene.
-
Heat the toluene to reflux (110 °C).
-
Prepare two separate solutions:
-
Solution A: Dissolve 1.0 g (2.9 mmol) of (±)-1-(thiophen-2-yl)undec-10-enyl undec-10-enoate in 5 mL of anhydrous toluene.
-
Solution B: Dissolve 0.16 g (0.20 mmol) of this compound in 5 mL of anhydrous toluene.
-
-
Using two separate syringe pumps, simultaneously add Solution A and Solution B dropwise to the refluxing toluene over a period of 12 hours.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 16-membered macrolactone.
Protocol 2: Synthesis of an 8-Membered Carbocycle
This protocol is for the synthesis of a pacifigorgiane precursor.
Materials:
-
6-allyl-6-methyl-3-(prop-1-en-2-yl)cyclohex-2-en-1-one derivative
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard Schlenk line glassware
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene substrate in anhydrous CH₂Cl₂ to a concentration of 0.005 M.
-
Add this compound (10 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 45 °C) for 8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Macrocyclic Peptide Synthesis
This protocol provides a general guideline for the RCM of di-olefinic peptides.
Materials:
-
Di-olefinic peptide precursor
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂) or a mixture with DMF
-
Standard Schlenk line glassware
Procedure:
-
Dissolve the di-olefinic peptide in anhydrous CH₂Cl₂ to a concentration of 0.002 M in a flame-dried Schlenk flask under an argon atmosphere. For less soluble peptides, a CH₂Cl₂/DMF co-solvent system can be used.
-
In a separate flask, dissolve the this compound (10-20 mol%) in a small amount of anhydrous CH₂Cl₂.
-
Slowly add the catalyst solution to the peptide solution via syringe over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature (or up to 40 °C) for 12-24 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, quench the reaction with ethyl vinyl ether.
-
Remove the solvent in vacuo.
-
Purify the crude cyclic peptide by preparative HPLC.
Conclusion
The this compound is a robust and effective catalyst for the synthesis of a wide range of macrocycles. Its tolerance to various functional groups and operational simplicity make it a valuable tool in both academic and industrial research. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this catalyst in their own macrocyclization endeavors. While newer generation catalysts may offer advantages in certain cases, the first-generation catalyst remains a highly relevant and economical choice for the synthesis of many important macrocyclic structures.
References
Troubleshooting & Optimization
Technical Support Center: Grubbs Catalyst 1st Generation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Grubbs Catalyst 1st Generation for olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store this compound?
A1: this compound is a flammable solid and should be handled with care.[1] It is moderately stable in solid form but is sensitive to oxygen and moisture in solution.[2]
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use only with adequate ventilation and wear appropriate personal protective equipment (gloves, eye protection).[1]
-
Keep away from ignition sources and minimize dust generation.[1]
-
Standard Schlenk techniques are recommended to exclude air and moisture during handling.[2]
-
-
Storage:
Q2: What are the common signs of catalyst decomposition?
A2: Visual and spectroscopic changes can indicate catalyst decomposition. A color change of the reaction solution to dark brown can be a sign of decomposition, particularly upon exposure to air.[3] Spectroscopic monitoring by 31P NMR will show the disappearance of the catalyst's characteristic signal and the appearance of new peaks.[4] Similarly, changes in the UV-vis spectrum, such as the disappearance of the catalyst's absorbance peak, can be observed.[2]
Q3: What are the main decomposition pathways for this compound?
A3: The primary decomposition pathways are initiated by impurities or reaction conditions such as:
-
Primary Alcohols and Water: In the presence of primary alcohols or water, especially with a base, the catalyst can decompose to form a ruthenium hydride species, (PCy3)2(CO)Ru(Cl)(H), which is inactive for metathesis but can catalyze double-bond isomerization.[3][4] This occurs through a non-catalytic alcohol dehydrogenation followed by decarbonylation.[4]
-
Oxygen: Exposure to oxygen can lead to the formation of (PCy3)2(CO)Ru(Cl)(Ph).[4] In solution, the catalyst is susceptible to oxidation.[2]
-
Ethylene (B1197577): The formation of the unstable ruthenium methylidene intermediate from ethylene can promote catalyst deactivation.[5] Pre-exposure of the catalyst to ethylene has been shown to negatively impact its performance.[5]
-
Amines: Primary amines can lead to decomposition. It is suggested that the replacement of a PCy3 ligand by a primary amine is the initial step in a bimolecular coupling degradation pathway.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Decomposition: The catalyst may have decomposed due to exposure to air, moisture, or impurities in the solvent or substrate. | - Ensure all solvents and reagents are rigorously dried and degassed. - Use standard Schlenk techniques or a glovebox for reaction setup. - Purify substrates to remove potential inhibitors like alcohols, water, or peroxides.[7] |
| Inhibiting Functional Groups: Your substrate may contain functional groups that coordinate to the ruthenium center and inhibit catalysis. | - Protect strongly coordinating functional groups before the metathesis reaction.[7] | |
| Ethylene Accumulation: In ring-closing metathesis (RCM) of terminal dienes, the ethylene byproduct can accumulate and lead to the formation of the less stable methylidene species, causing catalyst deactivation.[5][7] | - Perform the reaction under a stream of inert gas (e.g., argon or nitrogen) to remove ethylene as it forms.[7] - Running the reaction under vacuum can also help remove ethylene. | |
| Isomerization of Alkenes | Formation of Ruthenium Hydride: Decomposition of the catalyst, often by primary alcohols or water, can form a ruthenium hydride species that is an active isomerization catalyst.[3][4] | - Rigorously exclude primary alcohols and water from the reaction mixture. - If isomerization is observed, it is a strong indicator of catalyst decomposition. The reaction should be repeated with purified reagents and stricter anaerobic/anhydrous conditions. |
| Difficulty in Product Purification | Ruthenium Byproducts: Colored ruthenium byproducts from catalyst decomposition can be difficult to remove from the desired product.[8] | - Quenching: After the reaction is complete, add a quenching agent like ethyl vinyl ether or an allenyl ester to deactivate the remaining catalyst and facilitate purification.[8] - Chromatography: Multiple chromatographic purifications may be necessary.[9] - Scavengers: Use lead tetraacetate or treat the crude reaction mixture with silica (B1680970) gel and DMSO to remove ruthenium impurities.[10][11] |
Quantitative Data on Catalyst Decomposition
The decomposition of this compound can be monitored spectroscopically. The following table summarizes observed decomposition rate constants under specific conditions.
| Method | Catalyst | Conditions | Observed Rate Constant (kobs) | Reference |
| UV-vis Spectroscopy | Grubbs 1st Gen. | 0.10 mM in CH2Cl2 at 25 °C | 7.48 × 10-5 s-1 | [12] |
| 31P NMR | Grubbs 1st Gen. | 0.1 M in CD2Cl2 at 25 °C | 5.1% transformation after 72 h | [12] |
Experimental Protocols
Protocol 1: Monitoring Catalyst Decomposition by 31P NMR
This protocol describes how to monitor the decomposition of this compound when exposed to a primary alcohol.
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CD2Cl2 or C6D6).
-
Transfer a known volume of the catalyst solution to an NMR tube sealed with a septum.
-
-
Initial Spectrum:
-
Acquire an initial 31P NMR spectrum. The active catalyst should show a characteristic signal.
-
-
Addition of Decomposition Agent:
-
Using a syringe, add a measured amount of a dry, degassed primary alcohol (e.g., 1-propanol) to the NMR tube.
-
-
Monitoring:
-
Acquire 31P NMR spectra at regular intervals to monitor the disappearance of the catalyst's signal and the appearance of new peaks corresponding to decomposition products.[4]
-
Protocol 2: Synthesis of a Decomposition Product - (PCy3)2(CO)Ru(Cl)(H)
This protocol describes the synthesis of the ruthenium monohydride species, a common decomposition product.
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in a dry, degassed solvent such as toluene.
-
-
Addition of Reagents:
-
Add a primary alcohol (e.g., 1-propanol, >10 equivalents).
-
Add a base (e.g., triethylamine, >10 equivalents) to facilitate the reaction.[4]
-
-
Reaction Conditions:
-
Heat the reaction mixture to 70 °C and stir overnight.[3]
-
-
Work-up and Isolation:
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or washing with a non-polar solvent to isolate the bright yellow powder of (PCy3)2(CO)Ru(Cl)(H).[4]
-
Protocol 3: Quenching the Metathesis Reaction
This protocol describes how to quench the reaction to stop catalysis and aid in purification.
-
Reaction Completion:
-
Once the metathesis reaction is complete (as determined by a suitable monitoring technique like TLC or GC), cool the reaction mixture to room temperature.
-
-
Quenching Agent Addition:
-
Add a solution of a quenching agent, such as an allenyl ester (~100 equivalents relative to the catalyst), in a suitable solvent (e.g., DCM).[8]
-
-
Stirring:
-
Stir the mixture at room temperature for at least one hour to ensure complete deactivation of the catalyst.[8]
-
-
Purification:
-
The solvent can then be removed, and the crude product can be directly purified by silica gel chromatography. The quenching agent helps in the removal of colored ruthenium byproducts.[8]
-
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Troubleshooting workflow for low conversion in metathesis reactions.
References
- 1. aksci.com [aksci.com]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. React App [pmc.umicore.com]
- 8. Allenyl esters as quenching agents for ruthenium olefin metathesis catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Grubbs Catalyst 1st Generation Performance
Welcome to the technical support center for the Grubbs Catalyst 1st Generation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the turnover number (TON) and overall success of your olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any activity. What are the common causes?
A1: Lack of activity can stem from several factors:
-
Catalyst Deactivation: The catalyst is sensitive to air, moisture, and certain functional groups. Improper handling or storage can lead to deactivation.[1]
-
Impure Substrates or Solvents: The presence of impurities, such as peroxides, water, or coordinating functional groups in your substrate or solvent, can poison the catalyst.
-
Low Reaction Temperature: The initiation of the 1st Generation catalyst can be slow at room temperature, especially for sterically hindered olefins.
Q2: What is the Turnover Number (TON) and how can I calculate it?
A2: The Turnover Number (TON) represents the number of moles of substrate that a mole of catalyst can convert into product before becoming inactive. It is a measure of catalyst efficiency and is calculated as follows:
TON = (moles of product) / (moles of catalyst)
A high TON indicates a more efficient and cost-effective reaction.
Q3: How can I safely handle and store my this compound?
A3: To maintain its activity, the catalyst should be handled and stored under an inert atmosphere (e.g., argon or nitrogen). It is best stored in a refrigerator or freezer in a tightly sealed container. While the solid catalyst can be weighed in the air for a short period, it is best to minimize exposure. Solutions of the catalyst are more sensitive to oxygen and should always be handled under inert conditions.
Q4: What are the typical signs of catalyst decomposition?
A4: A color change of the reaction mixture from the initial purple/brown to a black or heterogeneous mixture can indicate catalyst decomposition. The formation of ruthenium black is a common sign of decomposition. Additionally, the cessation of product formation, as monitored by techniques like GC or TLC, points to catalyst deactivation.
Troubleshooting Guide: Improving Turnover Number (TON)
This guide addresses common issues encountered during olefin metathesis reactions using this compound and provides solutions to improve your TON.
Issue 1: Low Conversion and Low TON
Possible Causes & Solutions
| Cause | Recommended Solution |
| Catalyst Deactivation by Impurities | Purify Substrates and Solvents: Ensure all substrates and solvents are rigorously purified and degassed. Common impurities that deactivate the catalyst include water, alcohols, and peroxides. A recommended solvent purification protocol is provided in the "Experimental Protocols" section. |
| Oxygen Sensitivity | Maintain Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox for all manipulations involving the catalyst and reaction setup.[1] |
| Ethylene (B1197577) Poisoning | Remove Ethylene Byproduct: In reactions that produce ethylene (e.g., ring-closing metathesis of terminal dienes), the buildup of ethylene can lead to the formation of an unstable methylidene species and subsequent catalyst decomposition.[2][3] To mitigate this, gently bubble a stream of inert gas (e.g., argon or nitrogen) through the reaction mixture to sparge the ethylene.[2] |
| Slow Catalyst Initiation | Increase Reaction Temperature: The 1st Generation catalyst often requires elevated temperatures (typically 40-60 °C) for efficient initiation, especially with less reactive olefins. |
| Formation of Inactive Ruthenium Hydrides | Use Additives: The formation of ruthenium hydride species can lead to catalyst deactivation and unwanted isomerization of the olefin. The addition of a mild acid or a hydride scavenger can suppress this side reaction. However, specific quantitative data on the effect of additives on the TON of the 1st generation catalyst is limited in publicly available literature. |
Issue 2: Product Isomerization
Possible Causes & Solutions
| Cause | Recommended Solution |
| Formation of Ruthenium Hydride Species | Add a Hydride Scavenger: As mentioned above, ruthenium hydrides are often responsible for olefin isomerization. While specific protocols for the 1st generation catalyst are not well-documented with quantitative TON improvements, the use of additives like 1,4-benzoquinone (B44022) has been reported to suppress isomerization in related systems. |
| High Reaction Temperature or Prolonged Reaction Time | Optimize Reaction Conditions: Monitor the reaction closely and stop it once the desired conversion is reached. Lowering the reaction temperature may also reduce the rate of isomerization, although this may also decrease the rate of metathesis. |
Data Presentation
Table 1: Effect of Temperature on TON for the Self-Metathesis of 1-Octene
| Temperature (°C) | Catalyst Loading (mol%) | TON |
| 40 | 0.011 | 18 |
| 60 | 0.011 | 522 |
| 80 | 0.011 | 3879 |
| 90 | 0.011 | 6516 |
| 100 | 0.011 | 7479 |
Data extracted from a study on a modified Grubbs 1st generation catalyst and may not be directly representative of the standard catalyst. However, it illustrates the general trend of increasing TON with temperature.
Experimental Protocols
Protocol 1: General Procedure for High-TON Ring-Closing Metathesis (RCM)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Glassware: All glassware should be oven-dried overnight and allowed to cool under a stream of dry argon or nitrogen.
-
Solvent and Substrate Preparation: The solvent (e.g., dichloromethane (B109758) or toluene) must be thoroughly degassed by sparging with an inert gas for at least 30 minutes. The diene substrate should be purified by passing through a short plug of activated alumina (B75360) to remove any polar impurities.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the purified diene substrate. Dissolve the substrate in the degassed solvent to the desired concentration (typically 0.1 M to 1 M).
-
Catalyst Addition: In a separate vial, weigh the this compound (typically 0.1 to 5 mol%). The solid can be weighed in the air, but this should be done quickly. Add the catalyst to the stirred substrate solution under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40-50 °C for dichloromethane or 80-110 °C for toluene). If ethylene is a byproduct, begin a gentle subsurface sparge with an inert gas to drive the equilibrium towards the product.
-
Monitoring the Reaction: Follow the progress of the reaction by TLC or GC analysis of small aliquots taken from the reaction mixture.
-
Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. To quench the catalyst and facilitate the removal of ruthenium byproducts, add a few drops of ethyl vinyl ether or trimethylphosphine (B1194731) and stir for 30 minutes. The reaction mixture can then be concentrated and purified by column chromatography on silica (B1680970) gel.
Protocol 2: Purification of Solvents for Metathesis Reactions
-
Degassing by Sparging: Place the solvent in a clean, dry Schlenk flask. Insert a long needle or a glass tube connected to an inert gas line (argon or nitrogen) so that it reaches the bottom of the flask.
-
Bubbling: Gently bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.
-
Storage: Store the degassed solvent under a positive pressure of inert gas.
Mandatory Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for this compound.
Experimental Workflow for High-TON RCM
Caption: Step-by-step workflow for a high TON RCM experiment.
Logical Relationship of Factors Affecting TON
Caption: Key factors that positively and negatively impact the TON.
References
Technical Support Center: Managing Catalyst Deactivation by Ethylene with Grubbs Catalyst 1st Generation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Grubbs Catalyst 1st Generation deactivation by ethylene (B1197577) during olefin metathesis reactions.
Troubleshooting Guide
This guide addresses common problems related to catalyst deactivation by ethylene, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Action |
| Low or no conversion in a reaction known to generate ethylene (e.g., ring-closing metathesis of a terminal diene). | Deactivation of the this compound by ethylene, a byproduct of the reaction. | 1. Remove Ethylene: Continuously purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove ethylene as it is formed. For smaller scale reactions, performing the reaction under a gentle vacuum can also be effective.[1][2] 2. Optimize Reaction Conditions: Consider running the reaction at a lower temperature to decrease the rate of catalyst decomposition, though this may also slow the desired metathesis reaction. 3. Catalyst Selection: If ethylene-induced deactivation is persistent, consider switching to a more robust catalyst, such as a 2nd generation Grubbs catalyst or a Hoveyda-Grubbs catalyst, which are known to be more stable in the presence of ethylene.[1] |
| Reaction starts well but stops before completion. | Gradual accumulation of ethylene in the reaction mixture is deactivating the catalyst over time. | 1. Inert Gas Sparging: Implement a continuous or intermittent sparging with an inert gas throughout the reaction to drive off ethylene.[1] 2. Staged Catalyst Addition: Instead of adding all the catalyst at the beginning, add it in portions over the course of the reaction. This can help maintain a sufficient concentration of active catalyst.[2] |
| Formation of unidentified byproducts and a color change of the reaction mixture from purple to brown/black. | This often indicates significant catalyst decomposition. The unstable ruthenium methylidene intermediate, formed upon reaction with ethylene, can undergo various decomposition pathways. | 1. Monitor the Reaction: Use techniques like ¹H NMR or GC-MS to monitor the reaction progress and identify potential byproducts. A protocol for ¹H NMR monitoring is provided below. 2. Purify Reagents and Solvents: Ensure that all starting materials and the solvent are free from impurities that could accelerate catalyst decomposition. Solvents should be thoroughly degassed.[3] |
Quantitative Data on Ethylene-Induced Deactivation
The deactivation of this compound is directly correlated with its exposure to ethylene. The formation of the unstable ruthenium methylidene intermediate is a key step in the deactivation process.[4][5] The following table summarizes the observed effect of ethylene pretreatment on the catalyst's turnover number (TON) in a subsequent cross-metathesis reaction.
| Ethylene Pretreatment Time (minutes) | Catalyst Turnover Number (TON) |
| 0 | High |
| 60 | Reduced |
| 120 | Significantly Reduced |
| 420 | Very Low |
This table is a qualitative representation based on findings that catalyst turnover numbers are inversely proportional to the duration of ethylene treatment prior to the reaction.[4]
Experimental Protocols
Protocol for Monitoring Catalyst Deactivation by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the deactivation of this compound in the presence of ethylene.
Materials:
-
This compound
-
Anhydrous, degassed deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)
-
Ethylene gas (lecture bottle or balloon)
-
NMR tube with a J. Young valve or similar sealable cap
-
Schlenk line or glovebox for inert atmosphere manipulation
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
In a glovebox or under a positive pressure of argon, weigh a precise amount of this compound (e.g., 5-10 mg) into a clean, dry NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.5 mL) to the NMR tube.
-
Seal the NMR tube with the J. Young valve.
-
-
Initial ¹H NMR Spectrum:
-
Acquire a ¹H NMR spectrum of the catalyst solution before introducing ethylene. This will serve as the t=0 reference. The characteristic benzylidene proton signal for the active catalyst appears around 19-21 ppm.[6]
-
-
Introduction of Ethylene:
-
Connect the NMR tube to a controlled source of ethylene gas.
-
Briefly and carefully introduce a small amount of ethylene into the headspace of the NMR tube. Alternatively, a saturated solution of ethylene in the deuterated solvent can be prepared and added to the catalyst solution.
-
-
Time-Resolved ¹H NMR Spectroscopy:
-
Immediately after introducing ethylene, begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
Monitor the intensity of the benzylidene proton signal of the starting catalyst. A decrease in its integration relative to an internal standard or the solvent peak indicates catalyst consumption.
-
Observe the appearance of new signals that may correspond to the ruthenium methylidene intermediate (typically around 10-12 ppm) and subsequent decomposition products.
-
-
Data Analysis:
-
Integrate the relevant signals in each spectrum.
-
Plot the concentration or relative intensity of the this compound as a function of time to determine the rate of deactivation.
-
Signaling Pathways and Workflows
Ethylene-Induced Deactivation Pathway of this compound
References
Technical Support Center: Grubbs Catalyst 1st Generation and Primary Alcohols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Grubbs Catalyst 1st Generation in the presence of primary alcohols.
Troubleshooting Guides
Issue 1: Low or No Metathesis Activity with an Alcohol-Containing Substrate
Symptoms:
-
The metathesis reaction does not proceed to completion, or the yield is significantly lower than expected.
-
The reaction mixture changes color from purple to brown or black.
-
Formation of unexpected side products, particularly isomers of the starting material or product.
Possible Cause: Primary alcohols can lead to the decomposition of the this compound, forming a ruthenium hydride complex, (PCy₃)₂(CO)Ru(Cl)(H), which is inactive for metathesis but can catalyze olefin isomerization.[1][2] This decomposition is accelerated at elevated temperatures and in the presence of bases.[1]
Troubleshooting Steps:
-
Protect the Alcohol: If possible, protect the primary alcohol functional group with a suitable protecting group that is stable under the metathesis reaction conditions (e.g., silyl (B83357) ether, benzyl (B1604629) ether). This is the most effective way to prevent catalyst deactivation.
-
Lower the Reaction Temperature: If the reaction must be run with an unprotected alcohol, conduct the reaction at the lowest possible temperature that still allows for reasonable reaction rates. Catalyst decomposition is more pronounced at higher temperatures.
-
Avoid Basic Additives: If the reaction does not require a basic additive, it is best to avoid it. If a base is necessary, consider using a weaker, non-coordinating base and use it in stoichiometric amounts.
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for the portion of the catalyst that decomposes. This should be a last resort, as it increases cost and the amount of ruthenium waste.
-
Monitor the Reaction Closely: Use techniques like TLC or GC to monitor the reaction progress. If the reaction stalls, it may be due to complete catalyst decomposition.
Issue 2: Observation of Isomerized Byproducts
Symptoms:
-
The desired metathesis product is obtained, but it is contaminated with its double-bond isomers.
-
Isomerization of the starting material is observed.
Possible Cause: The ruthenium hydride species formed from the decomposition of the Grubbs catalyst in the presence of a primary alcohol is an active catalyst for olefin isomerization.
Troubleshooting Steps:
-
Minimize Catalyst Decomposition: Follow the steps outlined in "Issue 1" to minimize the formation of the ruthenium hydride species.
-
Purification: If isomerization cannot be completely avoided, careful purification of the product via column chromatography or other suitable methods will be necessary to isolate the desired isomer.
-
Use a More Robust Catalyst: Consider using a second or third-generation Grubbs catalyst, or a Hoveyda-Grubbs catalyst, as they generally exhibit higher stability in the presence of functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound decomposition in the presence of primary alcohols?
A1: The decomposition proceeds via a proposed alcohol dehydrogenation pathway. The primary alcohol coordinates to the ruthenium center, followed by a β-hydride elimination to form a ruthenium hydride and an aldehyde or ketone. This intermediate can then undergo further reactions to form the stable, metathesis-inactive monohydride species, (PCy₃)₂(CO)Ru(Cl)(H).[1][2] The presence of a base facilitates the deprotonation of the alcohol, accelerating the decomposition.[1]
Q2: How does the presence of a base affect the stability of the catalyst with primary alcohols?
A2: Bases, such as triethylamine (B128534) or sodium hydroxide, significantly accelerate the decomposition of the Grubbs catalyst in the presence of primary alcohols.[1] The base can deprotonate the alcohol, forming an alkoxide which is a better nucleophile and can more readily react with the ruthenium center.
Q3: Can I use primary alcohols as solvents for metathesis reactions with this compound?
A3: It is generally not recommended to use primary alcohols as solvents for metathesis reactions with the first-generation Grubbs catalyst due to the catalyst's instability in these media. If a protic solvent is required, consider using a more sterically hindered alcohol or a more stable second-generation catalyst.
Q4: Are there any primary alcohols that are more detrimental to the catalyst's stability than others?
Quantitative Data Summary
The following table summarizes the available quantitative data on the decomposition of this compound in the presence of primary alcohols.
| Primary Alcohol | Base | Temperature (°C) | Decomposition Product | Yield (%) | Reference |
| Various | None | 70 | (PCy₃)₂(CO)Ru(Cl)(H) | ~20 | [1] |
| 1-Propanol | Triethylamine | 70 | (PCy₃)₂(CO)Ru(Cl)(H) | >70 | [1] |
| Benzyl Alcohol | Triethylamine | 80 | (PCy₃)₂(CO)Ru(Cl)(Ph) | 54 |
Experimental Protocols
Protocol 1: Monitoring Catalyst Decomposition by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of the decomposition of this compound in the presence of a primary alcohol.
Materials:
-
This compound
-
Primary alcohol of interest (e.g., methanol, ethanol)
-
Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)
-
NMR tubes with screw caps
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, dissolve a known amount of this compound (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.5 mL) in a vial.
-
Transfer the solution to an NMR tube and seal it.
-
Acquire a baseline ¹H NMR spectrum of the catalyst solution. The characteristic benzylidene proton signal appears around δ 20 ppm.
-
In the glovebox, add a measured amount of the primary alcohol (e.g., 10 equivalents relative to the catalyst) to the NMR tube.
-
Reseal the NMR tube, and if desired, add a base (e.g., 10 equivalents of triethylamine).
-
Monitor the reaction by acquiring ¹H NMR spectra at regular intervals at the desired temperature.
-
Observe the decrease in the intensity of the benzylidene proton signal and the appearance of new signals corresponding to the decomposition products. The ruthenium hydride signal for (PCy₃)₂(CO)Ru(Cl)(H) is a characteristic triplet at approximately δ -15 ppm.
Visualizations
Caption: Proposed decomposition pathway of this compound in the presence of a primary alcohol.
Caption: Troubleshooting workflow for low metathesis yield with primary alcohols.
References
minimizing side reactions in Grubbs catalyzed metathesis
Welcome to the Technical Support Center for Grubbs Catalyzed Olefin Metathesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: My metathesis reaction is sluggish or shows no conversion. What are the common causes?
A1: Low or no conversion in a Grubbs-catalyzed metathesis reaction can stem from several factors:
-
Catalyst Inactivity: The catalyst may have been improperly stored or handled, leading to decomposition. Grubbs catalysts, while relatively air-stable as solids, can be sensitive to oxygen and moisture in solution.[1]
-
Impurities in Substrates or Solvents: Protic impurities (water, alcohols), basic compounds, and coordinating functional groups can deactivate the catalyst.[2]
-
Inappropriate Catalyst Choice: The selected Grubbs catalyst (First, Second, or Third Generation) may not be active enough for the specific substrate, especially with sterically hindered or electron-deficient olefins.[3][4]
-
Low Reaction Temperature: Some Grubbs catalysts require thermal activation to initiate efficiently. If the reaction temperature is too low, the catalyst may not turn over.[5]
-
Ethylene (B1197577) Inhibition: In ring-closing metathesis (RCM), the buildup of the ethylene byproduct can inhibit the catalyst and shift the reaction equilibrium backward.[2][5]
Q2: I am observing significant amounts of isomerized byproducts in my reaction mixture. How can I prevent this?
A2: Olefin isomerization is a common side reaction catalyzed by ruthenium hydride species that form from the decomposition of the Grubbs catalyst.[2][6] To minimize isomerization, consider the following:
-
Additives: The addition of a co-catalyst or scavenger can suppress isomerization. 1,4-Benzoquinone and its derivatives are effective at quenching the ruthenium hydride species.[7] Mild acids, such as acetic acid, can also be used.[1]
-
Lower Reaction Temperature: Catalyst decomposition is often more pronounced at higher temperatures. Running the reaction at a lower temperature can reduce the rate of decomposition and subsequent isomerization.[8]
-
Catalyst Choice: Some Grubbs catalysts are more prone to decomposition and isomerization than others. Consider screening different generations or variations of the catalyst.
-
Minimize Reaction Time: Prolonged reaction times can lead to increased catalyst decomposition. Monitor the reaction closely and quench it once the desired product is formed.
Q3: My Ring-Closing Metathesis (RCM) reaction is producing oligomers/polymers instead of the desired cyclic product. What should I do?
A3: The formation of oligomers or polymers in RCM indicates that intermolecular cross-metathesis is competing with the desired intramolecular reaction. This is primarily an issue of concentration.
-
High Concentration: At high substrate concentrations, the probability of two different molecules reacting (intermolecular) is higher.
-
Troubleshooting: The primary solution is to perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to the reaction vessel over an extended period. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular cyclization.
Troubleshooting Guides
Guide 1: Low Yield of Desired Product
Low yields are a frequent issue in metathesis reactions. This guide provides a systematic approach to diagnosing and resolving the problem based on the observed byproducts.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. React App [pmc.umicore.com]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Grubbs Catalyst 1st Generation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction temperature for olefin metathesis reactions using the 1st Generation Grubbs Catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the typical operating temperature range for the 1st Generation Grubbs Catalyst?
A1: The 1st Generation Grubbs Catalyst is generally active at temperatures ranging from room temperature (approx. 20-25 °C) to around 45-50 °C in common solvents like dichloromethane (B109758) or toluene. Many standard procedures suggest running reactions at room temperature or with gentle heating to 40 °C.[1][2]
Q2: How does temperature affect the catalyst's activity and stability?
A2: Increasing the temperature generally increases the rate of the metathesis reaction. However, the 1st Generation Grubbs Catalyst is susceptible to thermal decomposition at elevated temperatures.[3][4] High temperatures (typically above 60-70 °C) can lead to catalyst degradation, forming inactive ruthenium species and potentially causing side reactions like olefin isomerization.[3][5] Therefore, optimizing temperature is a balance between achieving a sufficient reaction rate and maintaining catalyst stability.
Q3: Is the catalyst air-stable at room temperature?
A3: As a solid, the 1st Generation Grubbs Catalyst is tolerant to air and can be weighed in the open.[1][6] However, in solution, it is more vulnerable to oxygen, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative deactivation and ensure maximum catalyst lifetime.[1][7]
Q4: When should I consider raising the reaction temperature?
A4: You should consider increasing the temperature if you observe low or no conversion at room temperature, especially with sterically hindered or electronically demanding substrates. A modest increase to 40-50 °C can often significantly improve the reaction rate without causing rapid decomposition.
Q5: What are the visible signs of catalyst decomposition due to high temperature?
A5: A common sign of thermal decomposition is a color change of the reaction mixture from the initial reddish-purple/brown to black or dark brown, often with the formation of ruthenium nanoparticles.[3] This indicates the catalyst has degraded into inactive species.
Troubleshooting Guide
Problem 1: My reaction is very slow or has stalled at room temperature.
-
Possible Cause: The activation energy for the specific substrate is too high for the catalyst to be effective at ambient temperature. This is common for sterically demanding or electron-deficient olefins.
-
Solution:
-
Gradually increase the reaction temperature in 5-10 °C increments, for example, from room temperature to 40 °C, then to 50 °C.
-
Monitor the reaction progress at each temperature by TLC or GC-MS.
-
Be cautious about exceeding 60 °C, as the rate of catalyst decomposition increases significantly.[3]
-
Ensure the reaction is running under a strict inert atmosphere, as slow conversion could also be due to gradual deactivation by trace oxygen.[7]
-
Problem 2: I increased the temperature, but now I see multiple unknown byproducts and my yield of the desired product is low.
-
Possible Cause: The temperature is too high, causing the Grubbs catalyst to decompose into species that catalyze side reactions, such as double-bond isomerization.[3][5] Ruthenium-hydride species formed during decomposition are known to be potential isomerization catalysts.[8]
-
Solution:
-
Reduce the reaction temperature. Find the lowest temperature that provides an acceptable reaction rate (e.g., 40-45 °C).
-
If isomerization persists even at lower temperatures, it may be inherent to the substrate. Consider using a more stable second-generation catalyst if the issue cannot be resolved by temperature optimization alone.
-
Ensure the starting material is pure, as impurities can also lead to side reactions.
-
Problem 3: The reaction starts, but then stops, leaving a significant amount of starting material even after extended reaction times at 40-50 °C.
-
Possible Cause: The catalyst has a limited lifetime at that temperature and is decomposing before the reaction can reach completion.
-
Solution:
-
Try running the reaction at a slightly lower temperature (e.g., 30-35 °C) for a longer period.
-
Consider a slow, portion-wise addition of the catalyst over several hours to maintain a constant concentration of active catalyst in the reaction mixture.
-
Verify that the solvent and substrate have been rigorously purified and degassed. Impurities like peroxides or water can deactivate the catalyst.[1][7]
-
Problem 4: My reaction works well at a small scale, but when I scale up, the yield drops despite using the same temperature.
-
Possible Cause: Inefficient heat transfer in a larger vessel can lead to localized "hot spots" where the temperature is much higher than the external bath, causing localized catalyst decomposition. Additionally, efficient removal of the ethylene (B1197577) byproduct is crucial to drive the reaction equilibrium forward, which can be less efficient on a larger scale.[9][10]
-
Solution:
-
Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel.
-
Consider slightly lowering the bath temperature to compensate for any exotherm or inefficient heat transfer.
-
To help remove ethylene, bubble a slow stream of an inert gas (e.g., argon) through the reaction mixture.[1]
-
Data Presentation
Temperature Effects on Olefin Metathesis
The following table summarizes the general impact of temperature on reactions utilizing 1st Generation Grubbs Catalyst. Specific results will vary significantly based on the substrate, solvent, and concentration.
| Temperature Range | Catalyst Activity | Catalyst Stability & Potential Issues | Recommended Use Case |
| 20-35 °C | Lower to moderate | High stability, minimal decomposition | Ideal starting point for reactive substrates; long reaction times may be needed. |
| 40-50 °C | Moderate to high | Moderate stability; decomposition becomes a factor over extended periods | "Sweet spot" for many substrates, balancing rate and catalyst lifetime.[1] |
| > 60 °C | High (initially) | Low stability; rapid thermal decomposition is likely.[3] | Generally not recommended; leads to low yields and isomerization byproducts.[5] |
Experimental Protocols
General Protocol for Temperature Optimization Screening
Objective: To determine the optimal reaction temperature for a specific olefin metathesis reaction using Grubbs Catalyst 1st Generation.
Materials:
-
Diene substrate
-
Grubbs Catalyst, 1st Generation
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Schlenk flasks or reaction vials
-
Stir bars
-
Inert gas line (Argon or Nitrogen)
-
Heating plate with oil bath or temperature-controlled block
Procedure:
-
Preparation: Set up a series of identical reactions in parallel. For each reaction, add the diene substrate (1.0 equiv) to a dry Schlenk flask containing a stir bar under an inert atmosphere.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent to achieve the target concentration (e.g., 0.05 M for Ring-Closing Metathesis).
-
Catalyst Loading: Weigh the Grubbs Catalyst (e.g., 1-5 mol%) and add it to each reaction vessel while maintaining a positive flow of inert gas.
-
Temperature Control: Place each flask in a separate well of a temperature-controlled heating block or in individual oil baths pre-set to different temperatures (e.g., 25 °C, 35 °C, 45 °C, 55 °C).
-
Monitoring: Stir the reactions at their respective temperatures. At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture.
-
Analysis: Quench the aliquots (e.g., with a drop of ethyl vinyl ether) and analyze them by a suitable method (TLC, GC-MS, or ¹H NMR) to determine the conversion to product and the formation of any byproducts.
Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for the 1st Generation Grubbs Catalyst.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. catapowerinc.com [catapowerinc.com]
- 3. researchgate.net [researchgate.net]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]
- 9. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 10. Olefin metathesis - Wikipedia [en.wikipedia.org]
impact of impurities on Grubbs Catalyst 1st Generation activity
Welcome to the technical support center for the first-generation Grubbs catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: My ring-closing metathesis (RCM) reaction is sluggish or not proceeding to completion. What are the common causes?
A1: Several factors can contribute to poor catalyst performance. The most common culprits are impurities in your reagents and solvents, particularly water, oxygen, and coordinating solvents. The first-generation Grubbs catalyst is highly sensitive to these impurities, which can lead to rapid deactivation. Ensure all your solvents and reagents are rigorously dried and degassed. It is also crucial to maintain a strictly inert atmosphere throughout the reaction.
Q2: I observe the formation of side products, including isomerized olefins. What is causing this?
A2: The formation of isomerized byproducts is often due to the decomposition of the Grubbs catalyst into a ruthenium hydride species. This can be promoted by impurities such as primary alcohols and water.[1][2] This hydride species is not active for metathesis but can catalyze the isomerization of double bonds.[3] To minimize isomerization, it is critical to use ultra-pure and dry reagents and solvents.
Q3: Can I handle the Grubbs catalyst in the air?
A3: While the solid Grubbs catalyst is moderately stable in air for short periods, it is highly recommended to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent gradual decomposition.[4] In solution, the catalyst is much more susceptible to deactivation by oxygen.[5]
Q4: Which solvents are recommended for reactions with the first-generation Grubbs catalyst?
A4: Non-polar, non-coordinating solvents that are free of peroxides are preferred. These include toluene (B28343), benzene, and dichloromethane (B109758) (DCM).[5] Solvents like tetrahydrofuran (B95107) (THF) can coordinate to the metal center and may affect the reaction rate.[6] It is imperative that all solvents are thoroughly dried and degassed before use.
Q5: How can I be sure my catalyst is active?
A5: If you suspect your catalyst has degraded, you can perform a standard activity test. A common method is to use a well-behaved, fast-reacting substrate like diethyl diallylmalonate for a ring-closing metathesis reaction under strictly controlled conditions and monitor the conversion over time. Comparing the results to a fresh batch of catalyst or literature data can help determine its activity.
Troubleshooting Guide: Impact of Impurities
The presence of impurities can significantly reduce the activity of the first-generation Grubbs catalyst. The following table summarizes the effects of common impurities and provides recommended tolerance levels.
| Impurity | Observed Effect | Recommended Tolerance |
| Water | Rapid catalyst decomposition. A concentration of 100 ppm can lead to a ~60% drop in yield in certain reactions. Higher concentrations can completely inhibit the reaction. | < 10 ppm |
| Oxygen | Oxidation of the phosphine (B1218219) ligands and the ruthenium center, leading to inactive species. The catalyst is significantly more sensitive in solution than in solid form.[4][5] | < 2 ppm (in solution) |
| Primary Alcohols | React with the catalyst to form ruthenium hydride species, which are inactive for metathesis but can cause olefin isomerization.[1][3] This reaction is accelerated by the presence of a base.[3] | < 50 ppm |
| Coordinating Solvents (e.g., THF, Acetone) | Can coordinate to the ruthenium center, potentially slowing down the reaction rate by competing with the olefin substrate. | Use non-coordinating solvents whenever possible. If use is unavoidable, ensure they are rigorously purified. |
| Peroxides | Oxidize the metal-carbene bond, rendering the catalyst inactive.[5] | Not detectable |
Experimental Protocols
Protocol 1: Standard Test for Grubbs Catalyst 1st Generation Activity
This protocol describes a standard ring-closing metathesis (RCM) reaction to evaluate the activity of the first-generation Grubbs catalyst.
Materials:
-
This compound
-
Diethyl diallylmalonate (substrate)
-
Anhydrous, degassed toluene
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere, add 5 mg (0.0061 mmol) of this compound to a dry Schlenk flask containing a magnetic stir bar.
-
Add 10 mL of anhydrous, degassed toluene to the flask via cannula or a dry syringe.
-
Stir the solution until the catalyst is fully dissolved.
-
In a separate vial under an inert atmosphere, prepare a solution of 146 mg (0.61 mmol) of diethyl diallylmalonate in 5 mL of anhydrous, degassed toluene.
-
Using a syringe, rapidly add the substrate solution to the stirring catalyst solution.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60 minutes) and quenching with a small amount of ethyl vinyl ether.
-
Analyze the quenched aliquots by GC or ¹H NMR to determine the conversion of the starting material to the cyclic product.
Expected Outcome:
A highly active catalyst should give >95% conversion within 1-2 hours at room temperature. Lower conversions may indicate catalyst decomposition or the presence of impurities.
Protocol 2: Purification of Solvents for Olefin Metathesis
This protocol describes a general procedure for obtaining dry, oxygen-free solvents suitable for Grubbs-catalyzed reactions.
Materials:
-
Solvent to be purified (e.g., toluene, dichloromethane)
-
Appropriate drying agent (e.g., sodium/benzophenone (B1666685) for toluene, CaH₂ for dichloromethane)
-
Solvent still or a solvent purification system (SPS)
-
Schlenk flasks for collecting the purified solvent
Procedure using a Solvent Still (for Toluene):
-
Set up a solvent still with a reflux condenser and a collection flask under an inert atmosphere.
-
Add the solvent to the still pot.
-
Add sodium metal and a small amount of benzophenone as an indicator.
-
Reflux the solvent under an inert atmosphere until the solution turns a deep blue or purple color, indicating that the solvent is dry and oxygen-free.
-
Distill the solvent directly into a dry Schlenk flask under a positive pressure of inert gas.
-
Store the purified solvent in the sealed Schlenk flask over activated molecular sieves.
Procedure using a Solvent Purification System (SPS):
-
Ensure the SPS columns (typically activated alumina (B75360) and a deoxygenating catalyst) are properly activated according to the manufacturer's instructions.
-
Thoroughly degas the solvent reservoir by bubbling with an inert gas for at least one hour.
-
Pass the solvent through the purification columns directly into a dry Schlenk flask that has been purged with inert gas.
-
The collected solvent is ready for immediate use.
Protocol 3: Setting Up a Reaction Under Inert Atmosphere using Schlenk Line Techniques
This protocol provides a step-by-step guide for setting up a reaction vessel for a Grubbs-catalyzed metathesis reaction.
Materials:
-
Schlenk flask and other necessary glassware (e.g., condenser, addition funnel)
-
Schlenk line with vacuum and inert gas manifolds
-
Heat gun or oven
-
High-vacuum grease
-
Rubber septa and glass stoppers
Procedure:
-
Assemble the glassware, ensuring all ground glass joints are clean and lightly greased.
-
Attach the assembled apparatus to the Schlenk line.
-
Evacuate the flask by opening the stopcock to the vacuum manifold.
-
While under vacuum, gently heat the entire surface of the glassware with a heat gun to drive off any adsorbed water. Caution: Do not heat volumetric glassware.
-
Allow the glassware to cool to room temperature under vacuum.
-
Switch the stopcock from the vacuum to the inert gas manifold to backfill the flask with inert gas.
-
Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[7]
-
The flask is now ready for the addition of reagents and solvents under a positive pressure of inert gas.
Visualizing Deactivation and Troubleshooting
Catalyst Deactivation Pathway by Oxygen
The following diagram illustrates the proposed pathway for the deactivation of the first-generation Grubbs catalyst in the presence of oxygen, leading to the formation of an inactive ruthenium-oxo species and benzaldehyde.
Caption: Proposed deactivation of Grubbs G1 by oxygen.
Troubleshooting Workflow for a Failed Metathesis Reaction
This workflow provides a logical sequence of steps to diagnose and resolve common issues in olefin metathesis reactions using the first-generation Grubbs catalyst.
References
strategies to enhance the lifetime of Grubbs Catalyst 1st Generation
Technical Support Center: Grubbs Catalyst 1st Generation
Welcome to the technical support center for the first-generation Grubbs Catalyst, [RuCl₂(PCy₃)₂(=CHPh)]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the catalyst's lifetime and troubleshooting common issues encountered during olefin metathesis reactions.
Troubleshooting Guide
This guide addresses specific problems you might face during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My metathesis reaction is proceeding very slowly or has stopped completely. What is causing this catalyst deactivation?
Answer: Premature catalyst deactivation is a common issue and can be attributed to several factors that lead to the degradation of the active catalytic species.
-
Presence of Impurities: The catalyst is highly sensitive to certain impurities.
-
Oxygen and Peroxides: Although the solid catalyst is relatively stable in air, in solution, it is vulnerable to oxygen.[1][2] Peroxides can oxidize the metal-carbene bond, rendering the catalyst inactive.[1][2]
-
Water and Protic Solvents: Water, especially in the presence of bases, can promote catalyst degradation.[3] Primary alcohols can react with the catalyst, particularly at elevated temperatures (e.g., 70°C), to form inactive ruthenium hydride species.[4][5] This process is often accelerated by the addition of a base.[4][5]
-
Lewis Bases: Strongly coordinating functional groups or solvents (e.g., primary amines, pyridines, THF, DMSO) can bind to the ruthenium center and either inhibit substrate binding or promote decomposition pathways.[3][6]
-
-
Formation of Unstable Intermediates:
-
High Temperature: The first-generation Grubbs catalyst is known to decompose at higher temperatures (typically 70-100 °C), which can lead to the formation of ruthenium-hydride species or nanoparticles that may induce unwanted side reactions like olefin isomerization.[8]
Solutions:
-
Ensure an Inert Environment: Handle the catalyst and run reactions under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to exclude oxygen and moisture.[9]
-
Use High-Purity Reagents: Utilize purified and degassed solvents. Non-polar, weakly coordinating solvents like toluene, benzene, or chlorinated solvents are preferred.[1][2] Avoid protic solvents like alcohols.
-
Remove Gaseous Byproducts: If your reaction produces ethylene, continuously purge the reaction mixture by bubbling a stream of inert gas (e.g., argon) through it. This removes the ethylene, preventing the buildup of the unstable methylidene complex and driving the reaction equilibrium forward.[1][2]
-
Optimize Temperature: Conduct reactions at the lowest temperature that provides a reasonable reaction rate, typically between room temperature and 40°C.[1]
Question 2: I am observing a significant amount of olefin isomerization in my product mixture. How can I suppress this side reaction?
Answer: Olefin isomerization is typically caused by the formation of ruthenium hydride species, which are byproducts of catalyst decomposition.[4][8]
-
Cause: Hydride species often form when the catalyst degrades at elevated temperatures or reacts with protic impurities like alcohols.[4][8]
Solutions:
-
Add a Mild Acid: The addition of a mild acid, such as acetic acid, can often suppress the formation of the ruthenium hydride species responsible for isomerization.[1][2]
-
Lower the Reaction Temperature: As decomposition is often temperature-dependent, running the reaction at a lower temperature can reduce the rate of hydride formation.[8]
-
Strictly Exclude Protic Impurities: Ensure solvents and reagents are anhydrous and free from alcohols, which can directly lead to the formation of inactive hydrides.[4]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound? The first-generation Grubbs catalyst is a purple solid that is relatively tolerant to air for short periods.[10] However, for long-term storage and to ensure maximum activity, it should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere. While the solid form is manageable, solutions of the catalyst are much more sensitive to oxygen and should always be handled using standard Schlenk techniques under an inert gas like argon or nitrogen.[1][2][9]
Q2: Which solvents are recommended for reactions, and which should be avoided? Weakly coordinating solvents are ideal. Preferred solvents include non-polar hydrocarbon-based solvents (e.g., toluene, benzene, pentadecane) and chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane).[1][2] You should avoid protic solvents like water and alcohols, as they can decompose the catalyst.[3][4] Strongly coordinating Lewis basic solvents (e.g., THF, acetonitrile, DMSO) should also be used with caution, as they can compete with the olefin for coordination to the ruthenium center or actively promote catalyst decomposition.[6]
Q3: How does temperature influence the catalyst's stability and lifetime? Temperature is a critical parameter. While higher temperatures can increase the rate of metathesis, they also significantly accelerate catalyst decomposition pathways.[8] For the first-generation catalyst, operating at milder temperatures (e.g., room temperature to 40°C) is generally recommended to maximize its lifetime.[1] Temperatures exceeding 70°C can lead to rapid degradation and the formation of species that cause isomerization.[8]
Q4: Can additives be used to enhance catalyst performance and lifetime? Yes, certain additives can be beneficial.
-
Mild Acids: As mentioned in the troubleshooting section, adding a small amount of a mild acid like acetic acid can prevent the formation of ruthenium hydrides, thus suppressing olefin isomerization.[1][2]
-
Stabilizing Agents: In specific applications, such as the cyclopolymerization of diynes, additives can be employed to stabilize the propagating carbene species and prevent decomposition, thereby avoiding unwanted side reactions.[11]
Data Summary
The following tables summarize the effects of various experimental parameters on the stability and performance of the this compound.
Table 1: Effect of Solvents and Additives
| Category | Compound/Solvent | Observation | Recommendation |
| Recommended Solvents | Toluene, Benzene, Pentadecane | Weakly coordinating, promotes stability. | Use as primary reaction solvents. |
| Dichloromethane (DCM) | Weakly coordinating, common solvent. | A good general-purpose choice. | |
| Solvents to Avoid | Water, Alcohols (e.g., Methanol) | React with the catalyst to form inactive species, especially at elevated temperatures.[3][4] | Use anhydrous reagents and solvents. Avoid protic solvents. |
| Donor Solvents (THF, DMSO, MeCN) | Can promote catalyst decomposition pathways by displacing ligands.[6] | Avoid or use with extreme caution and at low temperatures. | |
| Additives | Primary/Secondary Amines | Act as Lewis bases that can coordinate to Ru and promote degradation.[3][12] | Protect amine functional groups or use a different catalyst generation. |
| Mild Acids (e.g., Acetic Acid) | Suppress the formation of ruthenium hydride species, reducing isomerization.[1][2] | Add a small amount if olefin isomerization is observed. | |
| Oxygen / Peroxides | Oxidize the metal-carbene bond, leading to irreversible deactivation.[1][2] | Degas all solvents and maintain an inert atmosphere. |
Table 2: Effect of Reaction Conditions
| Parameter | Condition | Effect on Catalyst Lifetime & Performance | Recommendation |
| Temperature | Low (RT - 40°C) | Maximizes catalyst lifetime, minimizes decomposition.[1] | Optimal range for most applications. |
| High (70 - 100°C) | Accelerates catalyst decomposition, promotes isomerization.[8] | Avoid unless required for highly unreactive substrates. | |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidative degradation of the catalyst in solution.[9] | Mandatory for all reactions. |
| Air | The catalyst is sensitive to oxygen, especially in solution.[1][2] | Avoid exposure of catalyst solutions to air. | |
| Byproducts | Ethylene | Forms an unstable methylidene complex that accelerates catalyst decay.[3][7] | Remove via inert gas purge to enhance catalyst lifetime.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Olefin Metathesis under Inert Atmosphere
-
Preparation: Dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry argon or nitrogen. Degas the chosen solvent (e.g., toluene) by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the glassware (e.g., a Schlenk flask equipped with a magnetic stir bar and condenser) under a positive pressure of inert gas.
-
Reagent Addition: Using a gas-tight syringe or cannula, transfer the degassed solvent to the reaction flask. Add the olefin substrate(s).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, weigh the this compound and add it to the reaction flask. The solution will typically turn from purple to brown/orange as the reaction initiates.
-
Reaction Monitoring: Stir the reaction at the desired temperature (typically 20-40°C) and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench it by opening the flask to air and adding a small amount of ethyl vinyl ether to deactivate the catalyst. Proceed with standard purification procedures.
Protocol 2: Procedure for Reactions Generating Gaseous Byproducts (e.g., Ethene)
-
Setup Modification: Follow the general procedure above, but equip the reaction flask with a gas inlet tube that reaches below the surface of the reaction mixture and a gas outlet (e.g., a bubbler).
-
Inert Gas Purge: Once the catalyst has been added, begin to slowly bubble a fine stream of dry argon or nitrogen through the reaction mixture.
-
Flow Rate Control: Adjust the flow rate to be gentle enough to avoid splashing but sufficient to ensure the removal of the gaseous byproduct.
-
Monitoring and Workup: Proceed with reaction monitoring and workup as described in the general protocol. This technique is crucial for maximizing catalyst lifetime and driving the reaction to completion in cross-metathesis with terminal olefins.[1][2]
Visualizations
Below are diagrams illustrating key concepts related to the stability and use of this compound.
Caption: Major deactivation pathways for this compound.
Caption: Recommended workflow for maximizing catalyst lifetime and reaction success.
Caption: Key factors influencing the lifetime of this compound.
References
- 1. React App [pmc.umicore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Decomposition of Ruthenium Olefin Metathesis Catalyst | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Ring-Closing Metathesis with Grubbs Catalyst 1st Generation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields in ring-closing metathesis (RCM) reactions utilizing Grubbs Catalyst 1st Generation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My RCM reaction is showing low to no conversion of the starting diene. What are the likely causes?
A1: Low or no conversion in an RCM reaction with this compound can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Key areas to investigate include:
-
Catalyst Inactivity: The catalyst may be deactivated due to improper handling or storage, leading to exposure to air and moisture.
-
Presence of Impurities: The substrate or solvent may contain impurities that inhibit or deactivate the catalyst. Common culprits include oxygen, water, and coordinating functional groups (e.g., amines, phosphines, thiols).
-
Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active or too high, leading to catalyst decomposition.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Ethylene (B1197577) Buildup: In a closed system, the ethylene byproduct can inhibit the catalyst and shift the reaction equilibrium back towards the starting materials.
Q2: I am observing the formation of oligomers or polymers instead of the desired cyclic product. How can I favor the intramolecular RCM reaction?
A2: The formation of oligomers or polymers indicates that the intermolecular reaction is competing with the desired intramolecular RCM. To favor cyclization, you should employ high dilution conditions. This is typically achieved by the slow addition of the substrate to the reaction mixture, which keeps the instantaneous concentration of the diene low.
Q3: My reaction starts but then stalls before completion. What could be the reason for this?
A3: A stalled reaction is often a sign of catalyst decomposition over the course of the reaction. This compound has a finite lifetime under reaction conditions, especially at elevated temperatures. To address this, a second portion of the catalyst can be added to the reaction mixture to restart the catalysis.
Q4: I am seeing significant amounts of isomerized byproducts. What causes this and how can it be prevented?
A4: Isomerization of the double bonds in the substrate or product can occur, and this is often attributed to the formation of ruthenium hydride species as a result of catalyst decomposition. To suppress isomerization, you can:
-
Use Additives: Mild acids, such as acetic acid, can be added to the reaction to quench the ruthenium hydride species.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of catalyst decomposition and subsequent isomerization.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in RCM reactions with this compound.
Problem: Low Yield of the Desired Cyclic Product
The first step in troubleshooting is to analyze the reaction mixture to identify the major components (e.g., unreacted starting material, oligomers, isomers).
Data Presentation: Impact of Reaction Parameters on RCM Yield
While specific quantitative data for this compound is dispersed throughout the literature, the following tables provide a qualitative and illustrative summary of the expected impact of key reaction parameters on the yield of RCM reactions. The actual yields are highly substrate-dependent.
Table 1: Illustrative Effect of Temperature on RCM Yield
| Temperature (°C) | Expected Outcome | Rationale |
| 25 (Room Temp) | Low to moderate yield | Slower reaction rate, but minimal catalyst decomposition. |
| 40-45 (Refluxing DCM) | Often optimal | Good balance between reaction rate and catalyst stability. |
| > 60 | Decreased yield | Increased rate of catalyst decomposition, leading to lower overall conversion and potential for side reactions like isomerization. |
Table 2: Illustrative Effect of Solvent on RCM Yield
| Solvent | Expected Outcome | Rationale |
| Dichloromethane (B109758) (DCM) | Good | Common solvent, refluxing temperature is often optimal. |
| Toluene | Good | Higher boiling point allows for higher reaction temperatures, which can be beneficial for less reactive substrates, but may also increase catalyst decomposition. |
| Tetrahydrofuran (THF) | Moderate to Good | Can coordinate to the metal center, potentially affecting catalyst activity. |
| Protic Solvents (e.g., alcohols) | Poor | Can lead to catalyst deactivation.[1] |
Table 3: Illustrative Effect of Catalyst Loading on RCM Yield
| Catalyst Loading (mol%) | Expected Outcome | Rationale |
| 1-2 | Often insufficient | May result in incomplete conversion due to catalyst decomposition over the reaction time. |
| 5 | Commonly used starting point | Generally provides a good balance between efficiency and cost. |
| 10 | Higher yield for difficult substrates | Can overcome issues of slow initiation or catalyst deactivation but increases cost and potential for metal contamination in the product. |
Experimental Protocols
Protocol 1: General Procedure for a Trial RCM Reaction
This protocol outlines a standard procedure for setting up a small-scale RCM reaction to test the feasibility and optimize conditions.
Materials:
-
Diene substrate
-
This compound
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the diene substrate.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve the desired substrate concentration (typically 0.01-0.1 M).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the this compound (typically 5 mol%) to the stirred solution of the substrate. The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., reflux in DCM, ~40 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Workup and Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Degassing Solvents for Metathesis Reactions
The removal of dissolved oxygen from reaction solvents is critical for preventing catalyst deactivation. The freeze-pump-thaw method is the most effective for this purpose.
Materials:
-
Solvent to be degassed
-
Schlenk flask
-
Schlenk line with a vacuum pump and inert gas supply
-
Liquid nitrogen
Procedure:
-
Flask Preparation: Add the solvent to a Schlenk flask, filling it to no more than half its volume.
-
Freezing: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
Pumping: With the solvent still frozen, open the flask to the vacuum of the Schlenk line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen dewar. Allow the solvent to thaw completely. You may observe gas bubbling out of the solvent as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.
-
Backfilling: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Visualizations
Troubleshooting Workflow for Low RCM Yield
Caption: A flowchart for troubleshooting low yields in RCM.
Catalyst Deactivation Pathways
Caption: Key deactivation pathways for Grubbs 1st Gen. catalyst.
References
Technical Support Center: Removal of Ruthenium Residues Post-Grubbs Catalyst 1st Generation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of ruthenium residues following olefin metathesis reactions using Grubbs Catalyst 1st Generation.
Troubleshooting Guide
Issue: Colored impurities remain in the product after initial purification.
Possible Cause: Residual ruthenium complexes are often colored and may persist even after standard silica (B1680970) gel chromatography.[1] The 1st generation Grubbs catalyst can decompose into various ruthenium-containing species, some of which may have different polarities and affinities for silica.[2][3][4]
Solutions:
-
Scavenger Treatment: Employ a ruthenium scavenger to form a more easily removable complex. Common options include triphenylphosphine (B44618) oxide (TPPO), dimethyl sulfoxide (B87167) (DMSO), or specialized isocyanide-based scavengers.[1][5][6]
-
Activated Carbon: A charcoal treatment can be effective in adsorbing ruthenium byproducts.[7][8] This can be performed on its own or in conjunction with other methods.
-
Oxidative Workup: While sometimes requiring longer reaction times, an oxidative workup can help to break down the catalyst and facilitate removal.[5]
Issue: Ruthenium levels, as determined by ICP-MS, are unacceptably high for pharmaceutical applications.
Possible Cause: Standard purification methods may not be sufficient to meet the stringent limits for residual metals in active pharmaceutical ingredients (APIs), which can be as low as <1-5 ppm.[7][9]
Solutions:
-
High-Affinity Scavengers: Utilize silica-based scavengers with functional groups that have a high affinity for ruthenium, such as thiols or amines (e.g., SiliaBond Metal Scavengers).[10]
-
Sequential Treatments: A multi-step purification strategy can be highly effective. For example, an initial scavenger treatment followed by filtration through a pad of silica and then a charcoal treatment.[8]
-
Hydrogenation: If the product is compatible, hydrogenation can facilitate the adsorption of ruthenium species onto the palladium on carbon (Pd/C) catalyst support.[7][8]
Issue: Product decomposition or double bond isomerization is observed during purification.
Possible Cause: Some residual ruthenium species can remain catalytically active and promote side reactions.[1][9] The decomposition of the Grubbs catalyst can form ruthenium hydride species that are known to be active for double bond isomerization.[2][11]
Solutions:
-
Catalyst Quenching: Before workup and purification, quench the reaction with a suitable agent to deactivate the catalyst. Isocyanides, for example, can rapidly terminate metathesis activity.[5] Other quenching agents like 2-mercaptonicotinic acid (MNA) can also be used.[8]
-
Control of pH: In some cases, controlling the pH during aqueous workups can be critical for preventing unwanted side reactions and aiding in the removal of ruthenium species.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing ruthenium residues after a reaction with this compound?
A1: The most common methods involve converting the residual ruthenium into a form that is easier to remove by standard techniques like column chromatography or filtration. These methods include:
-
Treatment with Scavengers: Using reagents like triphenylphosphine oxide (TPPO), dimethyl sulfoxide (DMSO), or functionalized isocyanides to form polar complexes that are readily adsorbed onto silica gel.[1][5]
-
Adsorption on Solid Supports: Employing materials like activated carbon or specialized silica-based scavengers (e.g., SiliaBond) to bind the ruthenium impurities.[7][8][10]
-
Precipitation: Using agents like trimercaptotriazine or dithiocarbamates to precipitate the ruthenium, which can then be removed by filtration.[12]
-
Extraction: Performing aqueous extractions with reagents like 2-mercaptonicotinic acid (MNA) to solubilize and wash away the ruthenium species.[8][12]
Q2: How do I choose the best ruthenium removal method for my specific application?
A2: The choice of method depends on several factors, including the scale of your reaction, the nature of your product (e.g., its polarity and functional group tolerance), and the required level of purity. For pharmaceutical applications requiring very low ruthenium levels (<10 ppm), a combination of methods, such as scavenger treatment followed by charcoal filtration, is often necessary.[7][8] For less stringent requirements, a simple treatment with TPPO or DMSO followed by column chromatography may be sufficient.[1]
Q3: How effective are these removal methods? Can you provide some quantitative data?
A3: The effectiveness varies depending on the method and the specific reaction conditions. The table below summarizes some reported efficiencies for different ruthenium removal techniques.
| Method | Reagent/Material | Treatment Time | Final Ru Level (ppm) | Reference(s) |
| Isocyanide Treatment & Silica Filtration | Carboxylate-functionalized isocyanide | 30 minutes | < 1 µg per 5 mg product | [5] |
| Scavenger & Silica Filtration | Triphenylphosphine oxide (TPPO) | 8-12 hours | Low (not specified) | [1] |
| Scavenger & Silica Filtration | Dimethyl sulfoxide (DMSO) | 12 hours | ~8 ppm | [9] |
| Scavenger & Charcoal Treatment | THMP & Charcoal | Not specified | As low as 32 ppm | [7][8] |
| Sequential Extraction & Charcoal Filtration | MNA, NaHCO₃, Charcoal | Not specified | 159 ppm -> 4 ppm | [8] |
| Hydrogenation & Adsorption | Pd/C | Not specified | < 1 ppm | [7][8] |
| Silica-Based Scavengers | SiliaBond Metal Scavengers | 16 hours | Single-digit ppm | [10] |
Q4: Are there any simple, visual indicators that ruthenium has been successfully removed?
A4: Yes, a qualitative indication of successful ruthenium removal is the disappearance of color from the reaction mixture. Crude products containing ruthenium byproducts are often colored (e.g., brown, black, or purple).[1][6] A clear, colorless solution or a white solid product after purification suggests that a substantial amount of the ruthenium has been removed.[13] However, for applications requiring very low ruthenium levels, this visual inspection is not sufficient, and quantitative analysis by methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is necessary.
Experimental Protocols
Protocol 1: Ruthenium Removal using Triphenylphosphine Oxide (TPPO)
-
Reaction Quenching: After the metathesis reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Scavenger Addition: Dissolve the crude product in a suitable solvent (e.g., dichloromethane (B109758) or toluene). Add 50 equivalents of triphenylphosphine oxide (TPPO) relative to the amount of Grubbs catalyst used.
-
Incubation: Stir the mixture at room temperature for a minimum of 8 hours, with optimal results often observed after 12 hours.[1]
-
Purification: Concentrate the mixture and purify the product by silica gel column chromatography. The polar ruthenium-TPPO complex will be strongly retained on the silica.
Protocol 2: Ruthenium Removal using a Carboxylate-Functionalized Isocyanide
-
Scavenger Addition: To the completed metathesis reaction mixture, add the carboxylate-functionalized isocyanide scavenger.
-
Incubation: Stir the mixture at room temperature for 30 minutes.[5]
-
Purification: Filter the mixture through a short plug of silica gel, eluting with an appropriate solvent to recover the purified product.
Protocol 3: Ruthenium Removal using Activated Carbon
-
Solvent Exchange: After the reaction, if necessary, exchange the solvent to one in which the product is soluble and that is compatible with charcoal treatment (e.g., toluene, ethyl acetate).
-
Charcoal Addition: Add activated carbon to the solution (the amount may need to be optimized, but a common starting point is 5-10 wt% relative to the product).
-
Stirring/Heating: Stir the suspension at room temperature or with gentle heating for several hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Analysis: Analyze the filtrate for residual ruthenium content using ICP-MS.
Diagrams
Caption: Workflow for selecting a ruthenium removal strategy.
Caption: Logical relationship of scavenger-based ruthenium removal.
References
- 1. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 6. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. longdom.org [longdom.org]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Battle of Olefin Metathesis Workhorses: Grubbs Catalyst 1st Generation vs. 2nd Generation
In the landscape of organic synthesis, olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. Central to this transformation are the Grubbs catalysts, a family of ruthenium-based complexes that have revolutionized the synthesis of complex molecules in pharmaceuticals, materials science, and beyond. The evolution from the 1st to the 2nd generation of these catalysts marked a significant leap in activity and substrate scope. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Key Structural Differences: The N-Heterocyclic Carbene Advantage
The fundamental distinction between the 1st and 2nd generation Grubbs catalysts lies in their ligand architecture. The 1st generation catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride, features two tricyclohexylphosphine (B42057) (PCy₃) ligands. In contrast, the 2nd generation catalyst replaces one of the bulky phosphine (B1218219) ligands with a more electron-donating N-heterocyclic carbene (NHC) ligand, typically 1,3-bis(2,4,6-trimethylphenyl)-imidazolidinylidene (IMes) or its saturated analogue (SIMes).[1] This seemingly subtle change has profound implications for the catalyst's stability and reactivity.
The NHC ligand in the 2nd generation catalyst is a stronger σ-donor than the phosphine ligand it replaces. This increased electron donation to the ruthenium center stabilizes the 14-electron intermediate that is the active species in the catalytic cycle.[2] This stabilization leads to a higher propensity for the catalyst to remain in its active state, thereby increasing its overall efficiency. Furthermore, the steric bulk of the NHC ligand plays a crucial role in promoting the dissociation of the remaining phosphine ligand to initiate the catalytic cycle and in preventing catalyst decomposition.[2][3]
Performance Comparison: A Leap in Activity and Scope
The enhanced stability and reactivity of the 2nd generation Grubbs catalyst translate into superior performance across a wide range of olefin metathesis reactions, particularly for challenging substrates. This is evident in higher turnover numbers (TONs), faster reaction times, and a broader substrate scope that includes sterically hindered and electron-deficient olefins.
Quantitative Data Summary
The following table summarizes the comparative performance of the 1st and 2nd generation Grubbs catalysts in two representative olefin metathesis reactions: the ring-closing metathesis (RCM) of diethyl diallylmalonate and the cross-metathesis (CM) of 1-octene (B94956).
| Reaction | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion/Yield (%) | Turnover Number (TON) | Reference |
| Ring-Closing Metathesis of Diethyl Diallylmalonate | 1st Generation | 5 | 1 | Low to moderate | - | [4] |
| 2nd Generation | 0.1 - 5 | 1 - 4 | >95 | up to 1900 | [5] | |
| Cross-Metathesis of 1-Octene | 1st Generation | 0.02 | 24 | ~15 | ~750 | [6] |
| 2nd Generation | 0.005 | 4 | >95 | >19,000 | [6] |
As the data indicates, the 2nd generation catalyst demonstrates significantly higher efficiency, requiring lower catalyst loadings and achieving higher yields in shorter reaction times for both RCM and CM reactions.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below to allow for replication and further investigation.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
Materials:
-
Diethyl diallylmalonate
-
Grubbs Catalyst (1st or 2nd Generation)
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is charged with diethyl diallylmalonate (1.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Anhydrous and degassed DCM (10 mL) is added to the flask via syringe.
-
In a separate vial, the appropriate amount of Grubbs catalyst (e.g., 0.05 mol% for 2nd generation, 5 mol% for 1st generation) is weighed out under an inert atmosphere.
-
The catalyst is dissolved in a minimal amount of anhydrous, degassed DCM and transferred to the reaction flask via syringe.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by opening the flask to the air. The solvent is then removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired cyclopentene (B43876) derivative.[4][7][8]
Cross-Metathesis (CM) of 1-Octene
Materials:
-
1-Octene
-
Grubbs Catalyst (1st or 2nd Generation)
-
Anhydrous, degassed toluene (B28343)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
A Schlenk tube with a magnetic stir bar is charged with 1-octene (10 mmol).
-
The tube is sealed with a septum, and the headspace is flushed with an inert gas.
-
Anhydrous and degassed toluene (5 mL) is added.
-
The appropriate amount of Grubbs catalyst (e.g., 0.02 mol% for 1st generation, 0.005 mol% for 2nd generation) is added as a solution in toluene under an inert atmosphere.
-
The reaction is stirred at a controlled temperature (e.g., 40°C) and monitored by GC analysis of aliquots taken at regular intervals.
-
After the desired reaction time, the mixture is cooled to room temperature and can be filtered through a short plug of silica gel to remove the catalyst. The product, 7-tetradecene, is then isolated after solvent removal.[6]
Mechanistic Insight and Visualization
The superior activity of the 2nd generation catalyst can be attributed to its influence on the catalytic cycle of olefin metathesis. The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.
Caption: Olefin metathesis catalytic cycle comparing 1st and 2nd generation Grubbs catalysts.
The DOT graph above illustrates the key steps in the catalytic cycle. The initiation step, involving the dissociation of a phosphine ligand to generate the active 14-electron species, is generally faster for the 1st generation catalyst. However, the subsequent steps, particularly the coordination of the olefin and the overall turnover rate, are significantly more favorable for the 2nd generation catalyst due to the electronic properties of the NHC ligand. The stronger electron donation from the NHC ligand in the 2nd generation catalyst makes the ruthenium center more electron-rich, which enhances its reactivity towards the olefin substrate and stabilizes the metallacyclobutane intermediate.[2][3]
Conclusion
The 2nd generation Grubbs catalyst represents a substantial advancement over its predecessor, offering significantly higher activity, broader substrate compatibility, and greater stability. For routine metathesis of simple terminal alkenes, the 1st generation catalyst can still be a cost-effective option.[1] However, for more demanding applications, including the synthesis of sterically hindered or electronically deactivated olefins, and for achieving high turnover numbers, the 2nd generation catalyst is unequivocally the superior choice. The selection between the two should therefore be guided by the specific requirements of the chemical transformation and the economic considerations of the research or development project.
References
A Head-to-Head Battle of Catalysts: Unveiling the Cost-Effectiveness of Grubbs First and Second Generation Catalysts in Olefin Metathesis
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that impacts not only the success of a reaction but also the overall cost-effectiveness of a project. In the realm of olefin metathesis, a powerful carbon-carbon bond-forming reaction, the first and second generation Grubbs catalysts are workhorses. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate catalyst for your specific needs.
The primary difference between the first and second generation Grubbs catalysts lies in their ligand architecture. The first-generation catalyst features two tricyclohexylphosphine (B42057) (PCy₃) ligands, while the second-generation catalyst replaces one PCy₃ ligand with a more electron-donating N-heterocyclic carbene (NHC) ligand.[1] This seemingly subtle change has profound implications for their stability, activity, and, consequently, their cost-effectiveness.
Performance in Olefin Metathesis: A Quantitative Comparison
To illustrate the practical differences between the two catalyst generations, we present comparative data for two common olefin metathesis reactions: the ring-closing metathesis (RCM) of diethyl diallylmalonate and the self-metathesis of 1-octene (B94956).
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
The RCM of diethyl diallylmalonate to form a five-membered ring is a standard benchmark reaction for evaluating metathesis catalysts. The following table summarizes typical performance metrics for both catalyst generations under comparable conditions.
| Parameter | Grubbs Catalyst 1st Generation | Grubbs Catalyst 2nd Generation |
| Catalyst Loading (mol%) | 0.4 - 5 | 0.05 - 1 |
| Reaction Time | 1 - 2 hours | 0.5 - 1 hour |
| Yield (%) | ~90 | >95 |
| Turnover Number (TON) | Lower | Higher |
| Turnover Frequency (TOF) | Slower | Faster |
Note: Specific values can vary based on reaction conditions such as solvent, temperature, and substrate concentration. The data presented is a representative summary from multiple sources.
Self-Metathesis of 1-Octene
The self-metathesis of terminal olefins like 1-octene is another important industrial application of this technology. A direct comparison of the two catalysts in this reaction highlights the significantly higher activity of the second-generation catalyst.
| Parameter | This compound | Grubbs Catalyst 2nd Generation |
| Turnover Number (TON) | ~100,000 | >500,000 |
| Initial Turnover Frequency (TOF) (s⁻¹) | Lower | Significantly Higher |
Data sourced from a comparative study on the self-metathesis of 1-octene.[2]
Cost Analysis: Beyond the Price Tag
While the upfront cost of the second-generation Grubbs catalyst is typically two to three times higher than its first-generation counterpart, a comprehensive cost analysis must consider factors beyond the initial purchase price.[1] The higher activity and stability of the second-generation catalyst often translate to:
-
Lower Catalyst Loading: Significantly less catalyst is required to achieve the desired conversion, which can offset the higher initial cost, especially in large-scale applications.
-
Shorter Reaction Times: Faster reactions lead to increased throughput and reduced operational costs.
-
Higher Yields: Improved efficiency and fewer side reactions result in a greater amount of the desired product from the same amount of starting material.
For routine reactions involving simple terminal alkenes, the first-generation catalyst can be a more budget-friendly option, particularly for academic labs or startups.[1] However, for more challenging substrates, such as sterically hindered or electron-deficient olefins, and for large-scale syntheses where efficiency is paramount, the superior performance of the second-generation catalyst often justifies the higher initial investment.
Experimental Protocols
To facilitate the direct comparison of these catalysts in your own laboratory setting, a detailed experimental protocol for the ring-closing metathesis of diethyl diallylmalonate is provided below. This protocol can be adapted for either catalyst generation by adjusting the catalyst loading and reaction time as indicated in the data tables.
Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate
Materials:
-
Diethyl diallylmalonate
-
Grubbs Catalyst (1st or 2nd Generation)
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the desired amount of Grubbs catalyst to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed dichloromethane to the flask to achieve the desired substrate concentration (typically 0.1-0.2 M).
-
Substrate Addition: Add diethyl diallylmalonate to the flask via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diethyl cyclopent-3-ene-1,1-dicarboxylate.
Calculating Turnover Number (TON) and Turnover Frequency (TOF):
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the processes involved, the following diagrams visualize the catalytic cycle of olefin metathesis and a typical experimental workflow.
Caption: The catalytic cycle of olefin metathesis.
Caption: Comparative experimental workflow for Grubbs catalysts.
Conclusion: A Matter of Application and Scale
References
Navigating Steric Hindrance: A Comparative Guide to Grubbs Catalyst 1st Generation in Hindered Olefin Metathesis
For researchers and professionals in organic synthesis and drug development, the choice of catalyst is paramount to the success of complex chemical transformations. Olefin metathesis, a powerful tool for carbon-carbon double bond formation, often encounters challenges when substrates are sterically hindered. This guide provides an objective comparison of the performance of the Grubbs Catalyst 1st Generation (G1) with its more advanced counterparts, particularly the 2nd Generation (G2), in the metathesis of hindered olefins, supported by experimental data.
The Grubbs 1st Generation catalyst, while foundational and cost-effective, is generally best suited for less demanding substrates like terminal alkenes.[1] Its performance with sterically hindered olefins, such as tri- and tetrasubstituted alkenes, is often limited, paving the way for the development of more robust subsequent generations.
Performance in Ring-Closing Metathesis (RCM) of Hindered Dienes
The formation of sterically congested cyclic structures via RCM is a significant challenge. While the 2nd generation catalysts are typically the go-to choice for such transformations, the 1st generation catalyst has demonstrated surprising efficacy under specific conditions, particularly when electron-withdrawing groups are present in the substrate.
Table 1: Comparison of Grubbs Catalysts in the RCM of Hindered Dienes
| Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |
| gem-Disubstituted Methallyl Acrylate (n-Bu, Me substituents) | Grubbs 1st Gen (10) | 4-methyl-5-n-butyl-5-methyl-2(5H)-furanone | 85 | Organic Letters, 2004, 6 (19), pp 3357–3360[1] |
| gem-Disubstituted Methallyl Acrylate (n-Pn, Me substituents) | Grubbs 1st Gen (10) | 4-methyl-5-n-pentyl-5-methyl-2(5H)-furanone | 90 | Organic Letters, 2004, 6 (19), pp 3357–3360[1] |
| cis-6-allyl-6-methylcarvone (gem-disubstituted diene) | Grubbs 1st Gen (20) | Hydrindanone product | 10-15 | Tetrahedron Letters, 2003, 44 (42), pp 7817-7820[2] (Initial, unoptimized conditions) |
| Diene precursor for Elatol synthesis (forming a tetrasubstituted olefin) | Grubbs 2nd Gen (B) | Fused bicyclic chloroalkene | 85 | Molecules, 2012, 17(3), 3349-3363[3] |
| Diene precursor for Elatol synthesis (forming a tetrasubstituted olefin) | Catalyst K (modified G2) | Fused bicyclic chloroalkene | 97 | Molecules, 2012, 17(3), 3349-3363[3] |
As the data indicates, while G1 can be surprisingly effective for certain gem-disubstituted substrates, particularly acrylates, its efficiency can be low for other challenging dienes.[1][2] For the synthesis of highly hindered tetrasubstituted olefins, 2nd generation and further optimized catalysts generally provide significantly higher yields.[3]
Catalyst Selection Workflow
The choice of catalyst is critical and depends heavily on the substitution pattern and steric bulk of the olefin. Below is a workflow to guide the selection process.
References
A Comparative Guide to Grubbs and Schrock Catalysts for Olefin Metathesis
For researchers, scientists, and drug development professionals, the choice between Grubbs and Schrock catalysts is a critical decision in planning olefin metathesis reactions. This guide provides a detailed comparison of their performance, supported by available data and experimental considerations.
Olefin metathesis has become an indispensable tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds. At the heart of this transformation are two families of powerful catalysts: the ruthenium-based Grubbs catalysts and the molybdenum- or tungsten-based Schrock catalysts. While both effectively catalyze the metathesis reaction, they exhibit distinct characteristics that make them suitable for different applications.
Core Comparison: Reactivity, Stability, and Functional Group Tolerance
The primary trade-off between Grubbs and Schrock catalysts lies in their reactivity versus their stability and functional group tolerance.
Schrock catalysts , developed by Richard R. Schrock, are known for their high reactivity. The electron-poor molybdenum or tungsten center makes them highly active towards a wide range of olefins, including sterically hindered and electron-deficient substrates. This high reactivity can translate to faster reaction times and higher turnover numbers in many cases. However, this reactivity comes at the cost of stability. Schrock catalysts are highly sensitive to air and moisture, necessitating the use of stringent anaerobic and anhydrous reaction conditions, such as a glovebox or Schlenk line techniques. Furthermore, they exhibit limited tolerance to many functional groups, particularly those with acidic protons like alcohols and carboxylic acids, as well as aldehydes.
Grubbs catalysts , developed by Robert H. Grubbs, are ruthenium-based complexes that offer a significant advantage in terms of stability and functional group tolerance. They are generally stable to air and moisture, making them much easier to handle and suitable for a broader range of laboratory settings. This robustness extends to their compatibility with a wide array of functional groups, including alcohols, aldehydes, and carboxylic acids, which would poison a Schrock catalyst. The trade-off for this enhanced stability is generally lower reactivity compared to Schrock catalysts, which may necessitate higher catalyst loadings or longer reaction times for challenging substrates.
Over the years, several generations of Grubbs catalysts have been developed to address the issue of reactivity. The second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit significantly higher activity than the first-generation catalysts, approaching the reactivity of some Schrock catalysts for certain applications. Further modifications have led to specialized Grubbs-type catalysts with enhanced features like Z-selectivity or improved stability.
Quantitative Performance Data
A direct quantitative comparison of Grubbs and Schrock catalysts is challenging due to the vast number of catalyst variations and the substrate-dependent nature of their performance. However, the following table summarizes the general performance characteristics based on literature reports.
| Feature | Grubbs Catalysts (Ruthenium-based) | Schrock Catalysts (Molybdenum/Tungsten-based) |
| Reactivity | Good to Excellent (Higher for 2nd & 3rd Gen.) | Excellent to Outstanding |
| Functional Group Tolerance | Excellent (Tolerates alcohols, aldehydes, acids) | Poor to Moderate (Sensitive to protic and carbonyl groups) |
| Air & Moisture Stability | Good to Excellent (Bench-stable for short periods) | Poor (Requires inert atmosphere) |
| Solvent Compatibility | Wide range of common organic solvents | Requires dry, degassed solvents |
| Substrate Scope | Broad, particularly for functionalized olefins | Very broad, including sterically demanding olefins |
Experimental Protocols
Detailed experimental procedures are crucial for successful olefin metathesis reactions. Below are representative protocols for a common ring-closing metathesis (RCM) reaction using first-generation Grubbs and a generic Schrock catalyst.
Experimental Protocol 1: Ring-Closing Metathesis of 1,7-Octadiene (B165261) using Grubbs First-Generation Catalyst
Materials:
-
Grubbs First-Generation Catalyst
-
1,7-Octadiene
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,7-octadiene (1.0 mmol).
-
Dissolve the diene in anhydrous dichloromethane (10 mL to achieve a 0.1 M concentration).
-
In a separate vial, weigh the Grubbs First-Generation Catalyst (0.05 mmol, 5 mol%) and dissolve it in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the diene solution via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.
-
The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield cyclohexene.
Experimental Protocol 2: General Procedure for Ring-Closing Metathesis using a Schrock Catalyst
Note: This is a general guideline, and specific conditions will vary depending on the exact Schrock catalyst and substrate used. All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox).
Materials:
-
Schrock Catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂)
-
Diene substrate
-
Anhydrous, degassed toluene
-
Inert gas (Argon)
-
Glovebox or Schlenk line setup
Procedure:
-
Inside a glovebox, weigh the Schrock catalyst (typically 1-5 mol%) into a dry reaction vessel equipped with a stir bar.
-
In a separate vial, prepare a solution of the diene substrate in anhydrous, degassed toluene.
-
Add the substrate solution to the reaction vessel containing the catalyst.
-
Seal the vessel and remove it from the glovebox (if applicable).
-
Stir the reaction at the desired temperature (often room temperature is sufficient due to the high reactivity).
-
Monitor the reaction progress by GC or NMR analysis of aliquots taken under inert conditions.
-
Once the reaction is complete, it can be quenched by exposure to air or by adding a small amount of an aldehyde (e.g., benzaldehyde).
-
The reaction mixture is then concentrated and purified by column chromatography on silica gel.
Visualizing the Catalytic Cycles
The catalytic cycles of Grubbs and Schrock catalysts, while both proceeding through a metallacyclobutane intermediate as proposed by Chauvin, have distinct features related to the nature of the metal center and ligands.
Caption: Catalytic cycle for a Grubbs-type catalyst.
Caption: Catalytic cycle for a Schrock-type catalyst.
Logical Relationships in Catalyst Selection
The choice between Grubbs and Schrock catalysts is a multifactorial decision. The following diagram illustrates the key considerations.
Caption: Decision factors for choosing a metathesis catalyst.
Conclusion
A Head-to-Head Battle of Olefin Metathesis Workhorses: Kinetic Showdown Between Grubbs Catalyst 1st and 2nd Generation
In the landscape of organic synthesis, olefin metathesis has emerged as a powerhouse for the formation of carbon-carbon double bonds, with the ruthenium-based catalysts developed by Robert H. Grubbs being central to this revolution. For researchers, scientists, and professionals in drug development, the choice between the 1st and 2nd generation Grubbs catalysts is a critical decision that impacts reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of the kinetic performance of these two catalyst generations, supported by experimental protocols and visualizations to aid in informed catalyst selection.
At a Glance: Key Differences and Performance Overview
The fundamental distinction between the 1st and 2nd generation Grubbs catalysts lies in their ligand architecture. The 1st generation catalyst, [RuCl₂(PCy₃)₂(=CHPh)], features two tricyclohexylphosphine (B42057) (PCy₃) ligands.[1] In contrast, the 2nd generation catalyst, [RuCl₂(IMes)(PCy₃)(=CHPh)], replaces one of the bulky phosphine (B1218219) ligands with a more electron-donating N-heterocyclic carbene (NHC) ligand.[1] This seemingly subtle modification has profound implications for the catalyst's stability and activity.
Generally, the 2nd generation catalyst exhibits significantly higher catalytic activity and thermal stability, allowing it to be effective for a broader range of substrates, including sterically hindered and electron-deficient olefins.[1][2] While the 1st generation catalyst remains a cost-effective option for simpler, terminal alkenes, the 2nd generation catalyst's superior performance often justifies its higher price for more challenging transformations.[1]
Quantitative Kinetic Comparison
The efficiency of a catalyst is best understood through its kinetic parameters. The following table summarizes key kinetic data for the 1st and 2nd generation Grubbs catalysts, highlighting the differences in their initiation and overall activity.
| Kinetic Parameter | Grubbs Catalyst 1st Generation | Grubbs Catalyst 2nd Generation | Experimental Conditions | Source |
| Observed Catalyst Transformation Rate Constant (k_obs) | 7.48 × 10⁻⁵ s⁻¹ | 1.52 × 10⁻⁴ s⁻¹ | 0.10 mM catalyst in CH₂Cl₂ at 25 °C (UV-vis spectroscopy) | [2][3] |
| Phosphine Exchange Rate Constant (k_obs) | 9.6 s⁻¹ | 0.13 s⁻¹ | 80 °C in toluene-d₈ (³¹P NMR spectroscopy) | [2][4] |
| Ratio of Phosphine Dissociation to Olefin Association (k₋₁/k₂) | 1.3 × 10⁴ | 1.25 | Not specified | [5] |
| Catalyst Transformation after 72h | 5.1% | 16.5% | 0.1 M catalyst in CD₂Cl₂ at 25 °C (³¹P NMR spectroscopy) | [2][3] |
Note: The seemingly contradictory data between the catalyst transformation rate (faster for Gen 2) and the phosphine exchange rate (slower for Gen 2) highlights a key mechanistic difference. While the initial phosphine dissociation is slower for the 2nd generation catalyst due to a stronger Ru-PCy₃ bond, the subsequent steps of the catalytic cycle are much more efficient, and the active species has a lower tendency to be deactivated by phosphine re-association, leading to a higher overall observed reaction rate.
The Catalytic Cycle: A Visual Breakdown
The olefin metathesis reaction proceeds through a well-defined catalytic cycle. The initiation step, which is often rate-determining, involves the dissociation of a phosphine ligand to generate a more reactive 14-electron intermediate. This intermediate then coordinates with the olefin substrate to initiate the metathesis process.
Caption: A comparison of the catalytic cycles for 1st and 2nd generation Grubbs catalysts.
Experimental Protocols for Kinetic Studies
Accurate kinetic data is paramount for catalyst comparison. Below are detailed methodologies for key experiments used to determine the kinetic parameters of Grubbs catalysts.
A. Kinetic Analysis via UV-Visible Spectroscopy
This method monitors the change in absorbance of the catalyst solution over time as it reacts with a substrate.
1. Materials and Instrumentation:
- Grubbs Catalyst (1st or 2nd Generation)
- Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
- Olefin substrate (e.g., a terminal alkene)
- UV-Visible Spectrophotometer with a temperature-controlled cuvette holder
- Inert atmosphere glovebox or Schlenk line
2. Procedure:
- Catalyst Solution Preparation: Inside a glovebox, prepare a stock solution of the Grubbs catalyst in the chosen solvent to a known concentration (e.g., 0.10 mM).[3]
- Substrate Solution Preparation: Prepare a solution of the olefin substrate in the same solvent at a desired concentration.
- Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at a wavelength where the catalyst has a strong absorbance, for example, around 340 nm.[6] Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
- Kinetic Run:
- Transfer a known volume of the catalyst solution to a cuvette and place it in the spectrophotometer.
- Inject a known volume of the substrate solution into the cuvette, ensuring rapid mixing.
- Immediately start recording the absorbance as a function of time.
- Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay model.
B. Kinetic Analysis via ³¹P NMR Spectroscopy
This technique is particularly useful for monitoring the phosphine dissociation and exchange dynamics.
1. Materials and Instrumentation:
- Grubbs Catalyst (1st or 2nd Generation)
- Deuterated, anhydrous, and degassed solvent (e.g., toluene-d₈, CD₂Cl₂)
- NMR spectrometer equipped with a phosphorus probe
- NMR tubes suitable for air-sensitive samples
2. Procedure:
- Sample Preparation: In a glovebox, dissolve a known amount of the Grubbs catalyst in the deuterated solvent in an NMR tube to a specific concentration (e.g., 0.1 M).[2]
- NMR Spectrometer Setup: Tune the NMR spectrometer to the ³¹P frequency. Set the desired temperature for the experiment.
- Data Acquisition: Acquire ³¹P NMR spectra at regular time intervals to monitor the disappearance of the signal corresponding to the phosphine ligand in the catalyst and the appearance of signals for free phosphine or other phosphorus-containing species.
- Data Analysis: The rate constants for phosphine dissociation can be determined by integrating the relevant peaks in the ³¹P NMR spectra and plotting the concentration changes over time.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a kinetic study of an olefin metathesis reaction.
Caption: A generalized workflow for performing kinetic studies of Grubbs catalysts.
Conclusion: Selecting the Right Tool for the Job
The choice between the 1st and 2nd generation Grubbs catalysts is a nuanced one, guided by the specific demands of the chemical transformation. For straightforward metathesis of terminal alkenes where cost is a primary concern, the 1st generation catalyst remains a viable and economical option. However, for more challenging substrates, including those that are sterically demanding or electronically deactivated, the superior kinetic performance and broader applicability of the 2nd generation catalyst make it the clear choice. Its higher activity often translates to lower catalyst loadings, shorter reaction times, and higher yields, ultimately providing greater value in complex synthetic endeavors. By understanding the kinetic profiles and the underlying mechanistic differences, researchers can make a more strategic and effective selection, optimizing their synthetic routes and accelerating the pace of discovery.
References
- 1. kilobio.com [kilobio.com]
- 2. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Unraveling the Engine of Olefin Metathesis: A Comparative Guide to DFT Studies on Grubbs Catalyst Mechanisms
A deep dive into the computational elucidation of Grubbs catalysts, providing researchers, scientists, and drug development professionals with a comparative analysis of mechanistic pathways, supported by quantitative data and detailed computational protocols.
The advent of Grubbs catalysts revolutionized the field of olefin metathesis, a powerful carbon-carbon double bond forming reaction with wide-ranging applications in polymer chemistry, materials science, and pharmaceutical development. Understanding the intricate mechanisms by which these ruthenium-based catalysts operate is paramount for the rational design of more efficient and selective catalytic systems. Density Functional Theory (DFT) has emerged as an indispensable tool in this endeavor, offering profound insights into the energetics and geometries of transient intermediates and transition states that are often inaccessible to experimental observation. This guide provides a comparative overview of key findings from DFT studies on the mechanism of Grubbs catalysts, focusing on the fundamental steps of catalyst initiation and propagation.
The Core Mechanism: A Tale of Two Pathways
The generally accepted mechanism for olefin metathesis catalyzed by Grubbs complexes is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. However, the initiation of the precatalyst to the active 14-electron species can follow distinct pathways, primarily categorized as dissociative and associative mechanisms. DFT studies have been instrumental in dissecting the energetic landscapes of these pathways, revealing a delicate balance of steric and electronic factors that govern the preferred route.
A pivotal aspect of catalyst activation is the dissociation of a ligand to generate a vacant coordination site for the incoming olefin. For first-generation Grubbs catalysts, this typically involves the dissociation of a phosphine (B1218219) ligand, whereas for the more active second-generation catalysts, an N-heterocyclic carbene (NHC) ligand remains bound while the other ligand, often a phosphine or a coordinating solvent molecule, dissociates.[1][2] Hoveyda-Grubbs type catalysts, featuring a chelating isopropoxystyrene group, initiate via the dissociation of the Ru-O bond.[1]
The subsequent steps involve the coordination of the olefin and the formation of the key metallacyclobutane intermediate. The relative energies of the transition states for these steps determine the overall rate of the catalytic cycle. DFT calculations have provided valuable quantitative data on these energy barriers, allowing for a direct comparison of different catalyst generations and ligand systems.
Quantitative Insights from DFT: A Comparative Analysis
The following tables summarize key energetic data obtained from various DFT studies, providing a quantitative comparison of different mechanistic steps for first and second-generation Grubbs catalysts. These values, typically Gibbs free energies (ΔG) or potential energies (ΔE) in kcal/mol, represent the energy barriers that must be overcome for the reaction to proceed.
| Catalyst Generation | Mechanistic Step | System/Functional | Activation Energy (kcal/mol) | Reference |
| First Generation | Phosphine Dissociation | Cl2(PH3)2Ru=CH2 + Ethylene / B3LYP | ~18-20 | [3][4] |
| First Generation | Metallacyclobutane Formation | Cl2(PH3)2Ru=CH2 + Ethylene / B3LYP | Lower than phosphine dissociation | [3][4] |
| Second Generation | Phosphine Dissociation | (H2IMes)(PCy3)(Cl)2Ru=CHPh | ~10-15 | [1] |
| Second Generation | Metallacyclobutane Formation | (H2IMes)(PCy3)(Cl)2Ru=CHPh | Rate-determining in some cases | [5][6] |
| Hoveyda-Grubbs | Ru-O Bond Dissociation | (SIMes)Cl2Ru(=CH-o-OiPrC6H4) | ~20 | [7] |
Table 1: Comparison of Activation Energies for Key Mechanistic Steps in Grubbs Catalysts.
| Catalyst Feature | Influence on Mechanism | Supporting DFT Findings | Reference |
| NHC Ligand (Gen II vs. Gen I) | Higher activity | Lowers the energy barrier for metallacyclobutane formation. | [8][9] |
| Chelating Ether Ligand | Controls initiation | The dissociation of the Ru-O bond is often the rate-limiting initiation step. | [10] |
| Substituents on Ligands | Fine-tunes reactivity | Electron-withdrawing groups can accelerate initiation. | [11] |
Table 2: Influence of Catalyst Features on the Reaction Mechanism as Determined by DFT.
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the dissociative and associative mechanisms of Grubbs catalyst initiation.
Caption: Dissociative initiation pathway for a Grubbs catalyst.
Caption: Associative initiation pathway for a Grubbs catalyst.
Experimental and Computational Protocols
The DFT studies referenced in this guide employ a range of computational methodologies. A common approach involves geometry optimizations and frequency calculations using a specific density functional, such as B3LYP or M06-L.[3][4][5][6]
A representative computational protocol would include:
-
Model System: Definition of the catalyst and substrate molecules. Often, simplified models are used where bulky substituents (e.g., phenyl groups on phosphines) are replaced with hydrogens to reduce computational cost.[3][4]
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or ADF is utilized.
-
Density Functional and Basis Set: The choice of functional and basis set is crucial for obtaining accurate results. For ruthenium complexes, functionals like B3LYP, B3PW91, or members of the M06 suite are commonly employed.[4] A combination of a basis set like LANL2DZ for the metal and a Pople-style basis set (e.g., 6-31G(d)) for the other atoms is a frequent choice.
-
Solvation Model: To simulate the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
-
Frequency Calculations: These are performed to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. Transition states are identified by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are often performed to confirm that a transition state connects the correct reactant and product minima.
By systematically applying these computational protocols, researchers can construct detailed energy profiles for the entire catalytic cycle, providing invaluable insights into the factors that control the efficiency and selectivity of Grubbs catalysts.
Conclusion: The Synergy of Theory and Experiment
DFT studies have profoundly advanced our understanding of the mechanistic intricacies of Grubbs catalysts. The quantitative data and detailed pathway visualizations derived from these computational investigations provide a powerful framework for interpreting experimental observations and for the in-silico design of next-generation catalysts with enhanced performance. The continued synergy between computational and experimental efforts will undoubtedly pave the way for further innovations in the field of olefin metathesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the initiation step of the Grubbs-Hoveyda olefin metathesis catalyst? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Analyzing Metathesis Products: NMR Spectroscopy vs. Alternative Techniques
In the dynamic fields of chemical research and drug development, the precise analysis of reaction products is paramount. Olefin metathesis, a powerful and versatile reaction for the formation of carbon-carbon double bonds, is a cornerstone of modern organic synthesis. Consequently, the accurate characterization of metathesis products is critical for ensuring purity, determining yield, and understanding reaction mechanisms. While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely informative and versatile tool.
This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical methods for the analysis of metathesis products, supported by experimental data and detailed protocols. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
NMR Spectroscopy: A Powerful and Versatile Tool
NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of a sample. For the analysis of metathesis products, NMR offers several key advantages:
-
Structural Elucidation: NMR is unparalleled in its ability to provide detailed structural information, enabling the unambiguous identification of reactants, products, and byproducts.
-
Quantitative Analysis (qNMR): Quantitative NMR (qNMR) allows for the direct and accurate determination of the concentration of different species in a mixture without the need for calibration curves or authentic reference standards, which are often required for chromatographic techniques.[1][2][3][4][5] This is particularly advantageous in the early stages of drug development when such standards may not be available.[2]
-
In-situ Reaction Monitoring: NMR can be used to monitor reactions in real-time, providing valuable kinetic data and insights into reaction mechanisms, including the formation of intermediates and the occurrence of side reactions like secondary metathesis.[6][7]
-
Stereoselectivity Determination: NMR is a primary method for determining the stereochemistry of alkenes, such as the E/Z ratio of metathesis products.[8][9][10][11]
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool, other techniques also play a significant role in the analysis of metathesis products. The choice of technique often depends on the specific analytical challenge.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei. | Separates volatile compounds based on their boiling points and provides mass-to-charge ratio of fragments. | Separates compounds based on their interaction with a stationary phase. |
| Information | Detailed structural information, quantification, stereochemistry. | Molecular weight, fragmentation pattern, quantification (with calibration). | Retention time, quantification (with calibration). |
| Quantification | Inherently quantitative (qNMR) without calibration curves.[1][4] | Requires calibration curves with authentic standards. | Requires calibration curves with authentic standards. |
| Sensitivity | Lower sensitivity compared to MS.[12][13] | High sensitivity, capable of detecting trace amounts.[13][14] | Good sensitivity, but generally lower than MS. |
| Sample Type | Soluble samples. | Volatile and thermally stable compounds. | Soluble samples. |
| Strengths | Non-destructive, provides rich structural detail, excellent for stereoisomer analysis, in-situ monitoring.[6][8][9][10][11] | Excellent for separating complex mixtures of volatile compounds, high sensitivity.[13][14] | Versatile for a wide range of non-volatile compounds, well-established for purity analysis. |
| Limitations | Lower sensitivity, potential for signal overlap in complex mixtures.[13][15] | Limited to volatile and thermally stable compounds, potential for thermal degradation of analytes.[13] | Requires chromophores for UV detection, can be time-consuming to develop methods.[3] |
Table 1. Comparison of NMR Spectroscopy with GC-MS and HPLC for the analysis of metathesis products.
Experimental Protocols
This protocol describes the general procedure for monitoring the progress of a cross-metathesis reaction in real-time using ¹H NMR spectroscopy.[6]
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve the starting alkenes and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of the reactants.
-
Carefully add the metathesis catalyst (e.g., Grubbs' 2nd generation catalyst) to the NMR tube.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been thermostatted to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate.
-
Key parameters for acquisition include an appropriate relaxation delay (D1) to ensure full relaxation of the nuclei for accurate integration.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of the reactants and products relative to the internal standard.
-
Plot the concentrations of reactants and products as a function of time to obtain kinetic profiles.
-
This protocol outlines the steps for determining the ratio of E and Z isomers of a metathesis product.[8][9]
-
Sample Preparation:
-
Prepare a solution of the purified metathesis product in a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. A higher field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the olefinic protons of the E and Z isomers. These protons typically appear in different chemical shift regions and may have different coupling constants.
-
Carefully integrate the signals for both isomers.
-
The ratio of the integrals directly corresponds to the E/Z ratio of the product.
-
This protocol provides a general workflow for determining the absolute concentration or purity of a metathesis product using qNMR with an internal standard.[1][3][5]
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the metathesis product and a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Crucial parameters to optimize include:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure complete relaxation.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the spectrum and carefully integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation: C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (W_standard / W_analyte) * P_standard Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
-
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows in the analysis of metathesis products.
Caption: General workflow for the analysis of a metathesis reaction.
Caption: Decision tree for selecting an analytical technique.
Caption: Role of metathesis and NMR in a drug discovery workflow.
Conclusion
NMR spectroscopy is an indispensable tool for the analysis of metathesis products, offering a unique combination of structural elucidation, quantitative accuracy, and the ability to monitor reactions in real-time. While techniques like GC-MS and HPLC have their own strengths, particularly in terms of sensitivity and separation of complex mixtures, NMR often provides a more comprehensive and direct analysis. By understanding the capabilities and limitations of each technique, researchers can make informed decisions to ensure the rigorous and efficient characterization of their metathesis products, ultimately accelerating the pace of discovery in both academic and industrial settings.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. emerypharma.com [emerypharma.com]
- 5. ethz.ch [ethz.ch]
- 6. mdpi.com [mdpi.com]
- 7. Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and 4-(Dimethylamino)benzoic Acid Rests: Evaluation of a Modular Synthetic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bertrandgroup.ucsd.edu [bertrandgroup.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 13. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 14. researchgate.net [researchgate.net]
- 15. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-vis Characterization of Grubbs Catalyst 1st Generation and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ultraviolet-visible (UV-vis) spectroscopic characteristics of the 1st Generation Grubbs Catalyst with its common alternatives, namely the 2nd Generation Grubbs Catalyst and Hoveyda-Grubbs catalysts. This document is intended to serve as a practical resource for the identification and differentiation of these crucial olefin metathesis catalysts in research and development settings.
Comparative UV-vis Spectral Data
The UV-vis spectra of Grubbs catalysts are distinguished by characteristic absorption bands that are instrumental for their identification and quantification. Below is a summary of the key spectral data for the 1st Generation Grubbs Catalyst and its primary alternatives.
| Catalyst | λmax 1 (nm) | Molar Absorptivity (ε1) (M⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε2) (M⁻¹ cm⁻¹) | Solvent |
| Grubbs Catalyst 1st Generation | 334 | 8750[1][2][3] | 514 | 710[1][3] | CH₂Cl₂ |
| Grubbs Catalyst 2nd Generation | 334 | 10430[1][2][3] | 502 | 590[1][3] | CH₂Cl₂ |
| Hoveyda-Grubbs Catalyst 2nd Generation | Not specified | Not specified | Not specified | Not specified | Cyclohexane |
Note: The band around 334 nm is attributed to a metal-to-ligand charge transfer (MLCT) from the ruthenium center to the benzylidene ligand.[1][2][3] The weaker absorption bands at longer wavelengths are also characteristic of these catalysts.[1][2][3]
Experimental Protocol: UV-vis Spectroscopy of Grubbs Catalysts
The following protocol outlines the steps for obtaining a UV-vis spectrum of a Grubbs catalyst in solution.
Materials:
-
Grubbs Catalyst (1st or 2nd Generation)
-
Dry Dichloromethane (CH₂Cl₂) (or other suitable dry solvent)
-
Spectrophotometer grade quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Solution Preparation:
-
Spectrometer Setup:
-
Turn on the UV-vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 250-800 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure, dry solvent (dichloromethane).
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Rinse the same or an identical cuvette with a small amount of the catalyst solution.
-
Fill the cuvette with the catalyst solution and securely cap it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the UV-vis characterization of these catalysts, the following diagrams have been generated.
Caption: Experimental workflow for UV-vis characterization of Grubbs catalysts.
Caption: Differentiating Grubbs catalysts using UV-vis data.
References
Electrochemical Properties of Grubbs Catalysts
A Comparative Guide to the Electrochemical Analysis of Grubbs Catalysts for Olefin Metathesis
For researchers, scientists, and drug development professionals engaged in olefin metathesis, understanding the electronic properties of the catalysts employed is paramount for optimizing reaction conditions and developing new catalytic systems. This guide provides a detailed comparison of the electrochemical behavior of various generations of Grubbs catalysts, supported by experimental data. Furthermore, it offers a comparative perspective on alternative metathesis catalysts, highlighting key differences in their performance and electronic characteristics.
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox properties of Grubbs catalysts. The oxidation and reduction potentials of these ruthenium-based complexes provide insights into their electronic structure, stability, and reactivity. A key electrochemical process for Grubbs catalysts is the Ru(II)/Ru(III) redox couple.
A comparative study of the first and second-generation Grubbs catalysts revealed significant differences in their electrochemical behavior.[1][2] The second-generation catalyst, featuring an N-heterocyclic carbene (NHC) ligand, exhibits a lower oxidation potential compared to its first-generation counterpart, which possesses two phosphine (B1218219) ligands.[1][3] This suggests that the NHC ligand in the second-generation catalyst makes the ruthenium center more electron-rich and thus easier to oxidize.
The electrochemical mechanism also differs between the two generations. The first-generation catalyst undergoes a reversible electrochemical oxidation followed by an irreversible chemical step (an ErCi mechanism).[1][2] In contrast, the second-generation catalyst follows a more reversible pathway, described as an electrochemically reversible step followed by a reversible chemical step (an ErCr mechanism), indicating greater stability of the oxidized species.[1][2]
Third-generation Grubbs catalysts, which are designed for fast initiation, feature pyridine (B92270) ligands that are more labile than the phosphine ligands of the earlier generations.[4][5] While detailed comparative electrochemical data is less common in the literature for these catalysts, their design principles suggest that the electronic environment of the ruthenium center is further tuned to facilitate catalyst activation.
Comparative Electrochemical Data of Grubbs Catalysts
The following table summarizes the key electrochemical data for the first and second-generation Grubbs catalysts, providing a clear comparison of their redox properties.
| Catalyst Generation | Catalyst Structure | Formal Potential (E°') vs. Fc/Fc+ (mV) | Electrochemical Mechanism | Reference |
| First Generation | RuCl₂(PCy₃)₂(CHPh) | 167 (at 200 mV/s) | ErCi | [1][3] |
| Second Generation | RuCl₂(PCy₃)(IMesH₂)(CHPh) | 27.5 (at 200 mV/s) | ErCr | [1][3] |
Note: The formal potentials were measured in CH₂Cl₂ containing [N(ⁿBu)₄][PF₆] as the supporting electrolyte.
Experimental Protocols
The following provides a generalized methodology for the electrochemical analysis of Grubbs catalysts based on reported experimental procedures.[1][2][3]
1. Materials and Instrumentation:
-
Solvent: Dry dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent.[1][2]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) ([N(ⁿBu)₄][PF₆]) at a concentration of 0.1 M is typically used.[1][2]
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. It is recommended to reference the potentials to the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Counter Electrode: A platinum wire.
-
Instrumentation: A potentiostat capable of performing cyclic voltammetry.
2. Sample Preparation:
-
All experiments should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[1]
-
Prepare a solution of the Grubbs catalyst in the solvent and supporting electrolyte. A typical concentration is around 0.8 mM.[1][3]
-
Add ferrocene as an internal standard to the solution.
3. Cyclic Voltammetry Measurement:
-
Perform cyclic voltammetry by scanning the potential over a range that encompasses the Ru(II)/Ru(III) redox couple.
-
Vary the scan rate (e.g., from 20 to 2000 mV/s) to investigate the reversibility of the electrochemical processes.[1][2]
-
Record the cyclic voltammograms to determine the anodic peak potential (Epa), cathodic peak potential (Epc), and the formal potential (E°' = (Epa + Epc)/2).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical analysis of a Grubbs catalyst.
Caption: Workflow for the electrochemical analysis of Grubbs catalysts.
Comparison with Alternative Olefin Metathesis Catalysts
While Grubbs catalysts are widely used due to their functional group tolerance and stability, other classes of catalysts, notably Schrock-type molybdenum and tungsten alkylidene complexes, are also prominent in olefin metathesis.
Schrock Catalysts (Molybdenum and Tungsten-based):
Schrock catalysts are known for their high activity, which is often attributed to the more electrophilic nature of the high-oxidation-state metal center (Mo(VI) or W(VI)).[6] This high reactivity, however, often comes at the cost of lower tolerance to functional groups and air/moisture sensitivity compared to Grubbs catalysts.
Direct and extensive comparative electrochemical data for Schrock catalysts in the same manner as for Grubbs catalysts is not as readily available in the literature. Their study has often focused more on reaction kinetics and mechanism rather than systematic electrochemical characterization. However, the inherent electronic differences suggest a distinct redox behavior:
-
Electronic Nature: The highly electrophilic metal center in Schrock catalysts would imply a significantly different redox potential compared to the more electron-rich ruthenium center in second-generation Grubbs catalysts.
-
Reactivity vs. Stability: The high reactivity of Schrock catalysts is associated with a more exposed and reactive metal center, which may lead to more complex or irreversible electrochemical behavior under typical CV conditions.
In the absence of direct electrochemical comparisons, the choice between Grubbs and Schrock catalysts is often dictated by the specific requirements of the metathesis reaction:
-
Grubbs Catalysts: Preferred for complex molecules with diverse functional groups and for applications requiring higher stability and ease of handling.[4][7] The second-generation catalysts, in particular, offer a good balance of activity and stability.[7]
-
Schrock Catalysts: Often the catalysts of choice for challenging, sterically hindered substrates and for achieving high turnover numbers when functional group tolerance is not the primary concern.[8][9] They are also pivotal in stereoselective metathesis reactions.[9]
Conclusion
The electrochemical analysis of Grubbs catalysts provides valuable insights into their electronic properties and reactivity. The clear trend of decreasing oxidation potential from first to second-generation catalysts, as supported by quantitative data, correlates with the increasing electron-donating ability of the ligands and influences catalyst stability and performance. While a direct electrochemical comparison with alternative catalysts like the Schrock family is challenging due to a lack of comparable data, their well-documented differences in reactivity, functional group tolerance, and stereoselectivity offer a practical basis for catalyst selection in olefin metathesis applications. Future research providing systematic electrochemical studies of a broader range of metathesis catalysts would be highly beneficial for the rational design of new and improved catalytic systems.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.mit.edu [web.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molybdenum imido alkylidene complex - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Schrock molybdenum alkylidene catalyst enables selective formation of macrocyclic unsaturated lactones by ring-closing metathesis at high-concentratio ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02988J [pubs.rsc.org]
- 9. Highly efficient molybdenum-based catalysts for enantioselective alkene metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Stereoselectivity with Grubbs Catalyst 1st Generation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of olefin metathesis has revolutionized the landscape of synthetic chemistry, providing a powerful tool for the formation of carbon-carbon double bonds. At the forefront of this transformation has been the development of well-defined ruthenium catalysts, with the first-generation Grubbs catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride ([RuCl₂(PCy₃)₂(CHPh)]), serving as a foundational and still relevant tool. This guide provides an objective comparison of the stereoselectivity of Grubbs Catalyst 1st Generation in key olefin metathesis reactions, supported by experimental data and detailed protocols.
Performance Comparison: E/Z Selectivity in Ring-Closing Metathesis (RCM)
This compound is known for its utility in the synthesis of macrocycles and rings through Ring-Closing Metathesis (RCM). A critical aspect of its performance is the stereoselectivity of the resulting double bond, which can exist as either the E (trans) or Z (cis) isomer. Generally, the stereochemical outcome is influenced by the ring strain of the product and the steric and electronic properties of the catalyst and substrate.
While the 1st generation catalyst is often less active and stable than its 2nd generation counterpart, it can be a cost-effective option for simpler terminal alkenes.[1] The following tables summarize available data on the E/Z selectivity of this compound in the RCM of common substrates, compared to the 2nd generation catalyst.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | E:Z Ratio | Reference |
| Diethyl diallylmalonate | Grubbs 1st Gen | 0.4 | CH₂Cl₂ | 16 | 1 | 77 | Not Specified | F.T. Raman Study |
| Diethyl diallylmalonate | Grubbs 2nd Gen | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | General Information |
| Diallyl ether | Grubbs 1st Gen | 0.4 | CH₂Cl₂ | Room Temp | >1 | Lower than DEDAM | Not Specified | F.T. Raman Study |
Performance Comparison: Diastereoselectivity in Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers with diverse functionalities. The stereochemistry of the resulting polymer, specifically its tacticity (the stereochemical relationship between adjacent chiral centers), is a crucial factor determining its physical properties. The diastereoselectivity of this compound in ROMP is influenced by the monomer structure and reaction conditions.
| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Temp (°C) | Polymer Tacticity | Reference |
| Norbornene/Cyclopentene Copolymer | Grubbs 1st Gen | Not Specified | CH₂Cl₂ | 0 | Not Specified | Statistical Copolymerization Study[2][3] |
| Norbornene Derivatives | Grubbs 1st Gen | Not Specified | Not Specified | Not Specified | Generally produces atactic polymers | General Knowledge |
Note: Studies on the ROMP of norbornene and its derivatives using Grubbs 1st Generation catalyst have often focused on reaction kinetics, copolymer composition, and molecular weight distributions rather than a detailed analysis of polymer tacticity.[2][3] It is generally accepted that standard Grubbs catalysts tend to produce polymers with low stereoregularity (atactic).
Experimental Protocols
Accurate assessment of stereoselectivity is paramount for understanding and optimizing catalytic performance. Below are detailed methodologies for key experiments.
Protocol 1: Determination of E/Z Isomer Ratio in RCM by ¹H NMR Spectroscopy
This protocol outlines the general procedure for determining the ratio of E and Z isomers of a cyclic olefin produced via RCM.
1. Sample Preparation:
-
Following the RCM reaction, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the cyclic olefin.
-
Accurately weigh approximately 5-10 mg of the purified product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
2. NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Optimize the spectral width to clearly resolve the signals of interest.
3. Data Analysis:
-
Identify distinct and well-resolved signals corresponding to the vinylic protons of the E and Z isomers. These signals typically appear in the olefinic region of the spectrum (δ 5.0-6.5 ppm) and will have different chemical shifts and coupling constants.
-
Carefully integrate the identified signals for both isomers.
-
The E:Z ratio is determined by the ratio of the integration values of the corresponding signals. For example, if the integral of the E-isomer signal is 2.5 and the Z-isomer signal is 1.0, the E:Z ratio is 2.5:1.
Protocol 2: Assessment of Polymer Tacticity in ROMP by ¹³C NMR Spectroscopy
This protocol describes a general method for evaluating the diastereoselectivity (tacticity) of a polymer synthesized via ROMP.
1. Polymer Isolation and Purification:
-
After the polymerization reaction, precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Filter and wash the polymer to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
2. Sample Preparation:
-
Dissolve an appropriate amount of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄) to prepare a solution of sufficient concentration for ¹³C NMR analysis.
3. NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum of the polymer solution.
-
A large number of scans is typically required to achieve an adequate signal-to-noise ratio.
4. Data Analysis:
-
Analyze the fine structure of the signals in the olefinic and aliphatic regions of the spectrum.
-
The chemical shifts of the polymer backbone carbons can be sensitive to the relative stereochemistry of adjacent monomer units.
-
Splitting of these signals into multiple peaks can indicate the presence of different diastereomeric sequences (e.g., meso and racemo diads, or isotactic, syndiotactic, and atactic triads).
-
By deconvoluting and integrating these peaks, the relative proportions of each stereochemical arrangement can be determined, providing a quantitative measure of the polymer's tacticity.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of olefin metathesis and a typical experimental workflow for assessing stereoselectivity.
Caption: Catalytic cycle of olefin metathesis initiated by Grubbs Catalyst.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Grubbs Catalyst 1st Generation
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe deactivation and disposal of Grubbs Catalyst 1st Generation, a cornerstone of modern organic synthesis. Adherence to these protocols is critical for environmental protection and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a flammable solid and should be handled with care in a well-ventilated area, preferably within a fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Keep the catalyst away from heat, sparks, and open flames.[1]
Deactivation of this compound
Before disposal, the reactive Grubbs catalyst must be deactivated (quenched) to a less hazardous form. Several methods can be employed for this purpose. The choice of method may depend on the scale of the waste and the resources available in your laboratory.
Method 1: Quenching with an Enol Ether
Ethyl vinyl ether is a commonly used quenching agent for Grubbs catalysts, forming a deactivated ruthenium Fischer carbene.[2] This method is effective for terminating metathesis reactions and can be adapted for disposal of small quantities of the catalyst.
Method 2: Decomposition with Alcohols and Base
The first-generation Grubbs catalyst can be decomposed by reacting it with primary alcohols in the presence of a base.[1][3][4] This process leads to the formation of less reactive ruthenium species.
Experimental Protocol: Deactivation using Isopropanol (B130326) and Triethylamine
This protocol provides a practical method for deactivating small quantities (typically < 1 g) of this compound waste.
Materials:
-
This compound waste
-
Isopropanol
-
Triethylamine (Et₃N)
-
An appropriate reaction vessel (e.g., round-bottom flask) with a stir bar
-
Schlenk line or other inert atmosphere setup
-
Heating mantle and temperature controller
-
Secondary containment
Procedure:
-
Inert Atmosphere: Place the Grubbs Catalyst waste into the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add a sufficient amount of an inert solvent, such as toluene, to dissolve or suspend the catalyst.
-
Reagent Addition: For every 100 mg of catalyst, add approximately 10 mL of isopropanol and 1 mL of triethylamine.
-
Reaction: Stir the mixture at room temperature for at least 24 hours, or gently heat to 50-60°C for several hours to ensure complete deactivation. The color of the solution should change, indicating decomposition of the catalyst.
-
Cooling: If heated, allow the mixture to cool to room temperature.
Disposal of Deactivated Ruthenium Waste
Once the catalyst has been deactivated, the resulting ruthenium-containing waste must be disposed of as hazardous waste. Do not dispose of it in household garbage or down the sewer.[1]
-
Waste Collection: Transfer the deactivated catalyst mixture into a designated hazardous waste container that is clearly labeled "Hazardous Waste: Ruthenium-containing compounds."
-
Segregation: Ensure this waste is segregated from other waste streams, particularly oxidizers and acids.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of heavy metal waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup and disposal by a licensed contractor.
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Class | Flammable Solid (Category 2) | [1] |
| Melting Point | 153°C (decomposes) | |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Grubbs Catalyst 1st Generation
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with highly reactive organometallic compounds like Grubbs Catalyst 1st Generation. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Key Operational and Safety Information
This compound, scientifically known as Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, is a flammable solid that is sensitive to air and moisture.[1][2][3] Proper handling is crucial to prevent accidents and ensure the catalyst's integrity. All operations should be conducted in a well-ventilated fume hood, and standard Schlenk techniques are recommended to manage its air and moisture sensitivity.[3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this catalyst. The following table summarizes the required protective gear:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when handling larger quantities.[5][6] | Protects against splashes of solvents or fine particles of the catalyst.[5] A face shield offers an additional layer of protection for the entire face.[6] |
| Hand | Chemically resistant nitrile or neoprene gloves.[4] | Provides a barrier against dermal absorption and chemical burns. Nitrile gloves offer good resistance to a variety of chemicals.[4][5] |
| Body | A flame-resistant lab coat.[6] | Protects against spills and splashes of the flammable solid and associated solvents.[4][7] |
| Respiratory | An N95 dust mask or a respirator may be necessary depending on the scale of the work and potential for aerosolization.[4][8] | Minimizes the risk of inhaling fine particles of the catalyst, which can cause respiratory irritation.[4] |
Experimental Protocol: Handling and Storage
-
Preparation : Before handling, ensure that a fully stocked and operational eyewash station and safety shower are readily accessible.[2][9] All work surfaces and equipment must be clean and dry.
-
Inert Atmosphere : Given the air-sensitive nature of the catalyst, it is recommended to handle it under an inert atmosphere, such as nitrogen or argon, particularly for reactions requiring maximum catalyst lifetime.[2][10]
-
Dispensing : When weighing and dispensing the solid catalyst, minimize dust generation.[1] Use appropriate tools and techniques to transfer the solid.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible substances like oxidizing agents.[1][2][9] Long-term storage at 2-8°C is recommended.[1][9] The storage area should be clearly labeled.
-
Contingency Plan : In case of a spill, use a vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled container for disposal.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste, including residual catalyst, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Deactivation (if necessary) : For larger quantities or as required by institutional protocols, deactivation of the catalyst may be necessary. This should be done following established and validated procedures, typically involving quenching with a suitable reagent.
-
Disposal : The waste must not be disposed of in household garbage or down the sewer.[2] Arrange for disposal through a licensed disposal company in accordance with all local, state, and federal regulations.[2]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C43H72Cl2P2Ru |
| Molecular Weight | 822.96 g/mol [1][2] |
| Appearance | Purple or violet powder/solid[8] |
| Melting Point | 153 °C (decomposes)[1][8] |
| Flammability | Flammable solid[1][2] |
| CAS Number | 172222-30-9[1][2] |
Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. catapowerinc.com [catapowerinc.com]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Grubbs catalyst, 1st generation, 97% | 172222-30-9 | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride [ottokemi.com]
- 9. catapowerinc.com [catapowerinc.com]
- 10. catapowerinc.com [catapowerinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
